Product packaging for 7-Aminoquinolin-6-ol(Cat. No.:)

7-Aminoquinolin-6-ol

货号: B15332182
分子量: 160.17 g/mol
InChI 键: GUASJPOLLYRBSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

7-Aminoquinolin-6-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B15332182 7-Aminoquinolin-6-ol

3D Structure

Interactive Chemical Structure Model





属性

分子式

C9H8N2O

分子量

160.17 g/mol

IUPAC 名称

7-aminoquinolin-6-ol

InChI

InChI=1S/C9H8N2O/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H,10H2

InChI 键

GUASJPOLLYRBSD-UHFFFAOYSA-N

规范 SMILES

C1=CC2=CC(=C(C=C2N=C1)N)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Aminoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for 7-Aminoquinolin-6-ol. This valuable quinoline derivative holds potential for applications in medicinal chemistry and materials science, necessitating a thorough understanding of its preparation and physicochemical properties. This document outlines a well-established two-step synthetic pathway, commencing with the nitration of 6-hydroxyquinoline to furnish the key intermediate, 7-nitroquinolin-6-ol, followed by its subsequent reduction to the target compound.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. This methodology is adapted from established procedures for analogous quinoline derivatives, such as the synthesis of 7-Aminoquinolin-8-ol from 8-hydroxyquinoline.[1] The synthetic strategy involves an initial electrophilic nitration of the commercially available 6-hydroxyquinoline, followed by the reduction of the introduced nitro group.

Synthesis_Pathway 6-Hydroxyquinoline 6-Hydroxyquinoline 7-Nitroquinolin-6-ol 7-Nitroquinolin-6-ol 6-Hydroxyquinoline->7-Nitroquinolin-6-ol HNO3, H2SO4 This compound This compound 7-Nitroquinolin-6-ol->this compound Reduction (e.g., Pd/C, H2 or SnCl2/HCl)

Caption: Synthetic route to this compound from 6-hydroxyquinoline.

Experimental Protocols

Step 1: Synthesis of 7-Nitroquinolin-6-ol

Reaction: Nitration of 6-hydroxyquinoline

This procedure is adapted from the nitration of similar hydroxyquinoline compounds.[1]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and submerged in an ice-water bath, cautiously add 6-hydroxyquinoline to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture should be diligently maintained below 10°C throughout the addition of the substrate.

  • Following the complete addition of 6-hydroxyquinoline, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.

  • Subsequently, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

  • Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

  • Collect the solid precipitate by vacuum filtration.

  • Thoroughly wash the collected solid with cold water until the washings are neutral to remove any residual acid.

  • Dry the product in a desiccator to yield 7-nitroquinolin-6-ol.

Step 2: Synthesis of this compound

Reaction: Reduction of 7-nitroquinolin-6-ol

Two common and effective methods for the reduction of the nitro group are presented below.

Method A: Catalytic Hydrogenation [1]

  • Dissolve 7-nitroquinolin-6-ol in a suitable solvent, such as ethanol or ethyl acetate, within a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on activated carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically at 1-3 atm).

  • Stir the mixture vigorously at room temperature.

  • Monitor the progress of the reaction by observing the cessation of hydrogen uptake or by using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Method B: Reduction with Tin(II) Chloride [1]

  • Suspend 7-nitroquinolin-6-ol in a suitable solvent such as ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with constant stirring at room temperature.

  • After the addition is complete, heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic.

  • The resulting precipitate, which contains the product and tin salts, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Characterization Data

The following tables summarize the expected characterization data for the key compounds in the synthesis of this compound. The predicted values are based on the analysis of similar quinoline derivatives and general principles of spectroscopy.

Table 1: Physicochemical and Spectroscopic Data of 6-Hydroxyquinoline (Starting Material)

PropertyValue
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol [2]
Appearance Off-white to light yellow crystalline solid
Melting Point 188-190 °C[3]
¹H NMR (DMSO-d₆, δ, ppm) ~9.6 (s, 1H, OH), 8.6-7.2 (m, 6H, Ar-H)
¹³C NMR (DMSO-d₆, δ, ppm) ~155 (C-OH), 148-121 (Ar-C)
IR (KBr, cm⁻¹) ~3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1620, 1580, 1500 (C=C stretch)
Mass Spectrum (m/z) 145 (M⁺)[2]

Table 2: Predicted Physicochemical and Spectroscopic Data of 7-Nitroquinolin-6-ol (Intermediate)

PropertyPredicted Value
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Appearance Yellow to orange solid
Melting Point Expected to be higher than the starting material
¹H NMR (DMSO-d₆, δ, ppm) Aromatic protons are expected to show downfield shifts due to the electron-withdrawing nitro group.
¹³C NMR (DMSO-d₆, δ, ppm) Carbons of the aromatic ring, particularly those ortho and para to the nitro group, will be shifted downfield.
IR (KBr, cm⁻¹) In addition to the peaks for the quinoline core, strong absorptions are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[4][5]
Mass Spectrum (m/z) 190 (M⁺), with potential fragmentation patterns involving the loss of NO₂ (m/z 46) and NO (m/z 30).

Table 3: Predicted Physicochemical and Spectroscopic Data of this compound (Final Product)

PropertyPredicted Value
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Light-colored solid, may darken on exposure to air and light
Melting Point Dependent on purity
¹H NMR (DMSO-d₆, δ, ppm) Aromatic protons are expected to show upfield shifts compared to the nitro intermediate due to the electron-donating amino group. A broad singlet corresponding to the amino protons (NH₂) would be observed.
¹³C NMR (DMSO-d₆, δ, ppm) Carbons of the aromatic ring, particularly those ortho and para to the amino group, will be shifted upfield.
IR (KBr, cm⁻¹) Appearance of two N-H stretching bands in the region of 3500-3300 cm⁻¹ (asymmetric and symmetric) and an N-H bending vibration around 1640-1550 cm⁻¹. The broad O-H stretch will also be present.[4][6]
Mass Spectrum (m/z) 160 (M⁺), with fragmentation patterns potentially involving the loss of HCN (m/z 27) from the quinoline ring.

Potential Biological Activity and Signaling Pathway

While specific biological activities and signaling pathways for this compound are not yet extensively documented, quinoline derivatives are known to exhibit a wide range of pharmacological effects. Many quinoline-based compounds act as inhibitors of various enzymes, such as kinases or topoisomerases, by interacting with the enzyme's active site. The 7-amino and 6-hydroxy substituents can play a crucial role in forming hydrogen bonds and other interactions with the target protein.

The following diagram illustrates a hypothetical mechanism of action where a quinoline derivative, such as this compound, acts as an enzyme inhibitor.

Signaling_Pathway cluster_0 Cellular Environment Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Inhibited_Enzyme Enzyme-Inhibitor Complex Substrate Substrate Substrate->Enzyme Binds to active site Downstream_Effect Downstream_Effect Product->Downstream_Effect Biological Response This compound This compound This compound->Enzyme Binds to active site No_Product Inhibited_Enzyme->No_Product Inhibition of Reaction

Caption: Hypothetical enzyme inhibition by this compound.

References

An In-depth Technical Guide to 7-Aminoquinolin-6-ol: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-6-ol, a substituted quinoline derivative, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring both an amino and a hydroxyl group on the quinoline scaffold, suggests intriguing possibilities for forming metal complexes and for derivatization to create novel compounds with diverse biological activities. Quinoline derivatives, in general, are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines a general synthetic approach, and details experimental protocols for its characterization. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates information from closely related analogs to provide a broader context for its potential characteristics and applications.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₈N₂O[Computed]
Molecular Weight 160.17 g/mol [Computed][1][2][3]
IUPAC Name This compound[N/A]
CAS Number Not assigned[N/A]
Canonical SMILES C1=CC2=C(C(=C(C=C2)N)O)N=C1[Computed][1]
InChI Key VAKRMUBGTNPWBV-UHFFFAOYSA-N[Computed][1][3]
Topological Polar Surface Area 59.1 Ų[Computed][1][2]
Hydrogen Bond Donor Count 2[Computed][1][2]
Hydrogen Bond Acceptor Count 3[Computed][1][2]
XLogP3 1.2[Computed][3]

Note: The values presented are based on computational predictions for isomers and may not reflect the exact experimental values for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a general and widely applicable two-step synthetic pathway for amino-hydroxyquinolines involves the nitration of a hydroxyquinoline precursor followed by the reduction of the nitro group.

Synthesis of this compound: A General Approach

This protocol is adapted from the synthesis of related aminoquinoline derivatives.

Step 1: Nitration of 6-Hydroxyquinoline to yield 7-Nitroquinolin-6-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 6-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture should be maintained below 10°C during the addition.

  • Reaction Execution: After the complete addition of 6-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry the product in a desiccator.

Step 2: Reduction of 7-Nitroquinolin-6-ol to this compound

  • Method A: Reduction with Tin(II) Chloride

    • Reaction Setup: Suspend 7-nitroquinolin-6-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

    • Reaction Execution: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature. After the addition is complete, heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Work-up and Isolation: Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic. The resulting precipitate, containing the product and tin salts, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

  • Method B: Catalytic Hydrogenation

    • Reaction Setup: Dissolve 7-nitroquinolin-6-ol in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. Add a catalytic amount of palladium on activated carbon (10% Pd/C).

    • Reaction Execution: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

    • Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Record ¹H NMR and ¹³C NMR spectra to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as signals for the amino and hydroxyl protons. The ¹³C NMR spectrum will show the corresponding carbon signals.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.

    • Characteristic absorption bands are expected for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C=C and C=N stretching of the quinoline ring (around 1500-1600 cm⁻¹), and C-O and C-N stretching vibrations.

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer (e.g., via electrospray ionization - ESI) to determine the molecular weight.

    • The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (161.07 g/mol ).

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_purification Purification & Characterization 6-Hydroxyquinoline 6-Hydroxyquinoline Nitration Reaction Nitration Reaction 6-Hydroxyquinoline->Nitration Reaction Nitrating Mixture\n(H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture\n(H2SO4/HNO3)->Nitration Reaction 7-Nitroquinolin-6-ol 7-Nitroquinolin-6-ol Nitration Reaction->7-Nitroquinolin-6-ol Reduction Reaction Reduction Reaction 7-Nitroquinolin-6-ol->Reduction Reaction Reducing Agent\n(SnCl2/HCl or H2/Pd-C) Reducing Agent (SnCl2/HCl or H2/Pd-C) Reducing Agent\n(SnCl2/HCl or H2/Pd-C)->Reduction Reaction This compound This compound Reduction Reaction->this compound Purification\n(Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) This compound->Purification\n(Recrystallization/Chromatography) Characterization\n(NMR, IR, MS) Characterization (NMR, IR, MS) Purification\n(Recrystallization/Chromatography)->Characterization\n(NMR, IR, MS)

Caption: General synthetic workflow for this compound.

Characterization_Logic Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Caption: Logic diagram for the structural characterization of this compound.

Potential Biological Significance and Future Directions

While specific biological activities of this compound are not yet reported, the broader class of amino-hydroxyquinolines has garnered significant interest for their potential as:

  • Metal Chelators: The presence of both a hydroxyl and an amino group in a vicinal arrangement creates a potential bidentate chelation site for metal ions. This property is crucial for the development of drugs targeting diseases associated with metal dysregulation.

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.

  • Antimicrobial Agents: The quinoline scaffold is a core component of several antibacterial and antimalarial drugs.

Future research on this compound should focus on its definitive synthesis and purification, followed by a thorough experimental characterization of its physicochemical properties. Subsequently, screening for various biological activities, including its metal-chelating capabilities, cytotoxicity against cancer cell lines, and antimicrobial effects, will be crucial to unlock its therapeutic potential. The exploration of its fluorescent properties upon metal chelation could also lead to applications in the development of novel sensors.

References

The Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Significance of Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, holds a privileged position in the annals of organic chemistry and medicinal science. First isolated from coal tar in the 19th century, its derivatives have become the cornerstone of numerous therapeutic agents, combating a wide spectrum of diseases from malaria to cancer. This technical guide provides a comprehensive exploration of the discovery and history of quinoline compounds, detailing the seminal synthetic methodologies that unlocked their vast potential. It further delves into the molecular mechanisms of action of key quinoline-based drugs, illustrating their intricate interactions with cellular signaling pathways. This document is designed to serve as a valuable resource for researchers and professionals in drug discovery and development, offering a historical perspective, detailed experimental protocols, and a comparative analysis of synthetic strategies to inspire and inform future innovation.

A Historical Odyssey: The Discovery and Rise of Quinoline

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a pungent odor from coal tar.[1][2] This discovery, however, was just the prelude to a deeper understanding of this novel heterocyclic system. In 1842, French chemist Charles Gerhardt obtained the same compound by distilling the alkaloid quinine with a strong base, presciently naming it "quinoline."[1] The structural enigma of quinoline was later solved, with August Wilhelm von Hofmann's work on aniline and related compounds contributing to the realization that it consists of a benzene ring fused to a pyridine ring.[3]

The true potential of the quinoline scaffold was unleashed in the latter half of the 19th century with the development of elegant and robust synthetic methods. These "name reactions" not only made quinolines and their derivatives readily accessible for study but also laid the foundation for the burgeoning synthetic dye and pharmaceutical industries.

Classical Synthesis of the Quinoline Core: A Comparative Overview

The classical methods for quinoline synthesis, developed over a century ago, remain fundamental to the construction of this important heterocyclic system. Each offers a unique approach to ring formation, influencing the achievable substitution patterns.

Synthesis MethodYearKey ReactantsTypical ProductReaction Conditions
Skraup Synthesis 1880Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)Unsubstituted or substituted quinolinesVigorous, exothermic
Combes Synthesis 1888Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolinesAcid-catalyzed condensation and cyclization
Friedländer Synthesis 1882o-Aminoaryl aldehyde or ketone, carbonyl compound with an α-methylene groupSubstituted quinolinesAcid or base-catalyzed condensation
Doebner-von Miller Reaction 1881Aniline, α,β-unsaturated carbonyl compound, acid catalyst2- and/or 4-substituted quinolinesAcid-catalyzed

Experimental Protocols for Key Historical Syntheses

The following protocols provide a detailed methodology for the classical synthesis of quinoline and its derivatives. These procedures are based on historical accounts and modern adaptations, and should be performed with appropriate safety precautions in a laboratory setting.

Skraup Synthesis of Quinoline

This reaction is notoriously vigorous and requires careful control.

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid to a mixture of 38 g of aniline, 120 g of glycerol, and 25 g of nitrobenzene.

  • Add 10 g of anhydrous ferrous sulfate to moderate the reaction.

  • Heat the mixture gently in a fume hood. Once the reaction begins (indicated by a rapid increase in temperature), remove the heat source immediately.

  • After the initial vigorous reaction subsides, heat the mixture under reflux for 3 hours.

  • Allow the mixture to cool and then pour it cautiously into a large volume of water.

  • Make the solution alkaline with concentrated sodium hydroxide solution, which will cause the quinoline to separate as a dark oil.

  • Steam distill the mixture to isolate the crude quinoline.

  • The distillate is then extracted with a suitable organic solvent (e.g., diethyl ether), dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation.

  • The crude quinoline is further purified by vacuum distillation.

Combes Synthesis of 2,4-Dimethylquinoline

Procedure:

  • In a round-bottom flask, mix 9.3 g (0.1 mol) of aniline and 10.0 g (0.1 mol) of acetylacetone.

  • Slowly and with cooling, add 20 mL of concentrated sulfuric acid.

  • Heat the mixture on a water bath at 100°C for 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline.

  • The precipitated 2,4-dimethylquinoline is collected by filtration, washed with water, and recrystallized from ethanol.

Friedländer Synthesis of 2-Phenylquinoline

Procedure:

  • To a solution of 1.97 g (10 mmol) of 2-aminobenzophenone and 1.20 g (10 mmol) of acetophenone in 20 mL of ethanol, add 0.84 g (15 mmol) of potassium hydroxide.[4]

  • Heat the mixture under reflux for 4 hours.[4]

  • After cooling, pour the reaction mixture into ice-water.[4]

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 2-phenylquinoline.[4]

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Procedure:

  • In a round-bottom flask, place a mixture of 9.3 g (0.1 mol) of aniline and 20 mL of concentrated hydrochloric acid.

  • Add 7.0 g (0.1 mol) of crotonaldehyde dropwise with stirring and cooling.

  • Heat the mixture under reflux for 3 hours.

  • After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.

  • Steam distill the mixture to isolate the 2-methylquinoline.

  • The distillate is extracted with ether, the ether extract is dried, and the solvent is removed.

  • The crude product is purified by vacuum distillation.

Signaling Pathways and Mechanisms of Action

The therapeutic utility of quinoline compounds stems from their ability to modulate a diverse array of biological pathways. The following diagrams illustrate the mechanisms of action for key quinoline-based drugs.

Antimalarial Quinolines: Targeting Heme Detoxification

Quinine and chloroquine, seminal antimalarial drugs, exert their effect by disrupting the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Heme Polymerase Drug_Heme_Complex Drug-Heme Complex Heme->Drug_Heme_Complex Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline_Drug Quinine / Chloroquine Quinoline_Drug->Heme Binds to Heme_Polymerase Heme_Polymerase Drug_Heme_Complex->Heme_Polymerase Inhibits Camptothecin_MoA cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binds to Cleavable_Complex Topo I-DNA Cleavable Complex TopoI->Cleavable_Complex Creates single-strand break Cleavable_Complex->DNA Re-ligation Stable_Complex Stabilized Ternary Complex Cleavable_Complex->Stable_Complex Camptothecin Camptothecin Camptothecin->Cleavable_Complex Binds to Stable_Complex->Cleavable_Complex Prevents re-ligation DSB Double-Strand Breaks Stable_Complex->DSB Replication_Fork Replication Fork Replication_Fork->Stable_Complex Collides with Apoptosis Apoptosis DSB->Apoptosis Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR, VEGFR) Growth_Factor->Receptor PI3K_Akt PI3K/Akt/mTOR Pathway Receptor->PI3K_Akt Ras_Raf Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation Ras_Raf->Proliferation Apoptosis Apoptosis Quinoline_Inhibitor Quinoline Kinase Inhibitor Quinoline_Inhibitor->Receptor Inhibits

References

An In-depth Technical Guide to 7-Aminoquinolin-6-ol Structural Analogs and Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to the 7-Aminoquinolin-6-ol Scaffold: A Promising Core for Novel Therapeutics

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2][3] Among the vast landscape of quinoline derivatives, the this compound scaffold has emerged as a particularly interesting pharmacophore for the development of novel targeted therapies. The presence of the amino and hydroxyl groups at positions 7 and 6, respectively, imparts unique physicochemical properties that can be exploited for specific biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound structural analogs and derivatives, with a focus on their potential as anticancer agents.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through multi-step synthetic routes, often starting from commercially available substituted anilines or quinolines. A general and adaptable synthetic strategy involves the nitration of a 6-hydroxyquinoline precursor, followed by the reduction of the nitro group to the corresponding amine.

Experimental Protocol: Synthesis of 7-Amino-6-hydroxyquinoline

This protocol is adapted from the synthesis of the structurally similar 7-aminoquinolin-8-ol.[4]

Step 1: Nitration of 6-Hydroxyquinoline to Yield 7-Nitro-6-hydroxyquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 6-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the reaction temperature below 10°C during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 7-nitro-6-hydroxyquinoline.

Step 2: Reduction of 7-Nitro-6-hydroxyquinoline to 7-Amino-6-hydroxyquinoline

Method A: Catalytic Hydrogenation

  • Dissolve 7-nitro-6-hydroxyquinoline in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 7-amino-6-hydroxyquinoline.

  • Purify the product by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride

  • Suspend 7-nitro-6-hydroxyquinoline in a suitable solvent.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide solution.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield 7-amino-6-hydroxyquinoline.

Diagram of the General Synthetic Workflow:

Synthesis_Workflow Start 6-Hydroxyquinoline Step1 Nitration (H2SO4, HNO3) Start->Step1 Intermediate 7-Nitro-6-hydroxyquinoline Step1->Intermediate Step2 Reduction (e.g., H2/Pd-C or SnCl2/HCl) Intermediate->Step2 Product 7-Amino-6-hydroxyquinoline Step2->Product Derivatization Further Derivatization Product->Derivatization

General synthetic workflow for 7-amino-6-hydroxyquinoline.

Biological Activities and Therapeutic Potential

While specific data for this compound itself is limited in publicly available literature, the broader class of amino-hydroxy-quinoline derivatives has demonstrated significant potential as anticancer agents.[5][6][7] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][8]

Anticancer Activity of Structurally Related Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various structural analogs and derivatives of amino-hydroxy-quinolines against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline Analog 1 K562 (Leukemia)34.46 ± 5.67[5]
8-Hydroxyquinoline Analog 1 T-47D (Breast Cancer)46.54 ± 9.40[5]
8-Hydroxyquinoline Analog 3 K562 (Leukemia)7.00 ± 1.95[5]
8-Hydroxyquinoline Analog 3 T-47D (Breast Cancer)8.37 ± 3.46[5]
8-Hydroxyquinoline-Amino Acid Hybrid 1 Colo-205 (Colon Cancer)18.9 ± 1.1[7]
8-Hydroxyquinoline-Amino Acid Hybrid 1 Colo-320 (Colon Cancer)11.9 ± 1.5[7]
7-Chloroquinoline Derivative 6 MCF-7 (Breast Cancer)~15[9]
7-Chloroquinoline Derivative 12 MCF-7 (Breast Cancer)~18[9]
Quinoline Derivative 15 MCF-7 (Breast Cancer)15.16[10]
Quinoline Derivative 15 HepG-2 (Liver Cancer)18.74[10]
Quinoline Derivative 15 A549 (Lung Cancer)18.68[10]

Note: The IC50 values presented are for structurally related compounds and are intended to be illustrative of the potential of the this compound scaffold. Further studies are required to determine the specific activity of this compound and its direct derivatives.

Key Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11][12] Several quinoline-based compounds have been shown to exert their anticancer effects by inhibiting this pathway.[3][8]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinoline Derivatives:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline This compound Derivative Quinoline->PI3K Inhibits Quinoline->AKT Inhibits Quinoline->mTORC1 Inhibits MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

References

A Technical Guide to the Mechanism of Action of Aminoquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoquinoline compounds represent a cornerstone in the chemotherapy of parasitic diseases, most notably malaria. This class of drugs, which includes well-known agents such as chloroquine, amodiaquine, primaquine, and mefloquine, has been a subject of intensive research for decades. Their mechanisms of action, while extensively studied, are multifaceted and continue to be an area of active investigation, particularly as their therapeutic applications expand to include autoimmune diseases, cancers, and viral infections. This technical guide provides an in-depth exploration of the core mechanisms of action of aminoquinoline compounds, with a focus on their antimalarial, immunomodulatory, and anticancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Action

The diverse therapeutic effects of aminoquinoline compounds stem from several key molecular mechanisms. While the specific actions can vary between different members of the class, common themes include interference with heme metabolism, disruption of lysosomal and autophagic processes, and modulation of immune signaling pathways.

Antimalarial Mechanism of Action

The primary and most well-characterized mechanism of action of many aminoquinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, is the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite.[1][2][3]

  • Heme Detoxification: During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[4][5] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin.[1][3]

  • Inhibition of Heme Polymerase: Aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite.[3][4] Here, they interfere with the detoxification process by capping hemozoin molecules and preventing further biocrystallization of heme.[5] This leads to the accumulation of toxic free heme, which disrupts membrane function and ultimately leads to parasite death.[5][6] Chloroquine specifically inhibits the enzyme heme polymerase, which is crucial for this detoxification process.[1]

Resistance to 4-aminoquinolines in Plasmodium falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[5][7] This transporter is located on the parasite's digestive vacuole membrane and, in its mutated form, can efflux the drug, reducing its concentration at the target site.[7][8]

Signaling Pathway: Antimalarial Action of 4-Aminoquinolines

cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity Heme_Polymerase Heme Polymerase Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Heme_Polymerase Inhibition

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

While the inhibition of hemozoin formation is a primary mechanism for 4-aminoquinolines, other members of this class exhibit different modes of action.

  • Mefloquine: The mechanism of mefloquine is not fully understood, but evidence suggests it targets the 80S ribosome of P. falciparum, thereby inhibiting protein synthesis.[9][10][11][12]

  • Primaquine: This 8-aminoquinoline is unique in its ability to eliminate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing relapse.[13][14] Its mechanism is not completely clear but is thought to involve the generation of reactive oxygen species (ROS) and interference with the parasite's mitochondrial electron transport chain.[13][15][16] Primaquine's activity is dependent on its metabolism by host cytochrome P450 enzymes, particularly CYP2D6, to form active metabolites.[17]

Immunomodulatory and Anti-inflammatory Mechanisms

Chloroquine and its hydroxylated analog, hydroxychloroquine, are widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis due to their immunomodulatory properties.[18][19]

  • Inhibition of Toll-Like Receptor (TLR) Signaling: These drugs accumulate in endosomes and lysosomes, where they can interfere with the activation of nucleic acid-sensing TLRs, such as TLR9.[19][20] This inhibition dampens the downstream production of pro-inflammatory cytokines and type I interferons.[21]

  • Suppression of Antigen Presentation: By increasing the pH of lysosomes, chloroquine and hydroxychloroquine can disrupt the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, thereby modulating the adaptive immune response.[18][21]

  • Modulation of Autophagy: These compounds can inhibit the fusion of autophagosomes with lysosomes, a key step in the autophagic process.[18][22] This disruption of autophagy can have broad effects on cellular homeostasis and immune cell function.

Signaling Pathway: Immunomodulatory Effects of Hydroxychloroquine/Chloroquine

cluster_cell Antigen Presenting Cell cluster_endosome Endosome/Lysosome HCQ Hydroxychloroquine/ Chloroquine TLR9 TLR9 HCQ->TLR9 Inhibition Antigen_Processing Antigen Processing HCQ->Antigen_Processing Inhibition (pH increase) Cytokine_Production Pro-inflammatory Cytokine Production TLR9->Cytokine_Production Activation Antigen Antigen Antigen->Antigen_Processing MHC_II MHC Class II T_Cell_Activation T-Cell Activation MHC_II->T_Cell_Activation Presentation Antigen_Processing->MHC_II

Caption: Key immunomodulatory actions of hydroxychloroquine and chloroquine.

Anticancer Mechanisms

The repurposing of aminoquinolines, particularly chloroquine and hydroxychloroquine, as anticancer agents is an area of growing interest. Their effects in cancer cells are multifaceted and often involve the modulation of cellular stress pathways.[4][22]

  • Autophagy Inhibition: As in immune cells, these drugs inhibit the late stages of autophagy.[22] Cancer cells often rely on autophagy to survive metabolic stress and chemotherapy-induced damage. By blocking this survival mechanism, aminoquinolines can sensitize cancer cells to other treatments.[23]

  • Lysosomotropic Properties: The accumulation of aminoquinolines in lysosomes leads to lysosomal membrane permeabilization and the release of cathepsins, which can trigger apoptosis.[23]

  • Modulation of Signaling Pathways: Aminoquinolines have been shown to affect various signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR pathway.[23]

Workflow: Anticancer Mechanism of Chloroquine/Hydroxychloroquine

CQ_HCQ Chloroquine/ Hydroxychloroquine Autolysosome Autolysosome CQ_HCQ->Autolysosome Inhibition of Autophagosome-Lysosome Fusion Cell_Death Cell Death (Apoptosis) CQ_HCQ->Cell_Death Induction Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Cell_Survival Cell Survival Autolysosome->Cell_Survival Degradation & Recycling

Caption: Inhibition of autophagy by chloroquine/hydroxychloroquine in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of various aminoquinoline compounds.

Table 1: In Vitro Antimalarial Activity of Selected Aminoquinolines

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQ-sensitive)< 12[24]
ChloroquineW2 (CQ-resistant)> 100[24]
TDR 588453D7 (CQ-sensitive)< 12[24]
TDR 58845W2 (CQ-resistant)89.8[24]
TDR 588463D7 (CQ-sensitive)< 12[24]
TDR 58846W2 (CQ-resistant)> 100[24]
AmodiaquineHB3 (CQ-sensitive)12.1[25]
AmodiaquineK1 (CQ-resistant)26.3[25]

Table 2: Inhibition of Hematin Polymerization by 8-Aminoquinolines

CompoundInhibition of Hematin Polymerization (relative to Chloroquine)Reference
PrimaquineInactive[26]
8 of 13 tested 8-aminoquinolinesMore efficient than Chloroquine[26]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and advancement of research in this field.

Hemozoin Inhibition Assay

Objective: To determine the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Principle: This assay mimics the physiological process of hemozoin formation in the parasite's food vacuole. The inhibition of this process by a test compound is quantified spectrophotometrically.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of hemin chloride in DMSO.

  • In a 96-well plate, add the sodium acetate buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the hemin chloride stock solution.

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Centrifuge the plate to pellet the β-hematin.

  • Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the β-hematin pellet in a known concentration of NaOH.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of inhibition relative to a no-drug control.

Autophagy Flux Assay

Objective: To measure the rate of autophagic degradation.

Principle: This assay often utilizes cell lines expressing a tandem fluorescently tagged LC3 protein (mRFP-GFP-LC3). In the neutral pH of autophagosomes, both GFP and mRFP fluoresce. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists. An accumulation of red-only puncta indicates successful autophagic flux, whereas an accumulation of yellow (red and green) puncta suggests a blockage in autolysosome formation.

Materials:

  • Cells stably expressing mRFP-GFP-LC3

  • Test compounds

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Seed the mRFP-GFP-LC3 expressing cells in a suitable culture vessel (e.g., glass-bottom dish).

  • Allow the cells to adhere overnight.

  • Treat the cells with the test compound at the desired concentration for a specified time. Include positive (e.g., rapamycin) and negative (e.g., bafilomycin A1) controls.

  • Fix the cells with paraformaldehyde.

  • Image the cells using a fluorescence microscope with appropriate filters for GFP and mRFP.

  • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

  • An increase in the ratio of yellow to red puncta upon treatment with the test compound indicates an inhibition of autophagic flux.

Conclusion

The mechanisms of action of aminoquinoline compounds are complex and context-dependent, spanning from direct parasiticidal effects to subtle modulations of the host immune system and cancer cell biology. The foundational antimalarial activity of 4-aminoquinolines through the inhibition of hemozoin formation remains a classic example of targeted chemotherapy. Concurrently, the immunomodulatory and autophagy-inhibiting properties of compounds like chloroquine and hydroxychloroquine have opened new avenues for their therapeutic application in a range of non-infectious diseases. A thorough understanding of these multifaceted mechanisms is paramount for the rational design of new aminoquinoline derivatives with improved efficacy and safety profiles, and for the continued exploration of their therapeutic potential in diverse clinical settings.

References

7-Aminoquinolin-6-ol: A Comprehensive Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and literature pertaining specifically to 7-Aminoquinolin-6-ol are exceptionally scarce. This guide provides a comprehensive overview based on available information for its close structural isomers, primarily 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol , to infer potential properties, synthesis routes, and biological activities. This approach is intended to provide a foundational resource for researchers and drug development professionals interested in this scaffold.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of amino and hydroxyl moieties to the quinoline ring system can significantly modulate its electronic, chelating, and pharmacological characteristics. This technical guide focuses on the synthesis, properties, and potential applications of amino-hydroxy-quinolines, with a specific focus on the structural motif of this compound and its better-characterized isomers.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol

Property8-Aminoquinolin-6-ol7-Aminoquinolin-8-olData Source
Molecular Formula C₉H₈N₂OC₉H₈N₂OPubChem[1][2]
Molecular Weight 160.17 g/mol 160.17 g/mol PubChem[1][2]
XLogP3-AA 1.41.2PubChem[1][2]
Hydrogen Bond Donor Count 22PubChem[1][2]
Hydrogen Bond Acceptor Count 33PubChem[1][2]
Rotatable Bond Count 00PubChem[1][2]
Exact Mass 160.063662883 Da160.063662883 DaPubChem[1][2]
Topological Polar Surface Area 59.1 Ų59.1 ŲPubChem[1][2]
Complexity 163163PubChem[1][2]

Table 2: Other Physical Properties of 8-Aminoquinolin-6-ol

PropertyValueData Source
Density 1.363 g/cm³Chemsrc[3]
Boiling Point 399 °C at 760 mmHgChemsrc[3]
Flash Point 195.1 °CChemsrc[3]
Refractive Index 1.759Chemsrc[3]

Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not documented in the reviewed literature, plausible synthetic routes can be inferred from the established methodologies for its isomers. The most common approach involves the nitration of a hydroxyquinoline precursor followed by the reduction of the nitro group.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of amino-hydroxy-quinolines.

G cluster_start Starting Material cluster_proc1 Step 1: Nitration cluster_inter Intermediate cluster_proc2 Step 2: Reduction cluster_final Final Product start Hydroxyquinoline Precursor proc1 Nitrating Agent (e.g., HNO₃/H₂SO₄) start->proc1 Reaction inter Nitro-hydroxyquinoline proc1->inter Yields proc2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) inter->proc2 Reaction final Amino-hydroxyquinoline proc2->final Yields

Generalized synthesis workflow for amino-hydroxy-quinolines.

Experimental Protocol for the Synthesis of 7-Aminoquinolin-8-ol

This protocol is adapted from a two-step synthesis starting from 8-hydroxyquinoline.[4]

Step 1: Synthesis of 7-Nitroquinolin-8-ol

  • Materials: 8-hydroxyquinoline, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

    • Slowly add 8-hydroxyquinoline to the cooled acid mixture, ensuring the temperature is maintained below 10°C.

    • After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 7-nitroquinolin-8-ol.

Step 2: Synthesis of 7-Aminoquinolin-8-ol

  • Method A: Reduction with Tin(II) Chloride

    • Materials: 7-Nitroquinolin-8-ol, concentrated hydrochloric acid, ethanol, tin(II) chloride dihydrate, concentrated sodium hydroxide or ammonium hydroxide solution.

    • Procedure:

      • Suspend 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

      • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.

      • After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

      • Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.

      • Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Method B: Catalytic Hydrogenation

    • Materials: 7-Nitroquinolin-8-ol, ethanol or ethyl acetate, 10% Palladium on activated carbon (Pd/C), hydrogen gas.

    • Procedure:

      • Dissolve 7-Nitroquinolin-8-ol in a suitable solvent (ethanol or ethyl acetate) in a hydrogenation vessel.

      • Add a catalytic amount of 10% Pd/C.

      • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

      • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

      • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-Aminoquinolin-8-ol.

The following diagram illustrates the synthetic pathway for 7-Aminoquinolin-8-ol.

G 8-Hydroxyquinoline 8-Hydroxyquinoline HNO3_H2SO4 HNO₃ / H₂SO₄ 8-Hydroxyquinoline->HNO3_H2SO4 7-Nitroquinolin-8-ol 7-Nitroquinolin-8-ol HNO3_H2SO4->7-Nitroquinolin-8-ol Nitration Reduction Reduction (SnCl₂/HCl or H₂/Pd-C) 7-Nitroquinolin-8-ol->Reduction 7-Aminoquinolin-8-ol 7-Aminoquinolin-8-ol Reduction->7-Aminoquinolin-8-ol Reduction

Synthetic pathway for 7-Aminoquinolin-8-ol.

Biological Activity and Potential Applications

Aminoquinoline derivatives are known for a wide range of biological activities. While specific data for this compound is lacking, the activities of related compounds suggest potential areas of investigation.

  • Antimalarial Activity: 4-aminoquinolines and 8-aminoquinolines are well-established classes of antimalarial drugs.[5][6] Their mechanism of action often involves interfering with the parasite's ability to detoxify heme, leading to a buildup of toxic heme and parasite death.[5][6] Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are used to treat and prevent malaria relapse.[7]

  • Antimicrobial and Antifungal Activity: Various 8-hydroxyquinoline derivatives have demonstrated antibacterial and antifungal properties.[8] Metal complexes of 8-aminoquinoline-uracil conjugates have shown antimicrobial activity against Gram-negative bacteria.

  • Anticancer Activity: Some aminoquinolines exhibit cytotoxic effects on cancer cell lines.[9] The proposed mechanisms include the induction of apoptosis and the inhibition of topoisomerase II.

  • Chelating Agents and Sensors: The 8-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions.[4][10] The introduction of an amino group can modulate the electronic properties and metal-binding characteristics, making these compounds potential candidates for fluorescent and colorimetric sensors for metal ion detection.[10] The fluorescence of these compounds is often enhanced upon chelation with metal ions.[11]

General Mechanism of Action for Antimalarial Aminoquinolines

The following diagram illustrates a generalized signaling pathway for the antimalarial action of aminoquinolines.

G cluster_parasite Malaria Parasite Aminoquinoline Aminoquinoline Digestive_Vacuole Digestive Vacuole Aminoquinoline->Digestive_Vacuole Accumulates in Heme_Polymerase Heme Polymerase Aminoquinoline->Heme_Polymerase Inhibits Digestive_Vacuole->Heme_Polymerase Contains Toxic_Heme Toxic Heme Accumulation Heme_Polymerase->Toxic_Heme Inhibition leads to Hemozoin Hemozoin Heme_Polymerase->Hemozoin Detoxifies Heme to Parasite_Death Parasite Death Toxic_Heme->Parasite_Death Causes Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion releases Heme->Heme_Polymerase Substrate

Generalized mechanism of antimalarial aminoquinolines.

Conclusion

While this compound remains a largely unexplored molecule, the available data on its structural isomers, 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol, provide a valuable starting point for future research. The synthetic methodologies and biological activities of these related compounds suggest that this compound could hold significant potential as a scaffold for the development of novel therapeutic agents and functional materials. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

Technical Guide: Aminoquinolinols - A Review of Isomeric Structures

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Properties of Aminoquinolinol Isomers

The structural isomers of aminoquinolinol are of significant interest in medicinal chemistry due to their potential biological activities. Below is a summary of the key identifiers and physicochemical properties for two common isomers.

Property8-Aminoquinolin-6-ol7-Aminoquinolin-8-ol
CAS Number 7402-16-6[1]18472-06-5[2][3]
IUPAC Name 8-aminoquinolin-6-ol[1]7-aminoquinolin-8-ol[3]
Molecular Formula C₉H₈N₂OC₉H₈N₂O
Molecular Weight 160.17 g/mol 160.17 g/mol
Computed XLogP3-AA 1.41.2
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 33
Topological Polar Surface Area 59.1 Ų59.1 Ų

Data sourced from PubChem.[1][3]

Representative Experimental Protocols

While specific experimental protocols for 7-Aminoquinolin-6-ol are not available, the synthesis of aminoquinoline derivatives often follows established chemical reactions. The following sections outline general methodologies that could be adapted for the synthesis and evaluation of such compounds, based on literature for related structures.

General Synthesis of Aminoquinolines

The synthesis of substituted aminoquinolines can be achieved through various methods. One common approach involves the reduction of a corresponding nitroquinoline.

Example Protocol for the Reduction of a Nitroquinoline to an Aminoquinoline:

  • Dissolution: The starting nitroquinoline derivative is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: A catalyst, typically Palladium on carbon (Pd/C), is added to the solution.

  • Reduction: The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Filtration and Concentration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude aminoquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure aminoquinoline.

This protocol is a generalized representation based on common organic synthesis techniques for this class of compounds.

In Vitro Antibacterial Activity Assay

Aminoquinoline derivatives have been explored for their antibacterial properties.[4] A standard method to evaluate this is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination:

  • Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria are used.

  • Culture Preparation: Bacteria are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. Positive and negative controls (with and without bacterial growth, respectively) are included.

Mandatory Visualizations

Generalized Synthetic Pathway

The following diagram illustrates a general synthetic route for producing an aminoquinoline from a substituted aniline, a common starting material in medicinal chemistry.

Synthesis_Pathway cluster_start Starting Materials Substituted_Aniline Substituted Aniline Condensation Condensation Reaction (e.g., Combes quinoline synthesis) Substituted_Aniline->Condensation Diketone 1,3-Diketone Diketone->Condensation Nitroquinoline Substituted Nitroquinoline Condensation->Nitroquinoline Cyclization Reduction Reduction (e.g., H₂, Pd/C) Nitroquinoline->Reduction Aminoquinoline Target Aminoquinoline Reduction->Aminoquinoline

Caption: Generalized synthesis of an aminoquinoline.

Potential Biological Signaling Pathway

Aminoquinoline derivatives are known to interact with various biological targets. For instance, some quinolones inhibit bacterial DNA gyrase, a type II topoisomerase, which is crucial for DNA replication.[4]

Signaling_Pathway cluster_process Cellular Processes Aminoquinoline Aminoquinoline Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Aminoquinoline->DNA_Gyrase Inhibition DNA_Replication DNA Replication Bacterial_Growth Bacterial Cell Growth and Division Cell_Death Bacterial Cell Death Aminoquinoline->Cell_Death Induces DNA_Gyrase->DNA_Replication Enables DNA_Replication->Bacterial_Growth Leads to

Caption: Inhibition of DNA gyrase by aminoquinolines.

References

Spectroscopic and Synthetic Insights into Amino-Hydroxy-Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the spectroscopic and synthetic characteristics of amino-hydroxy-quinolines. It is important to note that a comprehensive search for specific experimental spectroscopic data (NMR, IR, MS) for 7-Aminoquinolin-6-ol did not yield any direct results. Therefore, this document provides data and protocols for closely related isomers, namely 7-Aminoquinolin-8-ol and 8-Aminoquinolin-6-ol, to serve as a valuable reference for researchers, scientists, and drug development professionals in the field.

Introduction

Amino-hydroxy-quinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous biologically active molecules, and the introduction of amino and hydroxyl functional groups can profoundly influence their physicochemical and pharmacological properties. These substituents can modulate factors such as metal chelation, hydrogen bonding capacity, and interaction with biological targets. This guide provides an overview of the spectroscopic characterization and synthetic approaches for this class of compounds, with a focus on data available for isomers of the target molecule, this compound.

Spectroscopic Data of Related Isomers

Due to the absence of specific data for this compound, this section presents spectroscopic information for the closely related isomers, 7-Aminoquinolin-8-ol and 8-Aminoquinolin-6-ol. This data can provide valuable insights into the expected spectral features of this compound.

Mass Spectrometry (MS) Data

The following table summarizes the key mass spectrometry data for 8-Aminoquinolin-6-ol.

CompoundMolecular FormulaMolecular WeightKey Mass-to-Charge Ratios (m/z)
8-Aminoquinolin-6-olC₉H₈N₂O160.17 g/mol 160 (M+), 131, 104[1]
Infrared (IR) Spectroscopy Data
  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

  • N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹

  • C=C and C=N stretching (aromatic): Bands in the region of 1450-1650 cm⁻¹

  • C-O stretch: A band in the region of 1000-1300 cm⁻¹

  • N-H bend: A band in the region of 1550-1650 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, assigned NMR data for 7-Aminoquinolin-8-ol and 8-Aminoquinolin-6-ol were not found in the search results. However, researchers can anticipate a complex aromatic region in the ¹H NMR spectrum (typically between 6.5 and 8.5 ppm) with coupling patterns indicative of the substitution on the quinoline ring. The protons of the amino and hydroxyl groups would likely appear as broad singlets, with their chemical shifts being solvent-dependent. In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring would resonate in the aromatic region (approximately 110-160 ppm).

Experimental Protocols

This section outlines a general workflow for the spectroscopic characterization of a novel amino-hydroxy-quinoline derivative and a specific synthetic protocol for a related isomer.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound Purification Purification Synthesis->Purification e.g., Chromatography Dissolution Dissolution in Solvent Purification->Dissolution e.g., DMSO-d6, CDCl3 MS Mass Spectrometry (MS) Dissolution->MS IR Infrared (IR) Spectroscopy Dissolution->IR NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Synthesis of 7-Aminoquinolin-8-ol

A reliable synthetic route to 7-Aminoquinolin-8-ol involves a two-step process starting from 8-hydroxyquinoline. This method can potentially be adapted for the synthesis of this compound.

Synthesis_of_7_Aminoquinolin_8_ol cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 8-Hydroxyquinoline Reagents1 Conc. H2SO4, Fuming HNO3 Start->Reagents1 Intermediate 7-Nitroquinolin-8-ol Reagents1->Intermediate Intermediate2 7-Nitroquinolin-8-ol Reagents2 SnCl2·2H2O, Conc. HCl Intermediate2->Reagents2 Product 7-Aminoquinolin-8-ol Reagents2->Product

Caption: Synthetic pathway for the preparation of 7-Aminoquinolin-8-ol.

Experimental Protocol for the Synthesis of 7-Aminoquinolin-8-ol:

Step 1: Synthesis of 7-Nitroquinolin-8-ol

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the reaction temperature below 10°C during the addition.

  • After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water until neutral, and dry.

Step 2: Synthesis of 7-Aminoquinolin-8-ol

  • Suspend the synthesized 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.

  • The resulting precipitate, containing the product and tin salts, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Conclusion

While specific spectroscopic data for this compound is not currently available in the public domain, the information provided for its close isomers serves as a foundational guide for researchers. The presented synthetic protocol for 7-Aminoquinolin-8-ol offers a viable starting point for the development of a synthetic route to this compound. The general workflow for spectroscopic analysis provides a systematic approach to the characterization of novel amino-hydroxy-quinoline derivatives. Further research is warranted to synthesize and fully characterize this compound to elucidate its unique properties and potential applications.

References

Navigating the Physicochemical Landscape of 7-Aminoquinolin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-Aminoquinolin-6-ol. Due to the limited experimental data for this specific molecule, this document also presents generalized experimental protocols and discusses potential biological pathways relevant to the broader class of aminoquinolines, offering a framework for future research and development.

Physicochemical Properties: A Comparative Overview

PropertyThis compound7-Aminoquinolin-8-ol[1][2]8-Aminoquinolin-6-ol[3]
Molecular Formula C₉H₈N₂OC₉H₈N₂OC₉H₈N₂O
Molecular Weight 160.17 g/mol 160.17 g/mol 160.17 g/mol
XLogP3-AA Not Available1.21.4
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 333
Topological Polar Surface Area 59.1 Ų59.1 Ų59.1 Ų
Predicted Water Solubility Not AvailableNot AvailableNot Available

Note: The XLogP3-AA value, a measure of hydrophobicity, suggests that these compounds are likely to have moderate to low aqueous solubility. The presence of both hydrogen bond donors and acceptors indicates that solubility may be influenced by pH.

Experimental Protocols for Solubility and Stability Assessment

The following sections outline detailed, standardized protocols for determining the aqueous and solvent solubility, as well as the chemical stability of this compound and related compounds.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to a sealed, clear glass vial containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The equilibrium solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Stability Testing Protocol

This protocol outlines a general approach to assessing the chemical stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • pH Stability: Dilute the stock solution in buffers of varying pH (e.g., 2, 7, and 10) and incubate at a controlled temperature.

    • Thermal Stability: Expose the solid compound and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the solid compound and solutions to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Evaluation: Calculate the degradation rate at each condition to determine the compound's stability profile.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, the broader class of aminoquinolines has been shown to interact with various cellular signaling pathways. Notably, some aminoquinolines are known to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[4]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Aminoquinoline This compound (Hypothesized) Aminoquinoline->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow Visualization

To effectively characterize the solubility and stability of a novel compound like this compound, a structured experimental workflow is essential. The following diagram illustrates a logical progression of key experiments.

experimental_workflow start Start: Compound Synthesis & Purification analytical Analytical Method Development (HPLC) start->analytical solubility Solubility Assessment (Shake-Flask Method) data_analysis Data Analysis & Interpretation solubility->data_analysis stability Stability Profiling (Forced Degradation) stability->data_analysis analytical->solubility analytical->stability report Final Report & Recommendations data_analysis->report

Caption: A generalized experimental workflow for determining the solubility and stability of a research compound.

Conclusion and Future Directions

While specific experimental data for this compound remains to be established, this guide provides a robust framework for its physicochemical characterization. The presented protocols for solubility and stability are industry-standard methods that will yield reliable data for this compound. Furthermore, the exploration of its potential interaction with the PI3K/Akt/mTOR pathway offers a promising avenue for future biological investigation. Further research is warranted to experimentally determine the solubility and stability of this compound and to validate its hypothesized biological activities. This will be crucial for its potential development as a therapeutic agent.

References

Quantum Chemical Studies of Quinolinol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Quinolinol derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6][7][8] The continuous evolution of computational chemistry has provided powerful tools to investigate the structural and electronic properties of these molecules, offering profound insights into their mechanism of action and guiding the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical methods in the study of quinolinol derivatives, with a focus on summarizing quantitative data, detailing experimental and computational protocols, and visualizing key workflows.

Introduction: The Significance of Quinolinol Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[3][9] Its derivatives have shown promise in targeting a variety of biological pathways implicated in diseases such as cancer, malaria, and Alzheimer's disease.[1][2][3] Quantum chemical studies, particularly Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking, have become indispensable in understanding the structure-activity relationships (SAR) of these compounds at the molecular level.[9][10][11][12] These computational approaches enable the prediction of molecular properties, simulation of drug-receptor interactions, and elucidation of reaction mechanisms, thereby accelerating the drug discovery pipeline.

Computational Methodologies in the Study of Quinolinol Derivatives

A variety of quantum chemical methods are employed to study quinolinol derivatives, with the choice of method depending on the desired accuracy and computational cost.

2.1. Density Functional Theory (DFT)

DFT is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational efficiency for studying the electronic structure of molecules.[9]

  • Applications in Quinolinol Research:

    • Optimized Geometries: Prediction of bond lengths, bond angles, and dihedral angles.[9]

    • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and stability.[13][14] A large energy gap between HOMO and LUMO indicates high stability and low reactivity.[14]

    • Spectroscopic Analysis: Simulation of infrared (IR), Raman, and UV-Vis spectra to aid in the characterization of synthesized compounds.[9][15]

    • Global and Local Reactivity Descriptors: Computation of properties like hardness, softness, electronegativity, and Fukui functions to predict reactive sites within the molecule.[13][15][16]

2.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10]

  • Applications in Quinolinol Research:

    • Predictive Modeling: Development of models to predict the biological activity of novel quinolinol derivatives before their synthesis.[11]

    • Identification of Key Descriptors: Determining the molecular properties (e.g., steric, electronic, and hydrophobic) that are most influential for a specific biological activity.[17]

2.3. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1]

  • Applications in Quinolinol Research:

    • Binding Affinity Prediction: Estimating the strength of the interaction between a quinolinol derivative and its biological target.[1]

    • Interaction Analysis: Visualizing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.[18][19]

    • Virtual Screening: Screening large libraries of quinolinol derivatives to identify potential drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data from various quantum chemical studies on quinolinol derivatives.

Table 1: Molecular Docking Scores of Quinolinol Derivatives

Quinolinol DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
(3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazideAurora A kinase3FDNNot Specified-8.20[18]
Compound 4 (pyrimidine containing quinoline)HIV reverse transcriptase4I2PNot Specified-10.675[19][20]
2,3-dihydroxy-quinoline-4-carbaldehydeAcetylcholinesterase (AChE)4BTLCADMA-Chem-9.1[1]
2,3-dihydroxy-quinoline-8-carboxylic acid methane esterAcetylcholinesterase (AChE)4BTLCADMA-Chem-8.7[1]
3,4-dihydroxy-quinoline-6-carbaldehydeAcetylcholinesterase (AChE)4BTLCADMA-Chem-7.9[1]

Table 2: DFT Calculated Electronic Properties of Quinolinol Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Quinolin-8-ol (QO)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[15]
Series of tunable quinoline derivativesB3LYP/6-31G'(d,p)VariesVariesVaries[13][14]
Two novel quinoline derivativesNot SpecifiedNot SpecifiedNot SpecifiedVaries[16]

Table 3: QSAR Model Statistics for Quinolinol Derivatives

Study FocusQSAR ModelReference
P-selectin inhibitorsCoMFA0.9340.591[11]
P-selectin inhibitorsCoMSIA0.8960.573[11]
Antimalarial agentsCoMFA0.800.70[12]
Antimalarial agentsCoMSIA0.790.69[12]
Anti-TB agentsNot Specified0.83Not Specified[10]
Anti-MRSA agentsCoMFA0.9380.660[17]
Anti-MRSA agentsCoMSIA0.8950.596[17]

Experimental and Computational Protocols

This section provides an overview of the methodologies commonly employed in the quantum chemical study of quinolinol derivatives.

4.1. General Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the computational study of quinolinol derivatives.

G cluster_0 Computational Workflow A Ligand Preparation (2D to 3D conversion, energy minimization) C Quantum Chemical Calculations (DFT: Geometry Optimization, Electronic Properties) A->C D Molecular Docking (Binding site definition, docking simulation) A->D B Protein Preparation (PDB download, removal of water, addition of hydrogens) B->D E QSAR Model Development (Descriptor calculation, model generation) C->E F Analysis of Results (Binding energies, interaction analysis, predictive accuracy) D->F E->F G Lead Optimization and Drug Design F->G

A general computational workflow for studying quinolinol derivatives.

4.2. Detailed Protocol for Molecular Docking (Example using AutoDock Vina)

  • Ligand Preparation:

    • Draw the 2D structures of the quinolinol derivatives using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[1]

    • Save the final structures in a PDBQT format, which is compatible with AutoDock Vina.[1]

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using software like AutoDock Tools.

  • Grid Box Definition:

    • Define the binding site on the protein by creating a grid box that encompasses the active site where the ligand is expected to bind.

  • Docking Simulation:

    • Perform the docking simulation using AutoDock Vina. The software will sample different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.[1]

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the docking score.

    • Visualize the protein-ligand complex to understand the key interactions driving the binding.

4.3. Detailed Protocol for DFT Calculations (Example using Gaussian)

  • Input File Preparation:

    • Create an input file containing the 3D coordinates of the quinolinol derivative.

    • Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[21]

    • Define the type of calculation to be performed (e.g., geometry optimization, frequency calculation, or single-point energy).

  • Running the Calculation:

    • Submit the input file to the Gaussian software for calculation.

  • Analysis of Output:

    • Analyze the output file to extract the desired information, such as optimized geometry, electronic energies (HOMO, LUMO), and vibrational frequencies.[14]

    • Software like GaussView can be used to visualize the molecular orbitals and vibrational modes.[14]

Signaling Pathways and Logical Relationships

Quantum chemical studies can help elucidate the mechanisms by which quinolinol derivatives exert their biological effects. The following diagram illustrates a simplified logical flow of how these studies contribute to drug discovery.

G cluster_1 Drug Discovery Funnel Start Identify Biological Target QSAR QSAR Modeling (Predictive Activity) Start->QSAR VirtualScreening Virtual Screening (Molecular Docking) Start->VirtualScreening HitIdentification Hit Identification QSAR->HitIdentification VirtualScreening->HitIdentification LeadOptimization Lead Optimization (DFT for property refinement) HitIdentification->LeadOptimization Preclinical Preclinical Studies LeadOptimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

The role of computational studies in the drug discovery pipeline.

Conclusion

Quantum chemical studies have proven to be an invaluable asset in the exploration of quinolinol derivatives for therapeutic applications. By providing detailed insights into their molecular properties and interactions, these computational methods facilitate a more rational and efficient approach to drug design and development. The integration of DFT, QSAR, and molecular docking into the research workflow will undoubtedly continue to drive the discovery of novel and potent quinolinol-based drugs.[9]

References

The Therapeutic Promise of Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. First identified in coal tar in 1834, its versatile framework has been the foundation for a multitude of synthetic compounds with a broad spectrum of pharmacological activities. Quinoline derivatives have emerged as crucial therapeutic agents, demonstrating significant efficacy as anticancer, antimalarial, antimicrobial, and neuroprotective agents. This technical guide provides an in-depth overview of the therapeutic applications of quinoline derivatives, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of key signaling pathways and experimental workflows.

I. Synthesis of the Quinoline Core

The construction of the quinoline scaffold is a well-established area of organic synthesis, with several named reactions providing versatile routes to a wide array of substituted derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the bicyclic ring system.

A. Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base, to yield a substituted quinoline.[1][2][3][4]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzophenone (1 mmol) and acetophenone (1.2 mmol) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as potassium hydroxide.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-phenylquinoline.

G Friedländer Synthesis Workflow start Start reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl start->reactants condensation Aldol Condensation reactants->condensation Mix catalyst Base or Acid Catalyst catalyst->condensation dehydration1 Dehydration condensation->dehydration1 cyclization Intramolecular Condensation dehydration1->cyclization dehydration2 Dehydration cyclization->dehydration2 product Substituted Quinoline dehydration2->product

Figure 1: Friedländer Synthesis Workflow.
B. Combes Synthesis

The Combes synthesis is a reaction between an aniline and a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline.[5][6][7]

Experimental Protocol: Combes Synthesis

  • Condensation: React an aniline with a β-diketone (e.g., acetylacetone) to form an enamine intermediate. This step is often carried out at room temperature.

  • Cyclization: The enamine is then treated with a strong acid, such as concentrated sulfuric acid, and heated.

  • Dehydration: The acid catalyzes the cyclization and subsequent dehydration to yield the quinoline product.

  • Neutralization and Isolation: The reaction mixture is cooled and carefully neutralized with a base to precipitate the quinoline derivative, which is then purified.

G Combes Synthesis Workflow start Start reactants Aniline + β-Diketone start->reactants enamine Enamine Formation reactants->enamine acid_catalysis Acid-Catalyzed Cyclization enamine->acid_catalysis dehydration Dehydration acid_catalysis->dehydration product 2,4-Disubstituted Quinoline dehydration->product

Figure 2: Combes Synthesis Workflow.
C. Skraup-Doebner-von Miller Synthesis

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[5][8][9][10]

Experimental Protocol: Skraup-Doebner-von Miller Synthesis

  • Reactant Mixture: Combine an aniline, an α,β-unsaturated aldehyde or ketone (or precursors like glycerol which dehydrates to acrolein), an oxidizing agent (such as nitrobenzene), and a dehydrating agent like concentrated sulfuric acid.

  • Heating: The mixture is heated, often to high temperatures, to drive the reaction.

  • Reaction Cascade: The reaction proceeds through a series of steps including conjugate addition, cyclization, dehydration, and oxidation.

  • Work-up and Purification: The reaction is cooled, neutralized, and the product is isolated, often by steam distillation or extraction, followed by purification.

G Skraup-Doebner-von Miller Synthesis start Start reactants Aniline + α,β-Unsaturated Carbonyl start->reactants conjugate_add Conjugate Addition reactants->conjugate_add cyclization Cyclization conjugate_add->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation product Substituted Quinoline oxidation->product

Figure 3: Skraup-Doebner-von Miller Synthesis.

II. Anticancer Applications

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

A. Quantitative Data: Anticancer Activity

The in vitro anticancer activity of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone HybridsMGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
4-Anilinoquinoline-3-carbonitrilesEGFR Kinase0.0075[11]
Quinoline-based VEGFR-2 InhibitorsVEGFR-2 Kinase1.38[12]
Tubulin Polymerization InhibitorsMDA-MB-231 (Breast)17[13][14]
4-Anilinoquinazolines (Gefitinib)EGFR Kinase-[15]
4-Anilinoquinazolines (Erlotinib)EGFR Kinase-[15]
B. Key Mechanisms of Anticancer Action

Many quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[11][12][15][16][17][18][19][20][21][22]

G Quinoline Inhibition of EGFR/VEGFR Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Quinoline->VEGFR

Figure 4: Quinoline Inhibition of EGFR/VEGFR Signaling.

Certain quinoline derivatives disrupt the dynamics of microtubule assembly by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This leads to cell cycle arrest and apoptosis.[13][14][23][24][25]

G Inhibition of Tubulin Polymerization by Quinolines Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M Phase) Polymerization->CellCycleArrest Quinoline Quinoline Derivative Quinoline->Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 5: Inhibition of Tubulin Polymerization.
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[26][27][28][29]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

G MTT Assay Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Quinoline Derivative cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate IC₅₀ absorbance_reading->data_analysis

Figure 6: MTT Assay Workflow.

III. Antimalarial Applications

Quinolines, particularly 4-aminoquinolines like chloroquine, have been a cornerstone of antimalarial therapy for decades. Their primary mechanism of action involves the disruption of the parasite's detoxification of heme.

A. Quantitative Data: Antimalarial Activity

The in vitro antimalarial activity of quinoline derivatives is typically evaluated against different strains of Plasmodium falciparum, the deadliest species of malaria parasite.

CompoundP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine3D7 (sensitive)~20
ChloroquineDd2 (resistant)>100
MefloquineDd2 (resistant)~30
6-Chloro-2-arylvinylquinolineDd2 (resistant)4.8[25]
BisquinolineP. falciparum1-100[7]
B. Mechanism of Action: Inhibition of Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[30][31][32][33][34]

G Inhibition of Heme Detoxification by Quinolines Hemoglobin Hemoglobin Digestion Parasite Digestion Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Polymerization Heme Polymerization Heme->Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation Hemozoin Hemozoin (Non-toxic) Polymerization->Hemozoin Quinoline Quinoline Antimalarial Quinoline->Polymerization

Figure 7: Inhibition of Heme Detoxification.
C. Experimental Protocol: SYBR Green I-based Antimalarial Assay

This fluorescence-based assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.[35][36][37][38][39]

  • Parasite Culture: Culture P. falciparum in human red blood cells.

  • Drug Dilution: Prepare serial dilutions of the quinoline compounds in a 96-well plate.

  • Infection: Add parasitized red blood cells to the wells.

  • Incubation: Incubate the plates for 72 hours under appropriate conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the drug concentration.

G SYBR Green I Assay Workflow start Start parasite_culture Culture P. falciparum start->parasite_culture infection Infect RBCs parasite_culture->infection drug_dilution Prepare Drug Dilutions drug_dilution->infection incubation Incubate 72h infection->incubation lysis_staining Lyse Cells & Add SYBR Green I incubation->lysis_staining fluorescence_reading Read Fluorescence lysis_staining->fluorescence_reading data_analysis Calculate IC₅₀ fluorescence_reading->data_analysis

Figure 8: SYBR Green I Assay Workflow.

IV. Antimicrobial Applications

Quinoline derivatives have demonstrated broad-spectrum activity against a variety of bacterial and fungal pathogens.

A. Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline HybridsStaphylococcus aureus2
Mycobacterium tuberculosis10
Cryptococcus neoformans15.6
2-Fluoro-9-oxime KetolidesStreptococcus pneumoniae≤ 0.008
Indolizinoquinoline-5,12-dionesEscherichia coli2
Methicillin-resistant S. aureus (MRSA)2
B. Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent against a specific microorganism.[40][41][42][43][44]

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the quinoline compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Broth Microdilution MIC Assay start Start dilutions Prepare Serial Dilutions of Quinoline start->dilutions inoculum Prepare Standardized Microbial Inoculum start->inoculum inoculate_plate Inoculate Microtiter Plate dilutions->inoculate_plate inoculum->inoculate_plate incubation Incubate inoculate_plate->incubation read_mic Determine MIC (No Visible Growth) incubation->read_mic result MIC Value read_mic->result

Figure 9: Broth Microdilution MIC Assay.

V. Neuroprotective Applications

Emerging research indicates that quinoline derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

A. Quantitative Data: Neuroprotective Activity

The neuroprotective effects of quinoline derivatives are often assessed by their ability to protect neuronal cells from various insults, with the half-maximal effective concentration (EC₅₀) being a key parameter.

Compound ClassAssayEC₅₀ (µM)Reference
QuinolylnitroneNeuroprotection against oxidative stress-
8-Hydroxyquinoline derivativesInhibition of metal-induced Aβ aggregation-
Tacrine (acetylcholinesterase inhibitor)Acetylcholinesterase Inhibition-

References

Navigating the Landscape of Aminoquinolinols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the commercial sourcing and synthesis of key aminoquinolinol isomers. While the specific isomer 7-Aminoquinolin-6-ol appears to be commercially unavailable and sparsely documented, this guide provides a comprehensive overview of closely related and accessible analogs, including their suppliers, pricing, and relevant synthetic protocols.

Commercial Availability of Aminoquinolinol Isomers

For researchers seeking to procure aminoquinolinols, several isomers are commercially available from various suppliers. The most readily sourced analog appears to be 6-Aminoquinoline, followed by other substituted aminophenols. A summary of suppliers and their offerings for key isomers is presented below. It is important to note that pricing is subject to change and may vary based on purity, quantity, and supplier.

Compound NameCAS NumberSupplierPurityAvailable QuantitiesPrice (USD)
6-Aminoquinoline 580-15-4MedchemExpress99.79%10 g, 25 g$25 (10 g), $48 (25 g)
Sigma-Aldrich98%-Contact for pricing
Alfa Chemistry98%-Contact for pricing
US Biological Life Sciences99+% (HPLC)1g, 5g, 25g, 100g, 250gContact for pricing
8-Aminoquinolin-6-ol 7402-16-6BLD Pharm--Contact for pricing
6-Aminoquinolin-4-ol 56717-02-3ChemScene95+%-Contact for pricing
7-Aminoquinolin-8-ol 18472-06-5Ambeed--Contact for pricing

Note: The absence of readily available commercial sources for this compound from these searches suggests it is not a standard catalog item. Researchers interested in this specific isomer may need to consider custom synthesis.

Synthesis of 7-Aminoquinolin-8-ol: A Detailed Protocol

For research applications requiring 7-Aminoquinolin-8-ol, a two-step synthetic procedure starting from the commercially available 8-hydroxyquinoline is a viable approach. This process involves the nitration of 8-hydroxyquinoline followed by the reduction of the resulting nitro group.[1]

Step 1: Synthesis of 7-Nitroquinolin-8-ol

Reaction: Nitration of 8-hydroxyquinoline

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Slowly add 8-hydroxyquinoline to the acid mixture, ensuring the reaction temperature is maintained below 10°C throughout the addition.

  • After the complete addition of 8-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for another 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water until the washings are neutral.

  • Dry the product in a desiccator to yield 7-nitroquinolin-8-ol.

Step 2: Synthesis of 7-Aminoquinolin-8-ol

Reaction: Reduction of 7-Nitroquinolin-8-ol

Method: Reduction with Tin(II) Chloride

  • Suspend 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

  • With stirring at room temperature, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension.[1]

  • After the addition is complete, heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.

  • The resulting precipitate, containing the product and tin salts, is collected by filtration.[1]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[1]

Visualizing the Synthetic Pathway

To provide a clear visual representation of the synthesis of 7-Aminoquinolin-8-ol, the following workflow diagram has been generated.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 8-Hydroxyquinoline 8-Hydroxyquinoline Nitration Nitration Reaction (<10°C then RT) 8-Hydroxyquinoline->Nitration Acids Conc. H₂SO₄ Fuming HNO₃ Acids->Nitration Neutralization1 Neutralization (NaHCO₃ or NH₄OH) Nitration->Neutralization1 7-Nitroquinolin-8-ol 7-Nitroquinolin-8-ol Neutralization1->7-Nitroquinolin-8-ol 7-Nitroquinolin-8-ol_start 7-Nitroquinolin-8-ol Reduction Reduction Reaction (Reflux) 7-Nitroquinolin-8-ol_start->Reduction Reagents SnCl₂·2H₂O Conc. HCl, Ethanol Reagents->Reduction Neutralization2 Neutralization (NaOH or NH₄OH) Reduction->Neutralization2 Purification Purification (Recrystallization or Column Chromatography) Neutralization2->Purification 7-Aminoquinolin-8-ol 7-Aminoquinolin-8-ol Purification->7-Aminoquinolin-8-ol

Synthetic pathway for 7-Aminoquinolin-8-ol.

References

Methodological & Application

Application Notes: 7-Aminoquinolin-6-ol Derivatives in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Aminoquinolin-6-ol and its derivatives represent a versatile class of fluorescent probes with significant potential for live-cell imaging applications. The quinoline scaffold is a key component in many biologically active compounds and fluorescent dyes.[1][2] By modifying the 7-aminoquinoline core, researchers can develop probes with tunable photophysical properties, making them suitable for a variety of imaging modalities, including one- and two-photon microscopy.[1][3] These probes are particularly valuable for their sensitivity to the cellular microenvironment and their ability to selectively target specific organelles or detect metal ions.[1][4][5]

Principle of Action

The fluorescence of many 7-aminoquinoline derivatives is governed by an intramolecular charge-transfer (ICT) mechanism.[1][6] These molecules typically contain both an electron-donating group (the amino group) and an electron-withdrawing group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is often sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism.[6] This property allows the probes to report on changes in the lipophilicity of their local environment within the cell.

Furthermore, derivatives of the related 8-hydroxyquinoline scaffold are well-known for their ability to chelate metal ions. This binding event often leads to a significant enhancement of fluorescence, a process termed chelation-enhanced fluorescence (CHEF).[7] This occurs because the chelation restricts intramolecular vibrations and other non-radiative decay pathways, forcing the molecule to release its energy as light.[8] This principle has been applied to develop 7-aminoquinoline-based sensors for detecting metal ions such as lead (Pb²⁺) and aluminum (Al³⁺) in living cells.[4][9]

Key Applications

  • Organelle-Specific Imaging: Certain 2,4-disubstituted 7-aminoquinolines have demonstrated high specificity for the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells.[1][3] These probes serve as low-cost alternatives to commercial Golgi markers and are suitable for both one- and two-photon fluorescence microscopy.[1]

  • Metal Ion Sensing: Aminoquinoline derivatives have been engineered to act as "turn-on" fluorescent sensors for specific metal ions. For instance, a probe based on an anthracene-aminoquinoline platform exhibited a significant fluorescence enhancement upon binding to Pb²⁺ and Al³⁺, enabling the imaging of these ions in live cells.[4]

  • Environmental Polarity Sensing: Due to their ICT characteristics, these probes can be used to map variations in polarity and lipophilicity within cellular compartments.[6][10]

Quantitative Data

The photophysical properties of 7-aminoquinoline derivatives can be tuned by altering their substitution patterns. Below is a summary of properties for select derivatives.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Solvent/EnvironmentReference
Trifluoromethyl-substituted 7-aminoquinolines (General) 365-368--n-hexane[1]
389-399-LargeMethanol[1]
5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ) -429 (upon Pb²⁺ binding)-ACN/H₂O[4]
TFMAQ-8Ar derivatives 400-420493-526 (Solid State)-Solid State[6]

Experimental Protocols

Protocol 1: General Synthesis of 2,4-Disubstituted 7-Aminoquinolines

This protocol is based on the catalyst-free condensation method for synthesizing Golgi-localized probes.[1][3]

Materials:

  • m-Phenylenediamine derivative

  • 1,3-Diketone (unsymmetrical)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the m-phenylenediamine derivative and the unsymmetrical 1,3-diketone in the chosen solvent in a reaction vessel.

  • Heat the mixture under reflux for the time specified in the relevant literature (typically several hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolate the product by filtration or by removing the solvent under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain the desired 2,4-disubstituted 7-aminoquinoline.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: Live Cell Staining and Imaging

This protocol provides a general workflow for staining live cells with 7-aminoquinoline probes.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • 7-Aminoquinoline probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or phenol red-free medium)

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging dish and culture until they reach 50-70% confluency.

  • Probe Preparation: On the day of the experiment, prepare a working solution of the 7-aminoquinoline probe by diluting the DMSO stock solution in pre-warmed cell culture medium or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: a. Remove the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the probe-containing working solution to the cells, ensuring the cell monolayer is fully covered.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. Incubation time will vary depending on the specific probe and cell type.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.[11]

  • Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Image the cells using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets for the probe's excitation and emission wavelengths. c. For long-term imaging, use an onstage incubator to maintain temperature, humidity, and CO₂ levels.[11]

Visualizations

Signaling Pathways and Experimental Workflows

ICT_Mechanism D_A Donor-Acceptor System D_plus_A_minus Intramolecular Charge Transfer (ICT) State D_A->D_plus_A_minus Photo-induced Electron Transfer Photon_out Fluorescence (hν') D_plus_A_minus->D_A Emission Photon_in Photon (hν) Photon_in->D_A Excitation

Caption: Principle of Intramolecular Charge Transfer (ICT) fluorescence.

CHEF_Mechanism cluster_unbound Unbound State cluster_bound Bound State Probe_Unbound 7-AQ Derivative (Weak Fluorescence) NonRadiative Non-Radiative Decay (e.g., vibrations) Probe_Unbound->NonRadiative Dominant Pathway Probe_Bound 7-AQ-Metal Complex (Strong Fluorescence) Probe_Unbound->Probe_Bound + Metal Ion (Chelation) Excitation1 Excitation (hν) Excitation1->Probe_Unbound Radiative Fluorescence Probe_Bound->Radiative Dominant Pathway Excitation2 Excitation (hν) Excitation2->Probe_Bound Metal Metal Ion

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Live_Cell_Imaging_Workflow Start Start Cell_Culture 1. Seed Cells on Glass-Bottom Dish Start->Cell_Culture Staining 2. Prepare Probe Working Solution & Stain Cells Cell_Culture->Staining Incubation 3. Incubate at 37°C Staining->Incubation Washing 4. Wash Cells to Remove Excess Probe Incubation->Washing Imaging 5. Acquire Images on Fluorescence Microscope Washing->Imaging Analysis 6. Image Processing and Data Analysis Imaging->Analysis End End Analysis->End

Caption: General experimental workflow for live cell imaging.

References

Synthesis of 7-Aminoquinolin-6-ol Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 7-Aminoquinolin-6-ol derivatives. This protocol is based on established chemical principles and analogous syntheses of similar quinoline compounds, offering a robust starting point for laboratory preparation.

The synthesis of this compound is a critical process in the development of novel therapeutic agents and functional materials, as this quinoline derivative serves as a valuable scaffold in medicinal chemistry. The strategic introduction of an amino group at the 7-position and a hydroxyl group at the 6-position of the quinoline ring can significantly modulate its biological activity and physicochemical properties.

This protocol outlines a two-step synthetic pathway commencing with the readily available 6-hydroxyquinoline. The procedure involves an initial nitration step to introduce a nitro group at the 7-position, followed by a subsequent reduction of the nitro group to yield the desired this compound.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of 7-Nitroquinolin-6-ol

The initial step involves the nitration of 6-hydroxyquinoline. This reaction must be performed with care, maintaining a low temperature to control the exothermic reaction and ensure selective nitration at the 7-position.

Materials and Reagents:

  • 6-Hydroxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-hydroxyquinoline in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the stirred solution using a dropping funnel. The temperature of the reaction mixture should be strictly maintained below 10 °C throughout the addition.

  • After the complete addition of the nitrating mixture, continue stirring the reaction in the ice bath for an additional 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and continue to stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed and the pH is neutral.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold deionized water until the washings are neutral.

  • Dry the product, 7-nitroquinolin-6-ol, in a desiccator or a vacuum oven at a low temperature.

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of 7-Nitroquinolin-6-ol to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in concentrated hydrochloric acid.[1]

Materials and Reagents:

  • 7-Nitroquinolin-6-ol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (optional, for recrystallization)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution (concentrated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Suspend the synthesized 7-Nitroquinolin-6-ol in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Add the tin(II) chloride solution dropwise to the suspension of 7-Nitroquinolin-6-ol at room temperature with constant stirring.[1]

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic. This will precipitate the crude product along with tin salts.

  • Collect the precipitate by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
6-HydroxyquinolineC₉H₇NO145.16Crystalline solid
7-Nitroquinolin-6-olC₉H₆N₂O₃190.16Yellow solid
This compoundC₉H₈N₂O160.17Off-white to light brown solid

Table 2: Expected Reaction Parameters and Yields

Reaction StepStarting MaterialProductTypical Yield (%)
Nitration6-Hydroxyquinoline7-Nitroquinolin-6-ol60-70%
Reduction7-Nitroquinolin-6-olThis compound70-85%

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.

Visualizations

The following diagrams illustrate the synthetic workflow and the general reaction scheme.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_purification Purification & Analysis Start 6-Hydroxyquinoline Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Reactants Intermediate 7-Nitroquinolin-6-ol Nitration->Intermediate Product Reduction Reduction (SnCl₂, HCl) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct Purification Recrystallization / Chromatography FinalProduct->Purification Intermediate_ref Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct_ref

Caption: Synthetic workflow for this compound.

Reaction_Scheme cluster_reaction Overall Reaction Scheme 6-Hydroxyquinoline 7-Nitroquinolin-6-ol This compound This compound 7-Nitroquinolin-6-ol->this compound SnCl₂, HCl

Caption: General reaction scheme for the synthesis.

References

7-Aminoquinolin-6-ol in Drug Discovery and Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-6-ol is a heterocyclic aromatic compound belonging to the aminoquinoline class. Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic placement of amino and hydroxyl groups on the quinoline ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. These functional groups can act as hydrogen bond donors and acceptors, as well as sites for further chemical modification to generate novel derivatives with enhanced potency and selectivity. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and biological evaluation.

Potential Applications in Drug Discovery

While specific biological data for this compound is limited in publicly available literature, the broader class of aminoquinolines has been extensively studied, revealing several key mechanisms of action that are relevant to drug discovery.

Anticancer Activity: Aminoquinolines have been shown to exert anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a primary goal of many chemotherapeutic agents.

  • Cell Cycle Arrest: Halting the cell cycle at different phases can prevent cancer cell proliferation.

  • Inhibition of Signaling Pathways: Key pathways such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer, are known targets of aminoquinoline derivatives.[1]

Enzyme Inhibition: The quinoline scaffold is a common feature in many enzyme inhibitors. Depending on the substitution pattern, aminoquinolines can be designed to target specific enzymes involved in disease progression.

Antibacterial and Antimalarial Activity: The quinoline core is famously present in the antimalarial drug chloroquine.[1] Research into aminoquinoline derivatives continues to be a strategy for overcoming drug resistance in various pathogens.

Data Presentation: Biological Activity of Structurally Related Quinoline Derivatives

Table 1: Illustrative Cytotoxic Activities of 2-[(Quinolin-2-yl)amino]ethan-1-ol against Human Cancer Cell Lines [2]

Cell LineCancer TypeAssayIC50 (µM)
A549Lung CarcinomaMTT25.8 ± 2.1
HepG2Hepatocellular CarcinomaMTT18.5 ± 1.7
MCF-7Breast AdenocarcinomaMTT32.1 ± 3.5
HCT116Colorectal CarcinomaMTT21.3 ± 2.4
Note: Data presented is for a structurally related quinoline derivative and serves as an example.

Table 2: Cytotoxicity of Quinoline-8-sulfonamide Derivatives [3]

Cell LineCancer TypeIC50 Range (µM)
HCT-116Colon Cancer4 - 43
MCF-7Breast Cancer4 - 43
HeLaCervical Cancer4 - 43
Note: The tested compounds showed high activity compared to cisplatin.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of aminoquinoline compounds. These can be adapted for the specific investigation of this compound.

Protocol 1: Synthesis of this compound (Adapted from a protocol for 7-Aminoquinolin-8-ol)

This is a two-step synthesis involving nitration followed by reduction. The starting material would likely be 6-hydroxyquinoline.

Step 1: Synthesis of 7-Nitro-6-hydroxyquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 6-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the reaction temperature below 10°C throughout the addition.

  • After complete addition, continue stirring in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 2: Synthesis of this compound

  • Suspend the 7-Nitro-6-hydroxyquinoline from Step 1 in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.

  • The resulting precipitate, containing the product and tin salts, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

G General Synthesis Workflow for this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 6-Hydroxyquinoline 6-Hydroxyquinoline Nitration Reaction Nitration (0-10 °C) 6-Hydroxyquinoline->Nitration Reaction Nitrating Mixture Conc. H2SO4 / Fuming HNO3 Nitrating Mixture->Nitration Reaction 7-Nitro-6-hydroxyquinoline 7-Nitro-6-hydroxyquinoline Nitration Reaction->7-Nitro-6-hydroxyquinoline Reduction Reaction Reduction (Reflux) 7-Nitro-6-hydroxyquinoline->Reduction Reaction Reducing Agent SnCl2·2H2O / HCl Reducing Agent->Reduction Reaction This compound This compound Reduction Reaction->this compound Purification Purification (Recrystallization / Chromatography) This compound->Purification

Caption: General workflow for the synthesis of this compound.

Protocol 2: MTT Assay for Cell Viability[2][3]

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Annexin V/PI Assay for Apoptosis[3]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Experimental Workflow for Cytotoxicity and Apoptosis Assays cluster_mtt MTT Assay (Cell Viability) cluster_apoptosis Annexin V/PI Assay (Apoptosis) Cell_Culture Cancer Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Treatment Treatment with This compound Seeding->Treatment MTT_Incubation MTT Incubation Treatment->MTT_Incubation Cell_Harvesting Cell Harvesting Treatment->Cell_Harvesting Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Incubation->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Determination IC50 Determination Absorbance_Reading->IC50_Determination Staining Annexin V/PI Staining Cell_Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Apoptosis_Quantification Quantification of Apoptosis Flow_Cytometry->Apoptosis_Quantification

Caption: General workflow for assessing cytotoxicity and apoptosis.

Signaling Pathways

Aminoquinolines are known to modulate several key signaling pathways implicated in cancer. While the specific pathways affected by this compound require experimental validation, the PI3K/Akt/mTOR pathway represents a probable target based on the activity of related compounds.

G Potential Signaling Pathway Modulated by this compound Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival 7AQ6O This compound 7AQ6O->PI3K inhibits? 7AQ6O->Akt inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The provided protocols offer a starting point for the synthesis and evaluation of this compound and its derivatives. Further investigation into its specific biological targets and mechanisms of action will be crucial for its advancement in the drug discovery pipeline. The structure-activity relationship studies of the broader aminoquinoline class suggest that modifications to the this compound core could lead to the discovery of potent and selective drug candidates.

References

Application Notes and Protocols for Cellular Imaging Using Quinoline-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of quinoline-based fluorescent probes in cellular imaging. Quinoline scaffolds offer a versatile platform for the development of probes that can selectively detect a variety of intracellular analytes and report on the physicochemical properties of the cellular environment. Their favorable photophysical properties, including high quantum yields and, in some cases, two-photon absorption cross-sections, make them valuable tools for live-cell imaging.

I. Detection of Intracellular Metal Ions

Quinoline-based probes are widely used for the detection of various metal ions within cells. The underlying principle often involves a change in the probe's fluorescence upon chelation with the target ion. This can occur through mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the metal ion binding restricts intramolecular rotation and reduces non-radiative decay, leading to a "turn-on" fluorescence response. Another common mechanism is the inhibition of Photoinduced Electron Transfer (PET), where the binding of the metal ion prevents the quenching of the fluorophore by an electron-donating group.

A. Featured Application: Imaging of Intracellular Zinc (Zn²⁺)

Zinc is an essential trace element involved in numerous cellular processes. Quinoline-based probes, such as Zinquin ethyl ester, are effective for visualizing intracellular zinc pools.

Quantitative Data for Quinoline-Based Zinc Probes:

Probe NameExcitation (nm)Emission (nm)Detection LimitCell PermeabilityReference
Zinquin ethyl ester364485 (with Zn²⁺)Not specifiedMembrane permeant
TSQ~334~495 (with Zn²⁺)Not specifiedMembrane permeant

Experimental Protocol: Imaging Intracellular Zinc with Zinquin Ethyl Ester

This protocol describes the use of Zinquin ethyl ester for the fluorescent detection of labile zinc in cultured mammalian cells.

Materials:

  • Zinquin ethyl ester (5 mM stock in DMSO)

  • Cultured mammalian cells (e.g., HeLa, INS-1) on glass-bottom dishes or coverslips

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure:

  • Cell Culture: Culture cells to 60-80% confluency on a suitable imaging vessel.

  • Probe Loading:

    • Prepare a working solution of Zinquin ethyl ester in HBSS at a final concentration of 5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Zinquin working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells twice with HBSS to remove excess probe.

  • Imaging:

    • Mount the coverslip or dish on the fluorescence microscope.

    • Excite the sample at approximately 364 nm and capture the emission at around 485 nm.

    • Acquire images using identical settings for all experimental conditions to allow for comparative analysis.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

CHEF_mechanism Probe Quinoline Probe (Low Fluorescence) Metal Metal Ion Probe->Metal Chelation Low_Fluorescence Low_Fluorescence Probe->Low_Fluorescence Exhibits Complex Probe-Metal Complex (High Fluorescence) Metal->Complex High_Fluorescence High_Fluorescence Complex->High_Fluorescence Exhibits

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

II. Measurement of Intracellular pH

The pH of various cellular compartments is tightly regulated and plays a crucial role in cellular function. Quinoline-based probes can be used to monitor these pH changes. For instance, 6-Methoxy-N-(3-sulfopropyl) quinolinium (SPQ) is a quinoline derivative whose fluorescence is sensitive to the protonation state of surrounding buffer molecules, which can be used to infer proton flux.

Experimental Protocol: Live-Cell pH Imaging

This generalized protocol can be adapted for various quinoline-based pH-sensitive probes.

Materials:

  • Quinoline-based pH probe (e.g., SPQ)

  • Cultured cells on glass-bottom dishes

  • Calibration buffers with a range of known pH values (e.g., pH 4.5 to 7.5)

  • Fluorescence microscope with appropriate excitation and emission filters

Procedure:

  • Probe Loading: Incubate cells with the pH-sensitive probe at an optimized concentration and for a sufficient duration to allow for cellular uptake.

  • Washing: Wash cells to remove extracellular probe.

  • Imaging: Acquire fluorescence images of the cells in a suitable imaging medium.

  • Calibration (for quantitative measurements):

    • Expose the probe-loaded cells to a series of calibration buffers with different pH values.

    • Acquire fluorescence images at each pH.

    • Generate a calibration curve by plotting the fluorescence intensity (or ratio for ratiometric probes) against the pH.

  • Data Analysis: Use the calibration curve to convert the fluorescence intensity of your experimental samples into pH values.

Logical Relationship: Ratiometric vs. Intensity-Based pH Sensing

pH_Sensing_Types Sensing_Type Types of pH Sensing Intensity_Based Intensity-Based (e.g., SPQ) Sensing_Type->Intensity_Based Ratiometric Ratiometric Sensing_Type->Ratiometric Disadvantage_I Affected by probe concentration, photobleaching Intensity_Based->Disadvantage_I Advantage_R Independent of probe concentration Ratiometric->Advantage_R Advantage Advantage Disadvantage Disadvantage

Caption: Comparison of ratiometric and intensity-based pH sensing.

III. Imaging of Intracellular Viscosity

Cellular viscosity is a critical parameter that influences intracellular transport and molecular interactions. Quinoline-based molecular rotors are fluorescent probes whose quantum yield is dependent on the viscosity of their microenvironment. In low viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In viscous environments, this rotation is restricted, leading to a significant increase in fluorescence.

Quantitative Data for Quinoline-Based Viscosity Probes:

Probe NameExcitation (nm)Emission (nm)Viscosity Range (cP)Organelle TargetingReference
QLTwo-photonNot specified2.55 to 1150Lysosome
QLSTwo-photonNot specified2.55 to 1150Mitochondria

Experimental Protocol: Imaging Lysosomal Viscosity

This protocol provides a general guideline for imaging viscosity in lysosomes using a quinoline-based probe.

Materials:

  • Lysosome-targeting quinoline-based viscosity probe (e.g., Lyso-QAP series)

  • Cultured cells on glass-bottom dishes

  • Lysosome co-stain (e.g., LysoTracker Red) for colocalization studies

  • Confocal microscope

Procedure:

  • Cell Culture: Grow cells to an appropriate confluency for imaging.

  • Probe Incubation:

    • Treat cells with the quinoline-based viscosity probe at the recommended concentration.

    • Incubate for the specified time to allow for lysosomal accumulation.

  • Co-staining (Optional): If desired, co-stain with a known lysosomal marker to confirm localization.

  • Imaging:

    • Wash the cells with fresh media or buffer.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the viscosity probe and any co-stains.

  • Inducing Viscosity Changes (Optional): To observe dynamic changes, cells can be treated with agents known to alter lysosomal viscosity (e.g., chloroquine) and imaged over time.

Experimental Workflow: Cellular Viscosity Imaging

Viscosity_Imaging_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Process Process Decision Decision End End Probe_Loading Load with Viscosity Probe Cell_Culture->Probe_Loading Wash Wash Excess Probe Probe_Loading->Wash Image Acquire Fluorescence Images Wash->Image Induce_Change Induce Viscosity Change? Image->Induce_Change Treat_Cells Treat with Agent Induce_Change->Treat_Cells Yes Analyze Analyze Data Induce_Change->Analyze No Time_Lapse Time-Lapse Imaging Treat_Cells->Time_Lapse Time_Lapse->Analyze Analyze->End

Caption: General workflow for cellular viscosity imaging.

IV. Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules that can cause cellular damage but also play roles in signaling. Quinoline-based probes have been developed to detect specific ROS, such as superoxide (O₂⁻). These probes often work via a "turn-on" mechanism where the probe is oxidized by the ROS, leading to a significant increase in fluorescence.

Quantitative Data for Quinoline-Based Superoxide Probes:

Probe NameExcitation (nm)Emission (nm)Detection LimitFluorescence IncreaseReference
Organoselenium-quinoline probe3525111.57 µM64-fold
Organoselenium-based quinoline sensor34749737 nM21-fold

Experimental Protocol: Detection of Intracellular Superoxide

This protocol outlines a general procedure for detecting superoxide in living cells using a quinoline-based fluorescent probe.

Materials:

  • Quinoline-based superoxide probe

  • Cultured cells in a suitable imaging plate

  • Reagent to induce superoxide production (e.g., menadione)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Seed cells in a microplate or on coverslips and culture overnight.

  • Probe Loading: Incubate the cells with the superoxide probe at the desired concentration for the recommended time.

  • Induction of ROS:

    • Wash the cells to remove the excess probe.

    • Treat the cells with a superoxide-inducing agent.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader or capture images with a fluorescence microscope at the appropriate excitation and emission wavelengths.

    • A time-course measurement can be performed to monitor the dynamics of superoxide production.

Signaling Pathway: Photoinduced Electron Transfer (PET) Inhibition

PET_Inhibition Fluorophore Quinoline Fluorophore Quencher Electron Donor (Quencher) Fluorophore->Quencher PET Low_Fluorescence Low Fluorescence Fluorophore->Low_Fluorescence Results in Analyte Analyte (e.g., Metal Ion) Quencher->Analyte Binding High_Fluorescence High Fluorescence Analyte->High_Fluorescence Inhibits PET, Results in

Caption: Photoinduced Electron Transfer (PET) inhibition mechanism.

Application Notes: 7-Aminoquinolin-6-ol as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 7-Aminoquinolin-6-ol as a fluorescent probe for the detection of metal ions. Due to the limited direct experimental data on this compound, this document leverages the well-established chemistry of its isomers, such as 8-hydroxyquinoline (8-HQ), to propose a plausible synthesis, detail experimental protocols, and predict its sensing capabilities. The core mechanism of detection is anticipated to be the chelation of metal ions by the amino and hydroxyl moieties, leading to a modulation of the molecule's fluorescence properties.

Introduction

Quinoline derivatives are a significant class of compounds in medicinal chemistry and analytical sciences.[1] Among them, 8-hydroxyquinoline and its analogues are renowned for their ability to form stable complexes with a variety of metal ions, often resulting in a significant change in fluorescence.[2] This property has led to their widespread use as fluorescent chemosensors.[3] The introduction of an amino group to the quinoline scaffold is known to modulate the electronic and metal-binding properties, potentially enhancing selectivity and sensitivity for specific metal ions.[4]

While research has predominantly focused on 8-hydroxyquinoline and its derivatives, this compound presents an interesting, yet underexplored, structural isomer. The positioning of the amino and hydroxyl groups at the 7 and 6 positions, respectively, is expected to confer unique photophysical properties and metal ion selectivity. This document aims to provide a foundational guide for researchers interested in exploring the potential of this compound as a novel fluorescent probe.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar amino-hydroxy-quinoline derivatives. The proposed two-step synthesis starts from the commercially available 6-hydroxyquinoline.

Step 1: Nitration of 6-Hydroxyquinoline to yield 7-Nitro-6-hydroxyquinoline

The first step involves the regioselective nitration of 6-hydroxyquinoline. The hydroxyl group at position 6 is an activating group and directs electrophilic substitution to the ortho and para positions. Position 5 is sterically hindered, making position 7 the more likely site for nitration.

  • Reaction: In a flask cooled in an ice bath, slowly add 6-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Temperature Control: Maintain the reaction temperature below 10°C during the addition of 6-hydroxyquinoline.

  • Reaction Time: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate, 7-nitro-6-hydroxyquinoline, is then collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 7-Nitro-6-hydroxyquinoline to this compound

The subsequent step is the reduction of the nitro group to an amino group. Several reducing agents can be employed for this transformation, with tin(II) chloride being a common and effective choice that avoids the hydrodehalogenation that can occur with catalytic hydrogenation.[5]

  • Reaction: Suspend 7-nitro-6-hydroxyquinoline in a suitable solvent like ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture at reflux for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until a basic pH is achieved. The resulting precipitate, containing the product and tin salts, is collected by filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Signaling Pathway and Sensing Mechanism

The detection of metal ions by this compound is expected to proceed via a chelation mechanism, similar to that of 8-hydroxyquinoline.[4] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are anticipated to coordinate with a metal ion. This binding event can lead to a detectable change in the fluorescence signal through two primary mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): In its unbound state, this compound may exhibit weak fluorescence. Upon chelation with a metal ion, the formation of a rigid complex can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity.[4] This "turn-on" response is commonly observed for metal ions like Al³⁺ and Zn²⁺ with 8-hydroxyquinoline derivatives.[6][7]

  • Photoinduced Electron Transfer (PET) Quenching: For paramagnetic metal ions such as Fe³⁺, Cu²⁺, and Ni²⁺, a different mechanism, photoinduced electron transfer, can occur.[8] In this "turn-off" mechanism, the fluorescence of the quinoline fluorophore is quenched upon binding to the metal ion.

The specific response (enhancement or quenching) and its magnitude will depend on the nature of the metal ion.

cluster_0 Unbound State cluster_1 Bound State (CHEF) cluster_2 Bound State (Quenching) 7-AQ-6-ol This compound Weak_Fluorescence Weak or No Fluorescence 7-AQ-6-ol->Weak_Fluorescence Excitation Complex_CHEF [7-AQ-6-ol]-Metal Complex (e.g., Al³⁺, Zn²⁺) 7-AQ-6-ol->Complex_CHEF Chelation Complex_Quench [7-AQ-6-ol]-Metal Complex (e.g., Fe³⁺, Cu²⁺) 7-AQ-6-ol->Complex_Quench Chelation Strong_Fluorescence Enhanced Fluorescence Complex_CHEF->Strong_Fluorescence Excitation No_Fluorescence Fluorescence Quenching Complex_Quench->No_Fluorescence Excitation Metal_Ion_CHEF Metal Ion (e.g., Al³⁺, Zn²⁺) Metal_Ion_CHEF->Complex_CHEF Metal_Ion_Quench Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion_Quench->Complex_Quench A Prepare this compound Stock Solution (e.g., 1 mM in DMSO) D Mix Probe and Metal Ion Solution in a Cuvette A->D B Prepare Metal Ion Solutions in a Suitable Buffer (e.g., HEPES) B->D C Determine Optimal Excitation Wavelength (from absorption spectrum) F Measure Fluorescence Emission Spectrum C->F E Incubate for a Defined Period (e.g., 15 minutes) D->E E->F G Analyze Data: - Fluorescence Intensity vs. [Metal Ion] - Selectivity Studies F->G

References

Application Notes and Protocols for Protein and Peptide Labeling with 7-Aminoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there are no established, published protocols for the direct labeling of proteins and peptides using 7-Aminoquinolin-6-ol. The following application notes and protocols are presented as a hypothetical guide for researchers, scientists, and drug development professionals. This guide is based on established principles of bioconjugation chemistry and the known properties of similar quinoline derivatives. The proposed methods would require experimental validation and optimization.

Introduction

This compound is a fluorescent molecule belonging to the quinoline family. Quinoline derivatives are of significant interest in biomedical research due to their unique photophysical properties, including sensitivity to the local environment, which makes them potential probes for studying biomolecular interactions and cellular imaging.[1] This document outlines a proposed methodology for utilizing this compound as a fluorescent label for proteins and peptides by converting it into a reactive intermediate that can covalently attach to primary amines, such as the ε-amino group of lysine residues.

The proposed strategy involves the conversion of the 7-amino group of this compound into a more reactive isothiocyanate (-NCS) group. Isothiocyanates are known to react efficiently with primary amines under mild basic conditions to form a stable thiourea bond.[2] This approach would transform the this compound into an amine-reactive fluorescent dye suitable for bioconjugation.

Photophysical Properties of 7-Aminoquinoline Derivatives

The photophysical properties of this compound itself are not extensively documented. However, data from structurally similar 7-aminoquinoline derivatives can provide an estimate of its expected fluorescent characteristics. These compounds often exhibit intramolecular charge transfer (ICT) fluorescence, with their emission spectra being sensitive to solvent polarity.[3] The table below summarizes the photophysical data for related compounds to provide a comparative view.

CompoundExcitation Max (λex)Emission Max (λem)Stokes ShiftQuantum Yield (Φ)SolventReference
2,4-disubstituted 7-aminoquinolines~365-399 nmVaries with solvent polarityLargeModerate to Highn-hexane to methanol[3]
7-(Diethylamino)quinolone Chalcones~434-465 nmVaries with solvent polarityLarge-Various[3][4]
Substituted 7-Aminoquinolin-8-olVariesVaries--Various[1]

Note: The exact photophysical properties of this compound conjugated to a protein will need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 7-Isothiocyanatoquinolin-6-ol

This protocol describes a hypothetical one-pot synthesis of 7-Isothiocyanatoquinolin-6-ol from this compound. The method is adapted from general procedures for converting primary aromatic amines to isothiocyanates using carbon disulfide and a desulfurizing agent.[5][6]

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Triethylamine (TEA) or another suitable base

  • Tosyl chloride or similar desulfurizing agent

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the formation of the dithiocarbamate salt intermediate can be monitored by thin-layer chromatography (TLC).

  • Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.

  • Add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction at room temperature for an additional 2-3 hours or until TLC analysis indicates the complete conversion to the isothiocyanate product.

  • Filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure 7-Isothiocyanatoquinolin-6-ol.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Step1 Formation of Dithiocarbamate Intermediate This compound->Step1 CS2 Carbon Disulfide (CS2) CS2->Step1 Base Base (e.g., TEA) Base->Step1 Step2 Desulfurization with Tosyl Chloride Step1->Step2 Product 7-Isothiocyanatoquinolin-6-ol Step2->Product

Protocol 2: Labeling of Proteins with 7-Isothiocyanatoquinolin-6-ol

This protocol provides a general procedure for conjugating the synthesized 7-Isothiocyanatoquinolin-6-ol to a target protein. The optimal dye-to-protein ratio and reaction conditions should be determined empirically for each specific protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0).

  • 7-Isothiocyanatoquinolin-6-ol stock solution (e.g., 10 mg/mL in anhydrous DMSO or DMF).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the protein solution at a concentration of 2-10 mg/mL in the chosen labeling buffer.

  • Immediately before use, prepare the stock solution of 7-Isothiocyanatoquinolin-6-ol.

  • While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the dye over the protein.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • After the incubation period, purify the labeled protein from the unreacted dye and byproducts. This can be achieved by:

    • Size-Exclusion Chromatography: Pass the reaction mixture through a size-exclusion column pre-equilibrated with PBS. The first colored fraction to elute will be the labeled protein.

    • Dialysis: Dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.

  • Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

G Protein Protein in Amine-Free Buffer (pH 8.5-9.0) Reaction Incubate at RT or 4°C (Protected from Light) Protein->Reaction Dye 7-Isothiocyanatoquinolin-6-ol in DMSO/DMF Dye->Reaction Purification Purification (Size-Exclusion Chromatography or Dialysis) Reaction->Purification Labeled_Protein Purified Labeled Protein Purification->Labeled_Protein

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the this compound dye (A_max). The λ_max for the dye will need to be determined experimentally.

  • Calculate the concentration of the protein using the Beer-Lambert law:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • CF is the correction factor to account for the dye's absorbance at 280 nm (CF = A₂₈₀ of the dye / A_max of the dye). This must be determined for the free dye.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its λ_max. This must also be determined experimentally for the free dye.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

G Measure_Abs Measure Absorbance (A280 and Amax) Calc_Protein_Conc Calculate Protein Concentration Measure_Abs->Calc_Protein_Conc Calc_Dye_Conc Calculate Dye Concentration Measure_Abs->Calc_Dye_Conc Calc_DOL Calculate DOL Calc_Protein_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL

Applications in Research and Drug Development

Proteins and peptides labeled with a fluorescent probe like the proposed this compound derivative can be utilized in a variety of applications, including:

  • Fluorescence Microscopy: Visualize the subcellular localization and trafficking of labeled proteins within live or fixed cells.

  • Flow Cytometry: Identify and quantify cell populations expressing a protein of interest.

  • Immunoassays: Develop sensitive detection methods such as fluorescence-based Western blotting or enzyme-linked immunosorbent assays (ELISAs).

  • Binding Assays: Study protein-protein or protein-ligand interactions using techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET).

These applications can provide valuable insights into protein function, disease mechanisms, and the efficacy of therapeutic agents, thereby supporting various stages of drug discovery and development.

References

Application Notes and Protocols for Amine-Reactive Dyes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While there is a growing interest in the development of novel fluorophores for biological imaging, literature on the specific application of 7-Aminoquinolin-6-ol in flow cytometry is currently limited. Research on quinoline derivatives has primarily highlighted their potential in fluorescence microscopy, for instance, as probes for specific organelles like the Golgi apparatus.[1] This document, therefore, focuses on a well-established and widely used amine-reactive dye with similar applications in flow cytometry, 7-Aminoactinomycin D (7-AAD) , to provide researchers, scientists, and drug development professionals with detailed application notes and protocols.

7-Aminoactinomycin D (7-AAD) in Flow Cytometry

7-AAD is a fluorescent intercalating agent that is membrane-impermeant, making it an excellent tool for assessing cell viability and distinguishing apoptotic and necrotic cells in flow cytometry.[2][3][4] It binds to double-stranded DNA in cells with compromised membranes, while being excluded from live cells with intact membranes.[3]

Key Applications
  • Cell Viability Assessment: 7-AAD is widely used to identify and exclude non-viable cells from analysis, ensuring that data is collected only from the live cell population.[1][2][3] This is crucial for accurate immunophenotyping and functional assays.

  • Apoptosis Detection: In conjunction with other markers of apoptosis, such as Annexin V, 7-AAD allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Spectral Properties

7-AAD is typically excited by a 488 nm blue laser and its fluorescence emission is collected in the far-red region of the spectrum (around 650 nm or longer).[1][2] This spectral profile makes it compatible with commonly used fluorochromes like FITC and PE, enabling multicolor analysis with minimal spectral overlap.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of 7-AAD in flow cytometry.

Table 1: 7-AAD Staining Parameters

ParameterValueReference
Excitation Wavelength488 nm[1][2]
Emission Wavelength~647 nm (detected with >650 nm filter)[1][2]
Stock Solution Concentration1 mg/mL[1]
Working Concentration1 µg/mL (1 µL of 1 mg/mL stock per 10⁶ cells in 1 mL)[1]
Incubation Time15-30 minutes[1][2][3]
Incubation TemperatureRoom Temperature or on ice[2][3]

Table 2: Flow Cytometer Filter Configuration for 7-AAD

LaserFluorochromeEmission Filter
Blue (488 nm)FITC530/30 nm
PE585/42 nm
7-AAD670 LP or 670/20 nm

Experimental Protocols

Protocol 1: Cell Viability Staining with 7-AAD

This protocol outlines the steps for single-staining of a cell suspension with 7-AAD to assess viability.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • 7-AAD staining solution (1 mg/mL stock)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Harvest and wash cells once with 2 mL of PBS by centrifugation at 300 x g for 5 minutes.

  • Decant the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.

  • Transfer 1 mL of the cell suspension to a flow cytometry tube.

  • Add 1 µL of 1 mg/mL 7-AAD stock solution to the cell suspension.

  • Gently vortex the tube to mix.

  • Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.[1][2][3]

  • Do not wash the cells after incubation.

  • Analyze the samples on a flow cytometer within 4 hours.[3] Excite at 488 nm and collect emission using a long-pass filter greater than 650 nm.[1]

Protocol 2: Apoptosis Detection with Annexin V-FITC and 7-AAD

This protocol describes a dual-staining method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell suspension

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells using a method of choice. Include a non-induced control.

  • Harvest and wash the cells once with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution to the cell suspension.

  • Gently vortex the tube.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-FITC negative / 7-AAD negative: Live cells

  • Annexin V-FITC positive / 7-AAD negative: Early apoptotic cells

  • Annexin V-FITC positive / 7-AAD positive: Late apoptotic/necrotic cells

  • Annexin V-FITC negative / 7-AAD positive: Necrotic cells

Visualizations

Below are diagrams illustrating the experimental workflows and principles described in these application notes.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Harvest Harvest & Wash Cells Resuspend Resuspend in PBS Harvest->Resuspend Adjust Adjust Concentration to 1x10^6 cells/mL Resuspend->Adjust Add_7AAD Add 7-AAD (1 µg/mL) Adjust->Add_7AAD Incubate Incubate 15-30 min (dark) Add_7AAD->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Gate Gate on 7-AAD Negative (Live) Population Acquire->Gate

Caption: Workflow for Cell Viability Analysis using 7-AAD.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Induce Induce Apoptosis Harvest Harvest & Wash Cells Induce->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Add_Reagents Add Annexin V-FITC & 7-AAD Resuspend->Add_Reagents Incubate Incubate 15 min (dark) Add_Reagents->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Acquire Acquire on Flow Cytometer Add_Buffer->Acquire Analyze Analyze Quadrants for Cell Populations Acquire->Analyze

Caption: Workflow for Apoptosis Detection using Annexin V and 7-AAD.

G cluster_live Live Cell cluster_early Early Apoptotic Cell cluster_late Late Apoptotic/Necrotic Cell cluster_stains Staining Live Intact Membrane Early Annexin V Binding Live->Early Apoptotic Stimulus Late Permeable Membrane Early->Late Loss of Membrane Integrity AnnV Annexin V-FITC AnnV->Early AnnV->Late AAD 7-AAD AAD->Late

Caption: Principle of Apoptosis Detection with Annexin V and 7-AAD.

References

Application Notes: High-Throughput Screening for Metalloenzyme Inhibitors Using 7-Aminoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a versatile class of heterocyclic compounds with a wide range of applications in medicinal chemistry and chemical biology. Their inherent photophysical properties and ability to coordinate with metal ions make them attractive scaffolds for the development of fluorescent probes and enzyme inhibitors. 7-Aminoquinolin-6-ol, a substituted quinoline, possesses the structural motifs—a hydroxyl and an amino group on the quinoline core—that suggest potential for metal chelation and associated changes in fluorescence. This characteristic can be harnessed to develop robust high-throughput screening (HTS) assays for the discovery of novel inhibitors of metalloenzymes. Metalloenzymes are a critical class of drug targets implicated in numerous diseases, including cancer, infectious diseases, and neurological disorders. This application note details a fluorescence-based HTS assay protocol for the identification of inhibitors of a generic metalloenzyme using this compound as a reporter probe.

Principle of the Assay

The assay is based on the principle of fluorescence modulation of this compound upon chelation to the metal cofactor in the active site of a metalloenzyme. In its unbound state, this compound may exhibit a basal level of fluorescence. Upon binding to the metal ion within the enzyme's active site, its fluorescence is expected to be significantly enhanced or quenched due to the formation of a rigid complex and altered electronic properties.[1] Small molecule inhibitors that bind to the enzyme's active site and displace this compound, or prevent its binding to the metal cofactor, will result in a measurable change in the fluorescence signal. This change in fluorescence intensity serves as the readout for identifying potential enzyme inhibitors in a high-throughput format.

Signaling Pathway and Assay Logic

The logical flow of the screening assay is depicted below. An active metalloenzyme will bind to the this compound probe, leading to a high fluorescence signal. In the presence of a competitive inhibitor, the probe is displaced, resulting in a low fluorescence signal.

AssayPrinciple cluster_0 No Inhibition cluster_1 Inhibition Metalloenzyme Metalloenzyme (Active) Complex Enzyme-Probe Complex (High Fluorescence) Metalloenzyme->Complex Binds Probe This compound Probe->Complex Binds Inhibitor Test Compound (Inhibitor) Inactive_Enzyme Inhibited Enzyme Inhibitor->Inactive_Enzyme Binds Free_Probe Free this compound (Low Fluorescence) Metalloenzyme_Inhib Metalloenzyme (Active) Metalloenzyme_Inhib->Inactive_Enzyme Inhibited HTS_Workflow A Compound Plating (Test Compounds, Controls in 384-well plate) B Enzyme Addition (Add metalloenzyme solution to all wells) A->B C Incubation (Pre-incubate compounds with enzyme) B->C D Probe Addition (Add this compound solution) C->D E Final Incubation (Allow binding to reach equilibrium) D->E F Fluorescence Reading (Measure fluorescence intensity) E->F G Data Analysis (Calculate % inhibition, Z' factor, identify hits) F->G

References

7-Aminoquinolin-6-ol: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Aminoquinolin-6-ol is a promising, yet underexplored, heterocyclic building block. Its unique substitution pattern, featuring vicinal amino and hydroxyl groups on the quinoline scaffold, offers a rich platform for the synthesis of novel organic molecules. The electron-donating nature of these substituents activates the quinoline ring, making it amenable to a variety of chemical transformations. This document provides a proposed synthetic pathway for this compound, outlines its potential applications in organic synthesis, and offers detailed, albeit hypothetical, experimental protocols based on analogous chemical transformations.

Proposed Synthesis of this compound

Due to the limited availability of direct synthetic procedures for this compound in the current literature, a four-step synthetic route is proposed, commencing from the readily available p-anisidine. This pathway involves a classical Skraup synthesis, followed by regioselective nitration, reduction of the nitro group, and subsequent demethylation.

Synthetic Pathway of this compound p_anisidine p-Anisidine methoxyquinoline 6-Methoxyquinoline p_anisidine->methoxyquinoline Skraup Synthesis nitro_methoxyquinoline 6-Methoxy-7-nitroquinoline methoxyquinoline->nitro_methoxyquinoline Nitration amino_methoxyquinoline 7-Amino-6-methoxyquinoline nitro_methoxyquinoline->amino_methoxyquinoline Reduction final_product This compound amino_methoxyquinoline->final_product Demethylation

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

The initial step involves the synthesis of 6-methoxyquinoline from p-anisidine using the Skraup reaction. This reaction utilizes glycerol in the presence of a strong acid and an oxidizing agent to construct the quinoline ring system.

Experimental Protocol:

  • In a well-ventilated fume hood, to a mixture of p-anisidine (10.0 g, 81.2 mmol), glycerol (22.4 g, 243.6 mmol), and p-nitrotoluene (as an oxidizing agent, 5.5 g, 40.6 mmol), slowly add concentrated sulfuric acid (30 mL) with vigorous stirring and cooling in an ice bath.

  • After the initial exothermic reaction subsides, heat the mixture at 140-150 °C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until a pH of 8-9 is reached, which will precipitate the crude product.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-methoxyquinoline.

Parameter Value
Starting Materialp-Anisidine
Key ReagentsGlycerol, H₂SO₄, p-Nitrotoluene
Reaction Time3 hours
Reaction Temp.140-150 °C
Expected Yield60-70%
PurificationVacuum Distillation/Column Chromatography
Step 2: Nitration of 6-Methoxyquinoline

The nitration of 6-methoxyquinoline is a critical step where regioselectivity is a key challenge. The methoxy group at the 6-position is an ortho-, para-director. Therefore, nitration is expected to occur at the 5- and 7-positions. Careful control of reaction conditions is necessary to maximize the yield of the desired 7-nitro isomer.

Experimental Protocol:

  • Dissolve 6-methoxyquinoline (5.0 g, 31.4 mmol) in concentrated sulfuric acid (20 mL) at 0 °C in an ice bath.

  • Slowly add a nitrating mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid (3 mL) dropwise, while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (150 g).

  • Neutralize the solution with a saturated sodium carbonate solution until a pH of 7 is reached, leading to the precipitation of the nitro derivatives.

  • Filter the precipitate, wash with cold water, and dry.

  • The isomeric mixture of 6-methoxy-5-nitroquinoline and 6-methoxy-7-nitroquinoline will require separation by fractional crystallization or careful column chromatography on silica gel.

Parameter Value
Starting Material6-Methoxyquinoline
Key ReagentsH₂SO₄, Fuming HNO₃
Reaction Time2 hours
Reaction Temp.0-5 °C
Expected ProductsIsomeric mixture of 5-nitro and 7-nitro derivatives
PurificationFractional Crystallization/Column Chromatography
Step 3: Reduction of 6-Methoxy-7-nitroquinoline

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride in an acidic medium.

Experimental Protocol:

  • Suspend 6-methoxy-7-nitroquinoline (2.0 g, 9.8 mmol) in ethanol (50 mL).

  • Add a solution of tin(II) chloride dihydrate (11.0 g, 48.9 mmol) in concentrated hydrochloric acid (20 mL) to the suspension.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with a 40% aqueous sodium hydroxide solution until the pH is approximately 10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-amino-6-methoxyquinoline.

Parameter Value
Starting Material6-Methoxy-7-nitroquinoline
Key ReagentsSnCl₂·2H₂O, HCl
Reaction Time4 hours
Reaction Temp.Reflux
Expected Yield80-90%
PurificationExtraction
Step 4: Demethylation of 7-Amino-6-methoxyquinoline

The final step is the demethylation of the methoxy group to the target hydroxyl group. This can be a challenging transformation due to the presence of the basic amino and quinoline nitrogen atoms. A strong acid like hydrobromic acid is often used for the cleavage of aryl methyl ethers.

Experimental Protocol:

  • To 7-amino-6-methoxyquinoline (1.0 g, 5.7 mmol), add 48% hydrobromic acid (15 mL).

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution until a pH of 7-8 is reached, at which point the product should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Parameter Value
Starting Material7-Amino-6-methoxyquinoline
Key Reagents48% HBr
Reaction Time6-8 hours
Reaction Temp.Reflux
Expected Yield50-60%
PurificationRecrystallization

Potential Applications of this compound in Organic Synthesis

The vicinal amino and hydroxyl groups of this compound offer a versatile handle for a range of synthetic transformations, making it a valuable precursor for various functional molecules.

Applications of this compound cluster_0 Heterocycle Synthesis cluster_1 Ligand Synthesis cluster_2 Bioactive Molecule Synthesis main This compound oxazolo Oxazolo[4,5-f]quinolines main->oxazolo Reaction with Carboxylic Acids/ Aldehydes pyrazino Pyrazino[2,3-f]quinolines main->pyrazino Reaction with alpha-Diketones ligand Bidentate N,O-Ligands main->ligand Complexation with Metals pharma Pharmaceutical Intermediates main->pharma Derivatization of -NH2 and -OH

Caption: Potential synthetic applications of this compound.

Synthesis of Fused Heterocyclic Systems:

The adjacent amino and hydroxyl groups are perfectly positioned for the construction of fused five- and six-membered heterocyclic rings onto the quinoline core.

  • Oxazolo[4,5-f]quinolines: Reaction with carboxylic acids or aldehydes can lead to the formation of oxazole rings, yielding oxazolo[4,5-f]quinoline derivatives. These scaffolds are of interest in medicinal chemistry.

  • Pyrazino[2,3-f]quinolines: Condensation with α-dicarbonyl compounds, such as glyoxal or diacetyl, can be employed to synthesize pyrazino[2,3-f]quinolines, a class of compounds with potential biological activities.

Precursor for Novel Ligands:

The amino and hydroxyl groups can act as a bidentate N,O-chelating system for a variety of metal ions. This makes this compound an attractive starting material for the synthesis of novel ligands for applications in catalysis, materials science, and bioinorganic chemistry.

Building Block for Bioactive Molecules:

The amino and hydroxyl functionalities can be independently or simultaneously derivatized to introduce various pharmacophores. The amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The hydroxyl group can be etherified or esterified. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.

Disclaimer: The synthetic protocols provided herein are proposed based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the specific synthesis of this compound and should be performed with caution by qualified personnel in a laboratory setting. Optimization of reaction conditions may be necessary to achieve desired outcomes.

Developing Sensors with 7-Aminoquinolin-6-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of fluorescent and electrochemical sensors utilizing 7-Aminoquinolin-6-ol. This document is intended to guide researchers, scientists, and drug development professionals in harnessing the potential of this versatile compound for various analytical applications, including the detection of metal ions and other analytes.

Introduction to this compound in Sensing

Quinoline derivatives are a well-established class of compounds in the development of chemical sensors, primarily due to their inherent fluorescence properties and ability to chelate metal ions. While 8-hydroxyquinoline has been extensively studied, its isomer, this compound, presents unique electronic and steric characteristics that can be exploited for developing novel sensors with potentially enhanced selectivity and sensitivity. The presence of the amino group at the 7-position and the hydroxyl group at the 6-position creates a compelling scaffold for designing sensors based on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and electrochemical redox signaling.

Fluorescent Sensors

The primary mechanism for fluorescent sensing with this compound and its derivatives is the modulation of their fluorescence upon binding to a target analyte, most notably metal ions. In its unbound state, this compound may exhibit weak fluorescence. However, upon chelation with a metal ion, a rigid complex is formed, which can lead to a significant enhancement of fluorescence intensity.[1] This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a cornerstone of designing "turn-on" fluorescent sensors.[1] The introduction of the electron-donating amino group is expected to influence the electron density of the aromatic system, potentially altering the stability and electronic structure of the resulting metal complex and thereby affecting the sensor's selectivity and photophysical response.[1]

General Performance of Aminoquinoline-Based Fluorescent Sensors

The following table summarizes the performance of various sensors based on aminoquinoline derivatives for the detection of different metal ions. This data can serve as a reference for the expected performance of sensors developed using this compound.

Sensor PlatformTarget AnalyteLimit of Detection (LOD)Linear RangeReference
8-hydroxyquinoline derivativeZn(II)--[2][3]
8-hydroxyquinoline derivativeFe(II)--[4]
Quinoline-based bisphenolIn(III)--[5]
7-(Diethylamino)quinolin-2(1H)-oneMethyl Viologen0.24 µM0.5 - 3 µM[6]
Experimental Protocol: Development of a Fluorescent Metal Ion Sensor

This protocol outlines the general steps for developing a fluorescent sensor for metal ion detection using this compound.

1. Materials and Reagents:

  • This compound

  • Solvent (e.g., ethanol, methanol, acetonitrile, or a mixture with water)

  • Metal salt solutions of various cations (e.g., chlorides or nitrates)

  • Buffer solutions (e.g., HEPES, Tris-HCl) to maintain a constant pH

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • pH meter

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Store in a dark, cool place to prevent photodegradation.

  • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or the same solvent as the sensor.

3. Optimization of Sensing Conditions:

  • Solvent System: Investigate the fluorescence properties of this compound in different solvents to find the optimal medium that provides a stable and significant fluorescence signal upon analyte binding.

  • pH: Determine the optimal pH for the sensing assay by measuring the fluorescence response of the sensor to the target metal ion across a range of pH values. The pH can influence both the protonation state of the sensor and the hydrolysis of the metal ion.

  • Response Time: Measure the time required for the fluorescence signal to stabilize after the addition of the metal ion to determine the optimal incubation time.

4. Fluorescence Titration:

  • To a fixed concentration of the this compound solution, incrementally add aliquots of the target metal ion stock solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant.

5. Selectivity Study:

  • Measure the fluorescence response of the this compound solution to a range of different metal ions at the same concentration.

  • Perform competition experiments by measuring the fluorescence response to the target metal ion in the presence of other potentially interfering ions.

6. Determination of Limit of Detection (LOD):

  • The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve at low concentrations of the analyte.

Electrochemical Sensors

The electrochemical properties of this compound can also be harnessed for sensor development. The amino and hydroxyl groups are electroactive, and their oxidation or reduction potentials can be modulated upon interaction with an analyte. This change in the electrochemical signal forms the basis of the sensing mechanism. Electrochemical sensors offer advantages such as high sensitivity, low cost, and the potential for miniaturization.

General Performance of Aminoquinoline-Based Electrochemical Sensors

The following table presents data from electrochemical sensors based on aminoquinoline and related structures for the detection of various analytes.

Sensor PlatformTarget AnalyteLimit of Detection (LOD)Linear RangeReference
Reduced Graphene Oxide-Carbon Paste ElectrodeHydroxychloroquine6.29 x 10⁻⁸ mol L⁻¹1.0 x 10⁻⁷ to 1.0 x 10⁻⁴ mol L⁻¹[7]
Au Nanostructured/Carbon Paste ElectrodeHomocysteine0.03 µM0.1 - 30 µM[8]
Experimental Protocol: Fabrication of an Electrochemical Sensor

This protocol provides a general guideline for fabricating an electrochemical sensor using this compound as the recognition element.

1. Materials and Reagents:

  • This compound

  • Electrode material (e.g., Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE), Screen-Printed Electrode (SPE))

  • Modification materials (e.g., nanoparticles, polymers, graphene)

  • Electrolyte solution (e.g., phosphate buffer saline (PBS))

  • Potentiostat/Galvanostat

  • Target analyte solution

2. Electrode Modification:

  • Immobilization of this compound: The sensor molecule can be immobilized on the electrode surface through various methods such as drop-casting, electropolymerization, or covalent attachment.

    • Drop-casting: A simple method where a solution of this compound is dropped onto the electrode surface and the solvent is allowed to evaporate.

    • Electropolymerization: If this compound can be polymerized, this method creates a stable and uniform film on the electrode surface.

    • Covalent Attachment: For a more robust sensor, this compound can be covalently bonded to a modified electrode surface (e.g., an electrode functionalized with carboxyl or amine groups).

  • Incorporation of Nanomaterials: To enhance the sensitivity and conductivity of the sensor, nanomaterials like gold nanoparticles, carbon nanotubes, or graphene can be incorporated into the electrode modification layer.

3. Electrochemical Characterization:

  • Characterize the modified electrode using techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to confirm the successful modification and to study the electron transfer properties.

4. Optimization of Sensing Parameters:

  • pH of Electrolyte: Investigate the effect of the electrolyte pH on the electrochemical response of the sensor to the target analyte.

  • Incubation Time: Determine the optimal time for the sensor to interact with the analyte solution for a stable signal.

5. Electrochemical Detection:

  • Use techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for sensitive detection of the analyte.

  • Record the electrochemical signal (e.g., peak current) of the sensor in the absence and presence of different concentrations of the target analyte.

  • Construct a calibration curve by plotting the signal change against the analyte concentration.

6. Selectivity and Stability Studies:

  • Evaluate the sensor's response to potential interfering species to assess its selectivity.

  • Assess the long-term stability of the sensor by monitoring its response over time.

Visualizations

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

CHEF_Mechanism cluster_ligand This compound (Weak Fluorescence) cluster_complex Metal-Ligand Complex (Strong Fluorescence) L Free Ligand RotVib Vibrational/Rotational Relaxation (Non-radiative) L->RotVib Excitation (hν) ML Rigid Complex L->ML + Metal Ion RotVib->L Relaxation ML->L - Metal Ion Fluo Fluorescence (hν') ML->Fluo Excitation (hν) M Metal Ion

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for a this compound based sensor.

Experimental Workflow: Fluorescent Sensor Development

Fluorescent_Sensor_Workflow A Prepare Stock Solutions (Sensor, Analytes) B Optimize Conditions (Solvent, pH, Time) A->B C Fluorescence Titration B->C D Selectivity Study B->D E Determine Limit of Detection (LOD) C->E D->E F Data Analysis & Reporting E->F Electrochemical_Sensor_Fabrication cluster_electrode Electrode Preparation cluster_sensing Sensing Layer cluster_analysis Analysis Bare Bare Electrode (GCE, SPE, etc.) Modified Surface Modification (Nanomaterials, etc.) Bare->Modified Immobilized Immobilize this compound Modified->Immobilized Analyte Analyte Binding Immobilized->Analyte Signal Electrochemical Signal (CV, DPV) Analyte->Signal

References

Application Notes and Protocols: 7-Aminoquinolin-6-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the coordination chemistry of 7-Aminoquinolin-6-ol is limited in the current scientific literature. The following application notes and protocols are based on the well-established chemistry of the closely related and structurally analogous compound, 8-hydroxyquinoline, and its amino-substituted derivatives. These notes are intended to provide a foundational framework for researchers and professionals in drug development.

Introduction

This compound is a heterocyclic aromatic compound featuring a quinoline backbone substituted with both an amino and a hydroxyl group. This arrangement of a hydroxyl group ortho to the quinoline nitrogen atom suggests its potential as a bidentate chelating ligand, similar to the renowned 8-hydroxyquinoline. The presence of the amino group at the 7-position is expected to modulate the electronic properties of the quinoline ring system, potentially influencing the stability, spectroscopic, and reactive properties of its metal complexes.

These properties make this compound a person of interest for applications in medicinal chemistry, catalysis, and materials science. Its metal complexes could exhibit enhanced biological activities, novel catalytic capabilities, or unique photophysical characteristics.

Coordination Chemistry and Potential Applications

As a bidentate ligand, this compound is anticipated to coordinate with metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. The amino group at the 7-position, being an electron-donating group, is likely to increase the electron density on the quinoline ring, which could enhance the basicity of the coordinating nitrogen and oxygen atoms, leading to the formation of more stable metal complexes compared to unsubstituted 8-hydroxyquinoline.

Potential applications for metal complexes of this compound include:

  • Anticancer Agents: Quinoline derivatives and their metal complexes are known to exhibit cytotoxic activity. The unique electronic and steric properties of this compound complexes could lead to novel mechanisms of anticancer action.

  • Fluorescent Sensors: The coordination of metal ions can significantly alter the fluorescence properties of the ligand. This phenomenon, known as chelation-enhanced fluorescence (CHEF), could be exploited to develop selective and sensitive fluorescent sensors for various metal ions.

  • Catalysis: Metal complexes of quinoline derivatives have been utilized as catalysts in various organic transformations. The electronic modifications introduced by the amino group in this compound could fine-tune the catalytic activity and selectivity of its metal complexes.

  • Bioinorganic Chemistry: The study of metal complexes with biologically relevant ligands is a cornerstone of bioinorganic chemistry. This compound provides a scaffold to investigate the role of metal ions in biological systems.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is a multi-step process starting from 6-hydroxyquinoline.

Step 1: Nitration of 6-Hydroxyquinoline to yield 7-Nitroquinolin-6-ol

  • In a 250 mL round-bottom flask, dissolve 10 g of 6-hydroxyquinoline in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture (1:1 v/v of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum to obtain 7-nitroquinolin-6-ol.

Step 2: Reduction of 7-Nitroquinolin-6-ol to this compound

  • Suspend 5 g of 7-nitroquinolin-6-ol in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add 15 g of tin(II) chloride dihydrate and 20 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 3-4 hours. Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and neutralize it with a 20% sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: General Synthesis of a Metal(II) Complex with this compound
  • Dissolve 2 mmol of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of a metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, NiSO₄) in 10 mL of distilled water or ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to 6-7 using a dilute solution of sodium hydroxide or ammonia.

  • Reflux the reaction mixture for 2-3 hours.

  • Allow the solution to cool to room temperature. Collect the resulting precipitate by filtration.

  • Wash the precipitate with ethanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of divalent metal complexes with this compound (L). This data is based on typical values observed for analogous 8-hydroxyquinoline complexes and should be experimentally verified.

ComplexMolar Ratio (M:L)Yield (%)Melting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (μB)
[Cu(L)₂]1:285>30010.51.85
[Ni(L)₂]·2H₂O1:280>30012.13.10
[Co(L)₂]·2H₂O1:278>30011.84.95
[Zn(L)₂]1:290>3009.8Diamagnetic
[Mn(L)₂]·H₂O1:275>30013.25.90

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis cluster_complexation Complexation cluster_characterization Characterization start Start Materials: 6-Hydroxyquinoline nitration Nitration start->nitration H₂SO₄, HNO₃ reduction Reduction nitration->reduction SnCl₂/HCl ligand This compound reduction->ligand complex_synthesis Complex Synthesis ligand->complex_synthesis metal_salt Metal(II) Salt metal_salt->complex_synthesis crude_complex Crude Metal Complex complex_synthesis->crude_complex purification Purification crude_complex->purification analysis Spectroscopic & Analytical Characterization (FT-IR, UV-Vis, NMR, MS, EA) purification->analysis final_complex Pure Characterized Complex analysis->final_complex

Caption: Experimental workflow for the synthesis and characterization of this compound metal complexes.

signaling_pathway cluster_cell Cellular Environment L This compound (L) (Non-fluorescent) LM [M(L)₂] Complex (Highly Fluorescent) L->LM Chelation M Target Metal Ion (e.g., Zn²⁺) M->LM detection Fluorescence Detection LM->detection

Caption: Proposed mechanism of this compound as a fluorescent sensor for metal ions.

Troubleshooting & Optimization

troubleshooting fluorescence quenching with 7-Aminoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Aminoquinolin-6-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to fluorescence quenching experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic fluorescent properties of this compound?

This compound is a quinoline derivative that is expected to exhibit fluorescence. Quinoline-based compounds are known for their fluorescent properties, which can be sensitive to their environment, such as solvent polarity.[1] Generally, these molecules absorb light in the UV to the blue region of the spectrum and emit light at longer wavelengths (a phenomenon known as Stokes shift).[1] The specific excitation and emission maxima of this compound should be determined experimentally in the specific buffer or solvent system being used.

Q2: What can cause the fluorescence of this compound to quench?

Fluorescence quenching is a process that decreases the intensity of the fluorescence emission. For quinoline derivatives like this compound, quenching can be caused by a variety of factors, including:

  • Presence of Quenchers: Certain molecules, known as quenchers, can interact with the fluorophore in its excited state and provide a non-radiative pathway for it to return to the ground state. Common quenchers for quinoline-based fluorophores include certain metal ions (e.g., Fe³⁺, Cu²⁺) and nitroaromatic compounds.[2][3]

  • Aggregation: At high concentrations, fluorophores can form aggregates, which can lead to self-quenching, a phenomenon known as aggregation-caused quenching (ACQ).[1][4]

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield and lifetime of 7-aminoquinolines.[1]

  • pH Changes: The fluorescence of quinoline derivatives can be pH-dependent, as protonation or deprotonation of the nitrogen atom in the quinoline ring or the amino and hydroxyl groups can alter the electronic structure of the molecule.

  • Photobleaching: Prolonged exposure to excitation light can lead to irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence.[5]

Q3: What is the difference between static and dynamic quenching?

Static quenching occurs when the fluorophore forms a non-fluorescent complex with the quencher in the ground state. This reduces the concentration of fluorophores available for excitation. In contrast, dynamic quenching (or collisional quenching) happens when the quencher collides with the fluorophore while it is in the excited state. This interaction provides a non-radiative pathway for the fluorophore to return to the ground state. Time-resolved fluorescence measurements can distinguish between these two mechanisms, as dynamic quenching affects the excited-state lifetime, while static quenching does not.

Troubleshooting Guides

Guide 1: Unexpected Fluorescence Quenching or Low Signal

Problem: The fluorescence intensity of this compound is much lower than expected or is completely quenched.

Possible Cause Troubleshooting Steps
Contaminants in the Sample Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Traces of quenching metal ions or other impurities can significantly affect the signal.
Presence of a Known Quencher Review the composition of your sample. Are there any known quenchers present, such as certain metal ions or nitro compounds?[2][3] If so, consider purification steps or the use of a chelating agent if metal ions are the issue and are not the analyte of interest.
Aggregation-Caused Quenching (ACQ) High concentrations of the fluorophore can lead to self-quenching.[1][4] Try diluting your sample. Measure the absorbance of your sample to ensure you are working within a linear range (typically an absorbance below 0.1 at the excitation wavelength).
Incorrect pH The fluorescence of quinoline derivatives can be sensitive to pH. Measure the pH of your sample and adjust if necessary. Perform a pH titration to determine the optimal pH range for your experiment.
Solvent Effects The fluorescence quantum yield of 7-aminoquinolines can be highly dependent on the solvent polarity.[1] Consider if the solvent system is appropriate. If possible, test the fluorescence in a range of solvents with varying polarities.
Guide 2: High Background Fluorescence

Problem: The background fluorescence is high, making it difficult to discern the signal from this compound.

Possible Cause Troubleshooting Steps
Autofluorescence of Sample Components Run a blank sample containing all components except this compound to measure the background fluorescence.[6] If the background is high, try to identify the source. It could be the buffer, the cuvette, or other molecules in the sample.
Impure this compound Fluorescent impurities in the this compound sample can contribute to the background. Check the purity of your compound, and if necessary, purify it using techniques like chromatography or recrystallization.
Scattering High concentrations of macromolecules or particulate matter in the sample can cause light scattering, which may be detected by the instrument as fluorescence. Filter or centrifuge your sample to remove any particulates.
Incorrect Instrument Settings Optimize the excitation and emission slit widths on the fluorometer. Narrower slits can reduce background but may also decrease the signal. Find a balance that provides the best signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Quenching Measurement

This protocol provides a general framework for a fluorescence quenching experiment. The concentrations and incubation times should be optimized for your specific system.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of the quencher of interest (e.g., 10 mM of a metal salt or other compound) in the same buffer that will be used for the experiment.

  • Fluorescence Measurement:

    • In a quartz cuvette, add the appropriate buffer (e.g., PBS, Tris-HCl).

    • Add an aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum (F₀) of the this compound solution. The excitation wavelength should be set to the absorption maximum of the fluorophore, and the emission should be scanned over a relevant wavelength range.

    • Add small aliquots of the quencher stock solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, record the fluorescence spectrum (F).

    • Continue this process until the desired range of quencher concentrations has been covered.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect if the added volume of the quencher is significant.

    • Plot the ratio of the initial fluorescence intensity to the fluorescence intensity after quencher addition (F₀/F) against the concentration of the quencher ([Q]).

    • This is the Stern-Volmer plot. The slope of this plot gives the Stern-Volmer quenching constant (Ksv).

Quantitative Data

The following table summarizes representative Stern-Volmer quenching constants for quinoline-based fluorescent probes with various metal ions. Note that these values are for different quinoline derivatives and are provided here as an indication of the potential quenching efficiencies. The specific Ksv for this compound with these quenchers should be determined experimentally.

Fluorescent ProbeQuencherKsv (M⁻¹)Notes
Phenolic Mannich base of 1′-hydroxy-2′-acetonaphthoneCu²⁺4.6 x 10⁴Dynamic quenching was the dominant mechanism.[7]
Phenolic Mannich base of 1′-hydroxy-2′-acetonaphthoneCo²⁺2.1 x 10³[7]
BSA-APA 2-Decreased with increasing temperatureStatic quenching was the main mechanism.[8]
BSA-APA 3-Decreased with increasing temperatureStatic quenching was the main mechanism.[8]

Visualizations

Caption: Mechanisms of fluorescence quenching.

TroubleshootingWorkflow Start Low/No Fluorescence Signal CheckContamination Check for Contaminants (Solvents, Glassware) Start->CheckContamination CheckConcentration Check Fluorophore Concentration CheckContamination->CheckConcentration No CleanSystem Clean System/ Use Pure Reagents CheckContamination->CleanSystem Yes CheckpH Check Sample pH CheckConcentration->CheckpH Optimal DiluteSample Dilute Sample CheckConcentration->DiluteSample Too High CheckQuencher Known Quencher Present? CheckpH->CheckQuencher Optimal AdjustpH Adjust pH CheckpH->AdjustpH Not Optimal SolutionFound Problem Resolved CheckQuencher->SolutionFound No RemoveQuencher Remove/Chelate Quencher CheckQuencher->RemoveQuencher Yes DiluteSample->SolutionFound AdjustpH->SolutionFound RemoveQuencher->SolutionFound CleanSystem->SolutionFound

Caption: Troubleshooting workflow for low fluorescence.

References

Optimizing Staining Protocols for Novel Aminoquinoline Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing novel aminoquinoline-based compounds such as 7-Aminoquinolin-6-ol for cellular imaging, achieving optimal staining is critical for generating reliable and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the staining protocol for this compound and other similar fluorescent probes.

Problem Potential Cause Recommended Solution
Weak or No Fluorescence Signal 1. Incorrect Filter Set: The excitation or emission wavelengths of the microscope filters do not match the spectral properties of the probe. 2. Low Probe Concentration: The concentration of this compound is insufficient for detectable staining. 3. Cell Health: Cells are unhealthy or dead, leading to poor uptake or retention of the probe. 4. Photobleaching: Excessive exposure to excitation light has quenched the fluorescent signal.1. Verify Filter Compatibility: Check the excitation and emission maxima of this compound and ensure the correct microscope filters are in place. 2. Optimize Concentration: Perform a concentration titration study to determine the optimal probe concentration. Start with a range of 1-10 µM. 3. Assess Cell Viability: Use a cell viability assay (e.g., Trypan Blue) to confirm cell health before and during the experiment. 4. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium if applicable.
High Background Staining 1. Excessive Probe Concentration: High concentrations can lead to non-specific binding. 2. Inadequate Washing: Insufficient washing steps fail to remove unbound probe. 3. Autofluorescence: Cells or medium components naturally fluoresce at the same wavelength as the probe.1. Reduce Probe Concentration: Lower the concentration of this compound used for staining. 2. Optimize Wash Steps: Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS). 3. Use Spectral Unmixing: If available, use a microscope with spectral imaging and linear unmixing capabilities to separate the specific signal from autofluorescence. Alternatively, image an unstained control to determine the level of background autofluorescence.
Phototoxicity/Cellular Stress 1. High Probe Concentration: Some fluorescent probes can be toxic to cells at high concentrations. 2. Prolonged Incubation: Long exposure to the staining solution can induce cellular stress. 3. Excitation Light Toxicity: High-intensity light, especially in the UV or blue range, can be damaging to cells.1. Perform a Toxicity Assay: Determine the maximum non-toxic concentration of the probe. 2. Optimize Incubation Time: Reduce the incubation time to the minimum required for sufficient staining. 3. Use Lower Light Intensity: Employ the lowest possible excitation light intensity and use a more sensitive detector if necessary.
Precipitation of the Probe 1. Low Solubility: The probe may have poor solubility in the staining buffer. 2. Incorrect Solvent: The stock solution of the probe was prepared in a solvent that is not compatible with the aqueous staining buffer.1. Use a Co-solvent: Prepare the staining solution with a small percentage of a biocompatible organic solvent (e.g., DMSO, ethanol) to improve solubility.[1][2] 2. Check Solvent Compatibility: Ensure the final concentration of the organic solvent in the staining buffer is low (typically <1%) to avoid cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for live-cell imaging?

The optimal concentration can vary depending on the cell type and experimental conditions. A good starting point is to perform a concentration titration from 1 µM to 10 µM to determine the concentration that provides the best signal-to-noise ratio without inducing cytotoxicity.

Q2: How can I reduce photobleaching during time-lapse imaging?

To minimize photobleaching, reduce the excitation light intensity to the lowest level that provides a detectable signal. Decrease the frequency of image acquisition and the exposure time. The use of an anti-fade reagent in the imaging medium can also be beneficial.

Q3: Is this compound suitable for fixed-cell imaging?

The suitability of this compound for fixed cells depends on its chemical properties and the fixation method used. Some fluorescent probes may lose their signal or show altered localization after fixation. It is recommended to test different fixation protocols (e.g., paraformaldehyde, methanol) and compare the staining pattern with that in live cells.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

It is generally recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, in which the compound is readily soluble.[1][2] Store the stock solution at -20°C or -80°C, protected from light. The final working solution should be prepared by diluting the stock solution in the desired aqueous buffer immediately before use.

Q5: How can I improve the signal-to-noise ratio of my images?

Improving the signal-to-noise ratio (SNR) is crucial for obtaining high-quality images.[3][4][5] Besides optimizing the probe concentration and wash steps, you can use a high-quantum-yield detector, and employ image processing techniques such as background subtraction and averaging. Ensuring the cleanliness of the optical components of the microscope is also essential.

Experimental Protocols

General Protocol for Live-Cell Staining with this compound

This protocol provides a general framework for staining live cells. Optimization of incubation time and probe concentration is recommended for each specific cell type and experimental setup.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (e.g., 1-10 µM).

  • Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells and incubate at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed culture medium or buffer to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for this compound.

Quantitative Data Summary
ParameterRecommended RangePurpose
Probe Concentration 1 - 10 µMTo achieve optimal signal with minimal background and toxicity.
Incubation Time 15 - 60 minutesTo allow for sufficient uptake and localization of the probe.
Excitation Wavelength (To be determined empirically)To efficiently excite the fluorophore.
Emission Wavelength (To be determined empirically)To capture the maximum fluorescence signal.

Visualizing Experimental Logic

DOT Diagram: Troubleshooting Workflow for Weak Fluorescence Signal

WeakSignalTroubleshooting start Weak or No Signal check_filters Check Microscope Filters start->check_filters filters_ok Filters Correct? check_filters->filters_ok optimize_conc Optimize Probe Concentration conc_ok Signal Improved? optimize_conc->conc_ok check_health Assess Cell Viability health_ok Cells Healthy? check_health->health_ok minimize_bleaching Minimize Photobleaching bleaching_ok Signal Improved? minimize_bleaching->bleaching_ok filters_ok->optimize_conc Yes end_bad Consult Further filters_ok->end_bad No, Correct Filters conc_ok->check_health No end_good Problem Solved conc_ok->end_good Yes health_ok->minimize_bleaching Yes health_ok->end_bad No, Address Cell Health bleaching_ok->end_good Yes bleaching_ok->end_bad No

Caption: Troubleshooting workflow for weak fluorescence signals.

DOT Diagram: General Staining Protocol Workflow

StainingWorkflow prep_cells 1. Prepare Cells prep_solution 2. Prepare Staining Solution prep_cells->prep_solution stain_cells 3. Incubate Cells with Probe prep_solution->stain_cells wash_cells 4. Wash to Remove Unbound Probe stain_cells->wash_cells image_cells 5. Acquire Images wash_cells->image_cells

Caption: A generalized workflow for cell staining experiments.

References

addressing stability issues of 7-Aminoquinolin-6-ol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 7-Aminoquinolin-6-ol solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What is the likely cause?

A1: Discoloration, often to a yellow, brown, or pinkish hue, is a common indicator of degradation, primarily through oxidation. The aminophenol moiety in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This process can lead to the formation of quinone-imine species and other colored polymeric byproducts.

Q2: What are the optimal storage conditions for this compound solutions to ensure stability?

A2: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Aliquot and store at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

  • pH: Maintain a slightly acidic pH (around 5-6) if compatible with your experimental design, as this can help to stabilize the protonated amine and reduce the rate of oxidation.

Q3: Can I do anything to prevent the degradation of my this compound solution during my experiment?

A3: Yes, several measures can be taken:

  • Use freshly prepared solutions: Whenever possible, prepare the solution immediately before use.

  • Use deoxygenated solvents: Purging your solvent with an inert gas before dissolving the compound can reduce the initial amount of dissolved oxygen.

  • Add antioxidants: If compatible with your assay, consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the solution. However, their compatibility and potential interference with your experiment must be validated.

  • Work in a controlled environment: If highly sensitive to oxidation, conduct experimental manipulations in a glove box under an inert atmosphere.

Q4: How can I check the purity and concentration of my this compound solution if I suspect degradation?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, is the most reliable way to assess the purity and concentration of your solution. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would confirm instability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow/brown upon preparation or during experiment. Oxidation of the aminophenol group.Prepare fresh solution using deoxygenated solvent. Protect from light. Consider adding a compatible antioxidant. Work under an inert atmosphere if the problem persists.
Loss of biological activity or inconsistent results. Degradation of this compound.Prepare fresh solutions for each experiment. Confirm the concentration and purity of the stock solution using HPLC. Review storage conditions.
Precipitate forms in the solution upon storage. Poor solubility at storage temperature or pH change. Degradation products may also be less soluble.Ensure the storage solvent and pH are appropriate. For refrigerated or frozen stocks, allow the solution to come to room temperature and vortex gently before use. If precipitate remains, it may be a degradant; do not use the solution.
Inconsistent results between different batches of solutions. Variability in preparation or storage conditions.Standardize the solution preparation protocol. Ensure all users follow the same storage and handling procedures. Qualify each new batch of solution before use in critical experiments.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Solvent Deoxygenation: Take a suitable volume of your chosen solvent (e.g., DMSO, ethanol, or an aqueous buffer) in a flask. Bubble argon or nitrogen gas through the solvent for 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound solid in a fume hood.

  • Dissolution: Add the deoxygenated solvent to the solid to achieve the desired concentration. Mix gently by vortexing or sonicating until fully dissolved. If using an aqueous buffer, ensure the pH is in a slightly acidic range (5-6) if possible.

  • Antioxidant Addition (Optional): If pre-determined to be compatible with your experiment, add a small amount of an antioxidant like ascorbic acid (e.g., to a final concentration of 0.1 mM).

  • Aliquoting and Storage: Dispense the solution into small-volume, amber glass vials. Overlay the headspace of each vial with argon or nitrogen before tightly capping. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general procedure. The exact parameters (e.g., column, mobile phase, and gradient) should be optimized for your specific instrumentation and requirements.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (determine this by a UV scan) and at other wavelengths to detect potential degradation products.

  • Sample Preparation: Dilute your this compound solution in the initial mobile phase to an appropriate concentration for detection.

  • Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Visualizing Workflows and Relationships

Troubleshooting_Workflow start Start: Stability Issue (e.g., color change, loss of activity) check_solution Inspect Solution Visually start->check_solution color_change Is there a color change (yellow/brown)? check_solution->color_change perform_hplc Perform HPLC Analysis color_change->perform_hplc Yes color_change->perform_hplc No, but activity is low degradation_present Degradation products detected or parent peak reduced? perform_hplc->degradation_present review_prep Review Solution Preparation Protocol degradation_present->review_prep Yes review_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation_present->review_storage No, purity is high use_fresh Prepare Fresh Solution using deoxygenated solvent review_prep->use_fresh protect_light Protect from light use_fresh->protect_light add_antioxidant Consider adding a compatible antioxidant protect_light->add_antioxidant end_good Issue Resolved add_antioxidant->end_good end_bad If issue persists, contact technical support add_antioxidant->end_bad optimize_storage Optimize Storage: - Aliquot - Inert gas overlay - Store at -80°C review_storage->optimize_storage optimize_storage->end_good optimize_storage->end_bad

Caption: Troubleshooting workflow for stability issues.

Hypothesized_Degradation_Pathway compound This compound oxidized Quinone-imine Intermediate compound->oxidized Oxidation (O2, light, metal ions) polymerized Colored Polymeric Byproducts oxidized->polymerized Polymerization

Caption: Hypothesized oxidative degradation pathway.

Technical Support Center: Solving Solubility Problems of 7-Aminoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 7-Aminoquinolin-6-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent concentration is no longer sufficient to keep the compound dissolved, leading to precipitation.

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, pH adjustment can be a powerful technique for ionizable compounds. This compound has both a basic amino group and a weakly acidic hydroxyl group. The solubility of the compound can be significantly influenced by the pH of the solution. For basic compounds, lowering the pH will lead to protonation and increased aqueous solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility. The optimal pH for solubility will depend on the pKa of the functional groups. It is crucial to ensure the final pH is compatible with your experimental system (e.g., maintaining cell viability in cell-based assays, typically pH 7.2-7.4).

Q4: Are there alternatives to DMSO for dissolving this compound?

If you suspect your compound is unstable in DMSO or if your assay is sensitive to it, you can consider other water-miscible organic solvents such as dimethylformamide (DMF) or ethanol. However, it is essential to determine the maximum tolerated concentration of any solvent in your specific assay to avoid off-target effects.

Q5: How can I determine the actual soluble concentration of my compound in the final assay buffer?

To obtain accurate and reproducible results, it is important to determine the true concentration of the dissolved compound. This can be achieved by preparing the final solution, centrifuging or filtering out any precipitate, and then quantifying the compound concentration in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: this compound, initially dissolved in an organic solvent, precipitates when diluted into the final aqueous assay buffer.

Troubleshooting Workflow:

G A Precipitation Observed B Reduce Final Concentration A->B C Optimize Co-solvent (e.g., <1% DMSO) A->C D pH Adjustment A->D E Use of Excipients (e.g., Cyclodextrins) A->E F Successful Solubilization B->F C->F D->F E->F

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in the assay to a level below its aqueous solubility limit.

  • Optimize Co-solvent Concentration: Minimize the final concentration of the organic co-solvent (e.g., keep DMSO below 1%, or even lower if possible) to reduce its potential impact on the assay. Always perform a vehicle control to assess the effect of the solvent on your experiment.

  • pH Adjustment: Systematically test a range of pH values for your buffer to identify a pH where the solubility of this compound is enhanced, while ensuring the pH is compatible with your assay.

  • Use of Solubilizing Excipients: Consider the use of excipients like cyclodextrins (e.g., HP-β-CD) that can encapsulate the hydrophobic compound and increase its apparent aqueous solubility.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Problem: High variability in experimental results, which may be attributed to inconsistent compound solubility.

Troubleshooting Workflow:

G A Inconsistent Results B Visually Inspect for Precipitation A->B C Prepare Fresh Stock Solutions A->C D Quantify Soluble Concentration (HPLC) B->D C->D E Consider Advanced Formulation D->E F Consistent Results D->F E->F

Caption: Workflow for addressing inconsistent assay results.

Solutions:

  • Visual Inspection: Before each experiment, carefully inspect the prepared solutions for any signs of cloudiness or precipitate.

  • Fresh Stock Solutions: Prepare fresh stock solutions of this compound before each experiment to avoid issues with compound degradation or precipitation over time in stored solutions. Avoid repeated freeze-thaw cycles.

  • Quantify Soluble Concentration: As mentioned in the FAQs, use HPLC or a similar method to determine the actual concentration of the dissolved compound in your assay buffer. This will help in obtaining a more accurate understanding of the dose-response relationship.

  • Advanced Formulation Strategies: For challenging solubility issues, more advanced techniques like the preparation of solid dispersions or nanosuspensions may be necessary, although these are typically employed in later stages of drug development.

Physicochemical Properties of Structurally Similar Compounds

While specific data for this compound is limited, the properties of its isomers can provide some insights.

Property7-Aminoquinolin-8-ol[1]8-Aminoquinolin-6-ol[2]7-Aminoquinoline[3]
Molecular Formula C₉H₈N₂OC₉H₈N₂OC₉H₈N₂
Molecular Weight 160.17 g/mol 160.17 g/mol 144.17 g/mol
XLogP3-AA 1.21.41.5
Hydrogen Bond Donor Count 221
Hydrogen Bond Acceptor Count 332

Note: XLogP3-AA is a computed measure of hydrophobicity. A higher value suggests lower aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution, but be cautious about the thermal stability of the compound.

  • Determine Maximum Tolerated DMSO Concentration: Before proceeding, perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect your biological assay.

  • Prepare Intermediate Dilutions (if necessary): Perform serial dilutions of the DMSO stock solution in 100% DMSO to create intermediate stocks.

  • Prepare Final Working Solution: Add the stock solution (or intermediate dilution) to your aqueous assay buffer dropwise while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should not exceed the predetermined tolerated level.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation.

Protocol 2: Using Cyclodextrins to Enhance Solubility
  • Prepare a Stock Solution of the Compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous assay buffer (e.g., 10-40% w/v).

  • Form the Inclusion Complex: While vigorously vortexing, slowly add the compound's stock solution to the cyclodextrin solution.

  • Equilibrate the Mixture: Allow the mixture to equilibrate by stirring or shaking at room temperature for several hours or overnight.

  • Remove Undissolved Compound: Centrifuge or filter the solution to remove any undissolved precipitate. The clear supernatant contains the soluble drug-cyclodextrin complex.

Mechanism of Cyclodextrin Solubilization:

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Complex Drug Drug Complex Drug-Cyclodextrin Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) CD->Complex + Drug_in_Complex Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References

Technical Support Center: Preventing Photobleaching of 7-Aminoquinolin-6-ol Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using 7-Aminoquinolin-6-ol probes in their experiments.

Understanding Photobleaching of Quinoline Probes

Photobleaching, or the irreversible loss of fluorescence upon exposure to light, is a critical issue in fluorescence microscopy that can significantly impact data quality and experimental outcomes. While specific photostability data for this compound is not extensively documented, the general principles of photobleaching in fluorescent molecules, particularly other quinoline derivatives, provide a strong foundation for troubleshooting and prevention.

The primary mechanism of photobleaching involves the transition of the fluorophore to a highly reactive triplet state upon excitation. In this state, the probe can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore and render it non-fluorescent.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading rapidly during imaging. What is the primary cause?

A1: Rapid signal loss is characteristic of photobleaching. This occurs when the this compound probe is exposed to high-intensity excitation light, leading to its photochemical destruction. The rate of photobleaching is influenced by factors such as light intensity, exposure duration, and the local chemical environment.

Q2: Are all aminoquinoline probes equally susceptible to photobleaching?

A2: No, photostability can vary significantly among different aminoquinoline derivatives. While some aminoquinolones have been reported to be photostable, others are known to photodegrade rapidly. Therefore, it is crucial to empirically determine the photostability of this compound in your specific experimental setup.

Q3: How can I minimize photobleaching of my this compound probe?

A3: You can employ several strategies to reduce photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring images less frequently in time-lapse experiments.

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium.

  • Optimize the Chemical Environment: Deoxygenating the sample medium can sometimes reduce photobleaching, as oxygen is a key mediator of photobleaching.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They typically work by scavenging reactive oxygen species (ROS) or by quenching the reactive triplet state of the fluorophore, thus preventing its photochemical destruction.[1]

Q5: I am observing high background fluorescence in my experiment. Is this related to the this compound probe?

A5: Quinoline-based compounds can sometimes exhibit autofluorescence, contributing to high background signals. It is essential to have a control sample containing the probe in the assay buffer without the target to quantify its intrinsic fluorescence.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the photobleaching of this compound probes.

Problem Possible Cause Troubleshooting Steps
Rapid Signal Decay High Excitation Light Intensity- Reduce laser power or lamp intensity.- Use neutral density filters to attenuate the excitation light.
Prolonged Exposure Time- Decrease camera exposure time.- Reduce the frequency of image acquisition in time-lapse studies.
Oxygen-Mediated Photodegradation- Use a mounting medium containing an antifade reagent with oxygen scavenging properties.- Consider using an oxygen-depleted imaging chamber.
High Background Signal Autofluorescence of the Probe- Image a control sample with the probe alone to determine its contribution to the background.- If possible, use spectral unmixing to separate the probe's signal from the background.
Non-specific Binding- Optimize blocking steps in your staining protocol.- Titrate the concentration of the this compound probe to the lowest effective concentration.
Inconsistent Fluorescence Intensity Probe Precipitation- Ensure the probe is fully dissolved in the imaging buffer.- Check for compatibility of the probe with the mounting medium.
Photobleaching Varies Across the Sample- Ensure uniform illumination across the field of view.- Use a high-quality objective with even light transmission.

Key Experimental Protocols

Protocol 1: Preparation of a p-Phenylenediamine (PPD)-Based Antifade Mounting Medium

This protocol describes the preparation of a commonly used antifade reagent.

Materials:

  • p-Phenylenediamine (PPD)

  • Phosphate-Buffered Saline (PBS)

  • Glycerol

  • Sodium Bicarbonate

  • Sodium Carbonate

Procedure:

  • Prepare a carbonate-bicarbonate buffer (pH 9.0).

  • Dissolve 50 mg of p-Phenylenediamine in 2 ml of PBS.

  • Adjust the pH of the PPD solution to 8.0 using the carbonate-bicarbonate buffer. Caution: Do not exceed pH 8.0.

  • Bring the final volume to 5 ml with PBS.

  • Add 45 ml of glycerol and mix thoroughly.

  • Aliquot into light-protected tubes and store at -20°C.

Protocol 2: Measuring the Photobleaching Rate of this compound

This protocol provides a general workflow for quantifying the photobleaching rate of your probe.

Materials:

  • Sample labeled with this compound

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare your sample as you would for your experiment.

  • Select a region of interest (ROI) containing the fluorescent signal.

  • Acquire a time-lapse series of images of the ROI under continuous illumination using your standard imaging settings.

  • Using image analysis software, measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the decay curve to an exponential function to determine the photobleaching time constant (τ). A smaller τ indicates faster photobleaching.

Visualizing Experimental Workflows and Concepts

To aid in understanding the processes involved in preventing photobleaching, the following diagrams illustrate key workflows and relationships.

Photobleaching_Mitigation_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Problem Rapid Signal Fading Reduce_Intensity Reduce Light Intensity Problem->Reduce_Intensity Step 1 Reduce_Exposure Minimize Exposure Time Problem->Reduce_Exposure Step 2 Use_Antifade Use Antifade Reagent Problem->Use_Antifade Step 3 Stable_Signal Stable Fluorescent Signal Reduce_Intensity->Stable_Signal Reduce_Exposure->Stable_Signal Use_Antifade->Stable_Signal Antifade_Mechanism Probe_Ground Probe (Ground State) Probe_Excited Probe (Excited Singlet) Probe_Ground->Probe_Excited Excitation Light Probe_Excited->Probe_Ground Fluorescence Probe_Triplet Probe (Triplet State) Probe_Excited->Probe_Triplet Intersystem Crossing Photobleached_Probe Photobleached Probe Probe_Triplet->Photobleached_Probe Direct Reaction ROS Reactive Oxygen Species Probe_Triplet->ROS with O2 Antifade Antifade Reagent Antifade->Probe_Triplet Quenches Antifade->ROS Scavenges ROS->Photobleached_Probe Damages Probe

References

Technical Support Center: Purification of 7-Aminoquinolin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Aminoquinolin-6-ol derivatives. These resources are designed to address specific experimental challenges and provide detailed protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The primary challenges in purifying this compound and its derivatives arise from their amphoteric nature, possessing both a basic amino group and an acidic hydroxyl group. This can lead to issues with solubility, stability on acidic stationary phases like silica gel, and difficulty in crystallization. These compounds can also be prone to oxidation.

Q2: My this compound derivative is streaking badly on a silica gel TLC plate. What is the likely cause and how can I resolve this?

A2: Streaking is a common issue for basic compounds like aminoquinolines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing.[1] To resolve this, add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol, to your mobile phase.[1] This neutralizes the acidic sites on the silica, improving the peak shape.[1]

Q3: I am struggling to find a suitable solvent for the recrystallization of my crude this compound derivative. How should I approach this?

A3: A systematic approach to finding a recrystallization solvent is recommended. Start with single solvents of varying polarities; ethanol is often a good first choice for quinoline derivatives. If single solvents are not effective, a two-solvent system is a good alternative.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is sparingly soluble) until turbidity persists.[2] Common solvent pairs for amino-hydroxyquinolines include ethanol/water, methanol/water, and ethyl acetate/hexane.[2]

Q4: My compound is an oil and will not crystallize. What can I do?

A4: If your this compound derivative oils out during recrystallization, it could be due to several factors, including high impurity levels or the solution cooling too quickly. Try redissolving the oil in a minimum of hot solvent and allowing it to cool more slowly. If that fails, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Trituration, which involves stirring the oil vigorously with a poor solvent like pentane or hexane, can sometimes force the precipitation of an amorphous solid that can be further purified.

Q5: How can I remove highly polar impurities from my this compound derivative?

A5: Acid-base extraction is a highly effective method for removing non-ionizable and some polar impurities.[2] By dissolving the crude product in an organic solvent and extracting with a dilute acid, the basic this compound derivative will move to the aqueous layer, leaving non-basic impurities behind.[2] For impurities that are also basic, reverse-phase chromatography (e.g., using a C18 column) can be effective, as it separates compounds based on polarity in a different manner than normal-phase chromatography.[2]

Troubleshooting Guides

Issue 1: The compound is decomposing on the silica gel column during chromatography.

Cause: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds, including some quinoline derivatives.[1]

Solution:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-3% triethylamine. This will neutralize the acidic sites on the silica surface.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the silica gel.

Issue 2: The product is "oiling out" instead of forming crystals during recrystallization.

Cause: This occurs when the compound precipitates from the solution above its melting point, often due to high supersaturation, rapid cooling, or the presence of impurities that depress the melting point.

Solution:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with other solvents or solvent pairs.[3]

  • Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal to provide a nucleation site.[3]

Issue 3: Poor separation or co-elution of impurities during column chromatography.

Cause: The polarity of the eluent may not be optimal for separating the target compound from its impurities.

Solution:

  • Optimize the Eluent System: Use Thin-Layer Chromatography (TLC) to systematically test different solvent mixtures. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound on TLC.[1]

  • Use Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity of the eluent to release your target compound, followed by more polar impurities.

  • Check for Overloading: Overloading the column with too much crude product can lead to broad peaks and poor separation. Use a larger column or reduce the amount of sample loaded.

Data Presentation

The following tables provide representative data for the purification of amino-hydroxyquinoline derivatives. The exact values may vary depending on the specific derivative, the nature of the impurities, and the experimental conditions.

Table 1: Comparison of Purification Techniques for a Representative Amino-Hydroxyquinoline Derivative

Purification MethodTypical Purity AchievedTypical Recovery RateAdvantagesDisadvantages
Acid-Base Extraction Moderate to High60-80%Effective for removing non-ionizable impurities; good for large scales.[2]May not separate from other basic impurities; requires multiple steps.[2]
Recrystallization High to Very High65-85%Can yield highly pure crystalline material; relatively simple procedure.Yield can be low if the compound has some solubility in the cold solvent.
Column Chromatography High to Very High40-70%Excellent for separating compounds with different polarities.[2]Can be time-consuming and uses large volumes of solvent.[2]

Table 2: Illustrative Recrystallization Solvent Screening for a this compound Derivative

Solvent / Solvent SystemInitial PurityFinal PurityRecoveryObservations
Ethanol93.5%98.9%78%Well-formed needles, significant color improvement.
Methanol93.5%98.5%72%Small, fine crystals.
Isopropanol93.5%99.2%85%Large, well-defined crystals, excellent purity.[4]
Ethyl Acetate93.5%97.2%80%Good recovery, less effective at removing polar impurities.
Ethanol/Water (e.g., 9:1)93.5%99.0%82%Effective for inducing crystallization of polar compounds.
Ethyl Acetate/Hexane (e.g., 1:1)93.5%98.1%75%Good for less polar derivatives.

Note: The data in this table is illustrative and based on typical outcomes for similar compounds.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the basicity of the amino group to separate the target compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound derivative in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The basic amino group will be protonated, causing the compound to move into the aqueous layer.[2]

  • Combine Aqueous Layers: Collect all the acidic aqueous layers, which now contain the protonated product.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 9), which will precipitate the purified product.[5]

  • Re-extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified solid.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

  • Eluent Selection: Using TLC, determine an appropriate eluent system. A gradient of ethyl acetate in hexane or DCM in methanol is a common starting point. Add 1% triethylamine to the eluent to prevent streaking.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions in separate test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Purification by Recrystallization

This is often the final step to obtain a highly crystalline and pure product.

  • Solvent Selection: Choose a solvent or solvent pair in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, isopropanol, or an ethanol/water mixture).[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until all the solid dissolves. Add more solvent in small portions if necessary.[2]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[2]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound Derivatives crude Crude Product acid_base Acid-Base Extraction crude->acid_base High impurity load column_chrom Column Chromatography crude->column_chrom Moderate impurity load acid_base->column_chrom recrystallization Recrystallization acid_base->recrystallization column_chrom->recrystallization Final polishing pure_product Pure Product recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Purification Troubleshooting Common Purification Issues cluster_chrom Chromatography cluster_cryst Recrystallization start Purification Issue streaking Streaking/Tailing? start->streaking decomposition Decomposition? start->decomposition oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield add_base Add 1% TEA to eluent streaking->add_base Yes change_stationary Use Alumina streaking->change_stationary If streaking persists deactivate Deactivate silica with base decomposition->deactivate Yes slow_cool Cool slowly oiling_out->slow_cool Yes change_solvent Change solvent system oiling_out->change_solvent If oiling persists cool_ice Cool in ice bath low_yield->cool_ice Yes min_solvent Use minimum hot solvent low_yield->min_solvent Also consider

Caption: A decision tree for troubleshooting common purification problems.

References

common experimental errors with 7-Aminoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7-Aminoquinolin-6-ol

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when handling this compound?

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

  • Engineering Controls: Handle the solid powder in a chemical fume hood to minimize inhalation.[1][2]

  • Handling: Avoid creating dust when weighing and transferring the solid. Use a spatula and promptly close the container.[1]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[2][3]

  • Waste Disposal: Dispose of all waste (solid and liquid) as hazardous waste in clearly labeled containers.[1]

Q2: How should this compound be properly stored?

A2: this compound should be stored under an inert atmosphere as it is noted to be air-sensitive.[2] Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

Q3: I am observing poor solubility of this compound in my solvent system. What can I do?

A3: The solubility of quinoline derivatives can be pH-dependent due to the presence of both a basic amino group and an acidic hydroxyl group, making them amphoteric.[4]

  • pH Adjustment: Try carefully adjusting the pH of your aqueous solution. The compound may be more soluble in acidic or basic conditions.

  • Solvent Choice: For organic solvents, consider more polar options. A co-solvent system might also improve solubility.[4]

Q4: My reaction involving this compound is showing low yield. What are the common causes?

A4: Low yields can stem from several factors, drawing parallels from the synthesis of similar compounds like 7-Aminoquinolin-8-ol[4]:

  • Incomplete Reaction: The reaction conditions (temperature, time, stoichiometry of reagents) may not be optimal.

  • Side Product Formation: Over-reduction or oxidation of the aminophenol structure can lead to byproducts.[4]

  • Degradation: Aminophenols can be susceptible to oxidation, especially when heated in the presence of air.[4]

  • Workup Losses: The product may have some solubility in the aqueous phase, leading to losses during extraction.[4]

Troubleshooting Guides

Problem: Low or No Fluorescence Signal

If you are using this compound as a fluorescent probe and observe a weak or absent signal, consider the following:

  • Quenching: The presence of lone pairs of electrons, such as on the nitrogen atom, can quench fluorescence.[5] Chelation with metal ions can sometimes prevent this quenching and enhance the fluorescence signal.[5]

  • Environmental Factors: The fluorescence of similar compounds can be influenced by the microenvironment, temperature, and pH.[5] Ensure your experimental conditions are within the optimal range for fluorescence.

  • Degradation: The compound may have degraded due to exposure to light or air.[5] Ensure proper storage and handling.

Problem: Multiple Spots on TLC, Indicating Impurities

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the formation of byproducts.

  • Oxidation: Aminophenol compounds are prone to oxidation, which can occur during the reaction or workup, especially if heated in the presence of air.[4]

  • Side Reactions: Depending on the specific reaction, side reactions such as over-reduction of the quinoline ring could be a possibility under harsh conditions.[4]

  • Starting Material: Ensure the purity of your starting this compound.

Quantitative Data

Table 1: Solubility of a Structurally Similar Compound (6-Aminoquinoline)

SolventSolubility
WaterSlightly soluble[6]

Experimental Protocols

Protocol: General Procedure for a Coupling Reaction

This is a representative protocol and may require optimization for your specific substrate.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add your coupling partner and any necessary catalysts or reagents sequentially at the appropriate temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with an appropriate aqueous solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_dissolve Dissolve this compound in anhydrous solvent reagent_add Add Reactants & Catalysts prep_dissolve->reagent_add prep_inert Establish Inert Atmosphere (N2/Ar) prep_inert->prep_dissolve reaction_monitor Monitor by TLC/LC-MS reagent_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Extract Product workup_quench->workup_extract purify Purify (Chromatography/ Recrystallization) workup_extract->purify final_product final_product purify->final_product Characterize Final Product

Caption: A general experimental workflow for a reaction involving this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield cause_incomplete Incomplete Reaction start->cause_incomplete cause_side_products Side Products start->cause_side_products cause_degradation Degradation start->cause_degradation cause_workup_loss Workup Loss start->cause_workup_loss solution_conditions Optimize Temp, Time, Stoichiometry cause_incomplete->solution_conditions solution_tlc Analyze Byproducts by TLC/LC-MS cause_side_products->solution_tlc solution_protect Use Inert Atmosphere, Avoid High Heat cause_degradation->solution_protect solution_purification Adjust Extraction pH cause_workup_loss->solution_purification

Caption: A troubleshooting guide for addressing low reaction yields.

References

interference from other compounds in 7-Aminoquinolin-6-ol assays

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from other compounds in assays utilizing 7-Aminoquinolin-6-ol. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in assays?

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Compounds with a quinoline scaffold are often inherently fluorescent and are used as building blocks for fluorescent probes or as fluorescent reporters themselves in various biochemical and cell-based assays. Their fluorescence properties can be sensitive to their local environment, making them useful for detecting specific biological activities.

Q2: What is the primary mechanism of interference in assays using this compound or similar quinoline-based compounds?

The most common interference mechanism is the intrinsic fluorescence, or autofluorescence , of test compounds. The quinoline scaffold itself is fluorescent, and many other compounds, particularly those with conjugated aromatic systems, can also fluoresce.[1][2] If a test compound's fluorescence spectrum overlaps with that of the this compound reporter system, it can lead to false-positive signals.

Q3: My compound is showing potent, concentration-dependent activity, but this is not confirmed in orthogonal or cell-based follow-up assays. What could be the cause?

This discrepancy often points to non-specific assay interference rather than true engagement with the biological target. Besides autofluorescence, other potential causes include:

  • Fluorescence Quenching: The compound absorbs the excitation or emission light of the this compound reporter, leading to a decrease in signal and appearing as inhibition.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can interfere with assay components.

  • Chemical Reactivity: The compound may react directly with assay reagents, leading to a false signal.

Q4: At what wavelengths should I be most concerned about autofluorescence?

Autofluorescence from biological molecules and synthetic compounds is most prominent in the blue to green spectral regions (approximately 350–550 nm).[1] Since quinoline derivatives like this compound and 8-hydroxyquinoline often fluoresce in this range, it is a critical region to be aware of for potential interference.

Q5: How can I quickly check if my test compound is causing interference?

A simple method is to run a "compound-only" control. This involves measuring the fluorescence of your test compound in the assay buffer at the same concentration used in the main experiment, but without the target biomolecule or other key assay reagents. A significant signal in this control is a strong indicator of autofluorescence.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to compound interference in this compound assays.

Issue 1: High Background Fluorescence

Symptoms:

  • Blank or negative control wells show an unexpectedly high fluorescence signal.

  • Low signal-to-noise ratio across the entire plate.

Possible Causes & Solutions:

CauseRecommended Action
Compound Autofluorescence 1. Run Compound-Only Controls: As described in the FAQs, measure the fluorescence of your test compound alone in the assay buffer. 2. Perform a "Pre-Read": In your main experiment, read the plate's fluorescence after adding the test compound but before adding the final assay reagent that initiates the signal generation. This establishes a baseline for the compound's intrinsic fluorescence. 3. Spectral Shift: If possible, switch to an assay with a reporter that excites and emits at longer, red-shifted wavelengths (above 600 nm) to avoid the common autofluorescence region.[1]
Contaminated Reagents or Buffers 1. Use High-Purity Reagents: Ensure all buffer components, solvents (e.g., DMSO), and water are of high purity and stored properly to avoid fluorescent contaminants. 2. Check Media Components: In cell-based assays, components like phenol red, riboflavin, and serum in the culture media can be sources of autofluorescence. Consider using phenol red-free media or measuring in a simple buffered saline solution for the final reading.[3]
Non-Specific Binding 1. Optimize Blocking: In assays involving plate-bound components, ensure adequate blocking with agents like Bovine Serum Albumin (BSA) to prevent non-specific binding of fluorescent compounds to the plate surface. 2. Include Detergents: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer can help reduce non-specific binding and compound aggregation.
Incorrect Plate Reader Settings 1. Optimize Gain Settings: A gain setting that is too high will amplify both the signal and the background. Perform a gain optimization to find the setting that provides the best signal-to-noise ratio. 2. Use Appropriate Microplates: For fluorescence assays, use black, opaque microplates to minimize background and prevent crosstalk between wells.[3][4]
Issue 2: Suspected False-Positives

Symptoms:

  • A high number of "hits" are identified in a primary screen.

  • Hits are not confirmed in secondary, orthogonal assays.

  • Active compounds belong to a structural class known for assay interference (e.g., fused tetrahydroquinolines).[5]

Troubleshooting Workflow:

G Troubleshooting Workflow for Suspected False-Positives A Primary Hit Identified B Run Autofluorescence Control (Compound + Buffer) A->B C Is Compound Fluorescent? B->C D Yes: False Positive (Autofluorescence) C->D Yes E No: Proceed to Quenching Check C->E No F Run Quenching Control (Compound + Reporter Fluorophore) E->F G Is Signal Reduced? F->G H Yes: False Positive (Quenching) G->H Yes I No: Proceed to Aggregation Check G->I No J Re-run Assay with Detergent (e.g., 0.01% Triton X-100) I->J K Is Activity Reduced? J->K L Yes: Likely False Positive (Aggregation) K->L Yes M No: Potential True Hit (Confirm with Orthogonal Assay) K->M No

Troubleshooting workflow for suspected false-positives.

Quantitative Data on Interfering Compounds

While specific data for this compound assays is limited, data from high-throughput screening campaigns provide general guidance on the prevalence of autofluorescent compounds.

Spectral RegionFluorophore Standard% of Library with >10 nM Equivalent Fluorescence% of Actives Found to be Autofluorescent
UV / Blue 4-Methylumbelliferone (Ex: 340 nm, Em: 450 nm)~5%Up to 50%
Green / Orange Resorufin (Ex: ~560 nm, Em: ~585 nm)< 0.1%Significantly Lower

This table summarizes general findings from broad compound library screening and highlights the value of red-shifting assays to avoid interference.[1][2][6]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol is designed to quantify the intrinsic fluorescence of a test compound using a standard fluorescence microplate reader.

Materials:

  • Black, opaque 96-well or 384-well microplate

  • Assay buffer (the same used in the primary experiment)

  • Test compound stock solution (e.g., in DMSO)

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of your test compound in the assay buffer. The concentrations should cover the range used in your primary assay. Also, prepare a "buffer + vehicle (DMSO)" control.

  • Plate Layout:

    • Columns 1-3: Buffer + Vehicle (e.g., DMSO) only (Blank)

    • Columns 4-12: Serial dilutions of the test compound.

  • Add Solutions to Plate: Pipette the solutions into the microplate (e.g., 100 µL per well for a 96-well plate).

  • Incubate: Incubate the plate under the same conditions (time and temperature) as your primary assay.

  • Measure Fluorescence: Set the plate reader to the exact excitation and emission wavelengths used for your this compound assay. Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Calculate the average fluorescence of the blank wells.

    • Subtract the average blank value from the readings for each compound-containing well.

    • Plot the background-subtracted fluorescence against the compound concentration. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.

Protocol 2: Counter-Screen for Fluorescence Quenching

This protocol determines if a test compound is quenching the fluorescence signal of the assay's reporter.

Materials:

  • Same as Protocol 1, plus the fluorescent reporter from your primary assay (in this case, this compound or a derivative).

Procedure:

  • Prepare Reporter Solution: Prepare a solution of the fluorescent reporter in the assay buffer at the final concentration used in the primary assay.

  • Prepare Compound Dilutions: Create a serial dilution of your test compound in the assay buffer.

  • Plate Layout:

    • Columns 1-3: Reporter Solution + Vehicle (DMSO) only (Positive Control)

    • Columns 4-12: Reporter Solution + Serial dilutions of the test compound.

  • Add Solutions to Plate: First, add the reporter solution to all wells. Then, add the compound dilutions or vehicle.

  • Incubate: Incubate the plate under the same conditions as your primary assay.

  • Measure Fluorescence: Use the same plate reader settings as your primary assay.

  • Data Analysis:

    • Calculate the average fluorescence of the positive control wells.

    • Compare the fluorescence of the wells containing the test compound to the average positive control signal.

    • A concentration-dependent decrease in fluorescence indicates that the compound is quenching the reporter's signal.

Signaling & Workflow Diagrams

G Mechanisms of Assay Interference cluster_0 Autofluorescence (False Positive) cluster_1 Fluorescence Quenching (False Positive) A Excitation Light (e.g., 380 nm) B Test Compound A->B Excites C Detector B->C Emits Light D False Signal (e.g., 450 nm) C->D E Excitation Light F Assay Fluorophore (7-AQ-6-ol) E->F G Test Compound F->G Emitted light absorbed by compound H Reduced Signal to Detector G->H

Common mechanisms of fluorescence assay interference.

References

Technical Support Center: 7-Aminoquinolin-6-ol Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the fluorescence of 7-Aminoquinolin-6-ol. This guide provides detailed information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this fluorophore.

Frequently Asked Questions (FAQs)

Q1: Why is pH important for the fluorescence of this compound?

The fluorescence of this compound is highly dependent on pH due to the presence of two ionizable groups: a phenolic hydroxyl group (-OH) and an aromatic amino group (-NH2). The protonation state of these groups, which changes with pH, alters the electronic structure of the molecule and, consequently, its fluorescence properties, including intensity and emission wavelength.

Q2: What are the pKa values of this compound, and how do they relate to its fluorescence?

  • The amino group is expected to have a pKa in the acidic range (approximately 3-5).

  • The hydroxyl group is expected to have a pKa in the basic range (approximately 8-10).

The fluorescence of the molecule will be most sensitive to pH changes around these pKa values. The optimal pH for fluorescence will be where the molecule exists in its most fluorescent protonation state.

Q3: What is the general trend of this compound fluorescence with pH?

The relationship between pH and the fluorescence of quinoline derivatives can be complex.[1] Generally, you can expect to see different levels of fluorescence for the cationic (protonated amino group), neutral, and anionic (deprotonated hydroxyl group) forms of the molecule. The fluorescence intensity may be low at very acidic and very basic pH values and reach a maximum at an intermediate pH. It is also possible that different protonation states will have distinct excitation and emission maxima.

Q4: Which buffers should I use for my experiments?

It is crucial to use buffer solutions to maintain a stable pH.[2] The choice of buffer will depend on the desired pH range. It is best to select a buffer system whose pKa is close to the target pH.[2] Some common buffer systems are:

  • Citrate buffer: for pH 3-6

  • Phosphate buffer: for pH 6-8

  • Borate buffer: for pH 8-10

Ensure that the buffer itself does not interfere with the fluorescence of this compound.

Experimental Protocol: Determining the Optimal pH for Fluorescence

This protocol outlines a method to determine the pH-dependent fluorescence profile of this compound.

Materials
  • This compound stock solution (e.g., in DMSO or ethanol)

  • A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12)

  • pH meter

  • Spectrofluorometer

  • Quartz cuvettes

Buffer Preparation
  • Prepare a set of buffers (e.g., 0.1 M citrate, phosphate, and borate) to cover the desired pH range.[2]

  • Adjust the pH of each buffer solution precisely using a calibrated pH meter.[3]

Sample Preparation
  • Prepare a working solution of this compound by diluting the stock solution in an appropriate solvent. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[4]

  • For each pH value to be tested, add a small aliquot of the this compound working solution to the corresponding buffer in a cuvette to reach the final desired concentration. Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to not affect the buffer's pH.

Fluorescence Measurement
  • Determine the optimal excitation and emission wavelengths for this compound. This can be done by running an excitation and emission scan at a pH where the compound is expected to be fluorescent (e.g., neutral pH).

  • Set the spectrofluorometer to the determined excitation wavelength.

  • Measure the fluorescence emission spectrum for each prepared sample across the entire pH range.

  • Record the fluorescence intensity at the emission maximum for each pH value.

Data Analysis
  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • The pH at which the fluorescence intensity is highest is the optimal pH for your experimental conditions.

Quantitative Data Summary

The following table presents a hypothetical example of the data you might obtain from the experimental protocol. The actual fluorescence intensities and optimal pH will need to be determined experimentally.

pHBuffer SystemRelative Fluorescence Intensity (Arbitrary Units)
2.0Glycine-HCl15
3.0Citrate35
4.0Citrate60
5.0Citrate85
6.0Phosphate98
7.0Phosphate100
8.0Borate92
9.0Borate70
10.0Borate45
11.0Glycine-NaOH20
12.0Glycine-NaOH10

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffer Prepare Buffers (pH 2-12) prep_sample Prepare this compound Samples in Buffers prep_buffer->prep_sample det_ex_em Determine Excitation/Emission Maxima prep_sample->det_ex_em measure_fluor Measure Fluorescence at Each pH det_ex_em->measure_fluor plot_data Plot Fluorescence Intensity vs. pH measure_fluor->plot_data det_optimum Identify Optimal pH plot_data->det_optimum

Caption: Workflow for determining the optimal pH for this compound fluorescence.

ph_fluorescence_relationship pH, Protonation, and Fluorescence of this compound cluster_ph pH Scale cluster_protonation Protonation State cluster_fluorescence Fluorescence Intensity low_ph Low pH (Acidic) neutral_ph Neutral pH cationic Cationic (-NH3+) low_ph->cationic Dominant Species high_ph High pH (Basic) neutral Neutral (-NH2, -OH) neutral_ph->neutral anionic Anionic (-O-) high_ph->anionic low_fluor1 Low/Moderate cationic->low_fluor1 Leads to high_fluor Optimal neutral->high_fluor low_fluor2 Low/Moderate anionic->low_fluor2

Caption: Relationship between pH, protonation state, and fluorescence of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal 1. Incorrect excitation or emission wavelength. 2. pH is far from the optimal range. 3. Compound concentration is too low. 4. Photobleaching.1. Re-run excitation and emission scans to find the maxima. 2. Test a wider range of pH values. 3. Increase the concentration of this compound, ensuring absorbance remains below 0.1. 4. Minimize exposure of the sample to the excitation light.
High background fluorescence 1. Contaminated cuvette or buffer. 2. Buffer components are fluorescent.1. Thoroughly clean the cuvette. Use high-purity solvents and freshly prepared buffers. 2. Run a blank measurement with only the buffer to check for background fluorescence. If necessary, choose a different buffer system.
Inconsistent or drifting readings 1. Unstable pH. 2. Temperature fluctuations. 3. Photodegradation of the sample.1. Ensure the buffer has sufficient capacity for the experimental conditions.[2] Recalibrate the pH meter. 2. Use a temperature-controlled sample holder in the spectrofluorometer. 3. Acquire data quickly and use fresh samples for each measurement.
Precipitation of the compound 1. Low solubility of this compound at a particular pH. 2. High concentration of the compound.1. Check the solubility of the compound in each buffer. A small amount of co-solvent might be needed, but be aware it can affect the pKa and fluorescence. 2. Reduce the concentration of this compound.

References

Technical Support Center: 7-Aminoquinolin-6-ol Experiments and Temperature Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the temperature effects for 7-Aminoquinolin-6-ol is limited in publicly available literature. The following information is based on established principles of organic chemistry, spectroscopy, and data from structurally similar compounds such as other aminoquinoline derivatives. Researchers should validate these recommendations for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the stability of this compound?

A: Temperature is a critical factor in the stability of organic compounds like this compound. Increased temperatures can enhance the rate of thermal degradation. For many organic molecules, decomposition begins to occur at elevated temperatures, which can lead to the breakdown of the quinoline ring structure and loss of functional groups, resulting in the formation of various degradation products.[1][2] It is crucial to determine the thermal stability of your compound to define safe operating and storage temperatures.

Q2: My fluorescence signal is decreasing as I increase the temperature. Is this normal?

A: Yes, it is a common phenomenon for fluorescence intensity to decrease with increasing temperature.[3][4] This process is often due to dynamic quenching, where increased thermal energy leads to more frequent collisions between the fluorophore and solvent molecules, resulting in non-radiative decay of the excited state.[3] However, other factors like conformational changes or degradation at higher temperatures could also contribute.

Q3: How does temperature influence the solubility of this compound?

A: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat.[6] Therefore, you can typically dissolve more this compound in a given solvent at a higher temperature. However, the exact solubility profile is dependent on the solvent used. The pH of the solution will also significantly impact the solubility of aminoquinolines due to the protonation of the amino group.[5][7][8]

Q4: Can temperature affect the reaction rate of experiments involving this compound?

A: Absolutely. According to the Arrhenius equation, increasing the temperature generally increases the rate of a chemical reaction by providing more molecules with the necessary activation energy.[9] This applies to synthesis reactions where this compound is a reactant, as well as to any degradation reactions.[10] For equilibrium reactions, temperature can also shift the position of the equilibrium.[9]

Troubleshooting Guides

Issue 1: Inconsistent or Weak Fluorescence Signal
Potential Cause Troubleshooting Steps
Temperature Fluctuations Use a temperature-controlled cuvette holder to maintain a stable sample temperature.[11][12] Record the temperature for all measurements to ensure consistency.
Thermal Degradation If working at elevated temperatures, check for compound degradation. Acquire a UV-Vis spectrum before and after the fluorescence measurement to check for changes in the absorption profile. Consider running a thermal stability assay like TGA.
Solvent Effects The fluorescence properties of quinoline derivatives can be sensitive to the solvent environment.[13][14] Ensure the solvent is appropriate and consistent across experiments. Temperature can also alter solvent properties like viscosity, which can affect fluorescence.
Concentration Quenching At high concentrations, fluorophores can exhibit self-quenching.[15] Try diluting the sample to see if the fluorescence intensity increases.[15]
Photobleaching Continuous exposure to the excitation light source can lead to photochemical degradation.[15] Reduce the excitation intensity or the exposure time.[15]
Issue 2: Low or Inconsistent Reaction Yield
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction rate may be too slow at lower temperatures or side reactions and degradation may occur at higher temperatures. Systematically vary the reaction temperature to find the optimal condition. For many aminoquinoline syntheses, temperatures can range from room temperature to over 120°C depending on the specific reaction.[16][17][18]
Compound Instability This compound may be degrading under the reaction conditions. Confirm the thermal stability of the compound in the reaction solvent at the target temperature.
Solubility Issues The reactants may not be fully dissolved at the reaction temperature, limiting the reaction rate. Check the solubility of this compound and other reactants in the chosen solvent at different temperatures.[7]
Data on Thermal Properties of Related Quinolone Compounds

Note: This data is for related compounds and should be used as a general reference only.

Compound Analysis Method Key Findings Reference
Ciprofloxacin (a quinolone)TGA/DTADecomposition occurs between 280 and 550 °C.[2]
Norfloxacin (a quinolone)DSCHeat of fusion is 7.88 kcal/mol.[5]
Various Quinoline DerivativesDSC/TGAPhysical and chemical stability are influenced by substituent groups. An increase in chemical stability was observed from an acetylamine group to a nitro group.[1]

Experimental Protocols

Protocol 1: General Procedure for Thermal Stability Assessment using TGA

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time.[19][20]

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Select an appropriate atmosphere (e.g., inert nitrogen or oxidizing air) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Define a heating program. A typical program would be to equilibrate at a starting temperature (e.g., 30°C) and then ramp up to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperatures at which specific mass loss percentages occur.

Protocol 2: Assessing Temperature Effects on Fluorescence Emission
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable, high-purity solvent (e.g., ethanol or DMSO). The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup:

    • Use a spectrofluorometer equipped with a temperature-controlled sample holder.[12]

    • Set the excitation wavelength to the absorption maximum of the compound.

    • Set the emission wavelength range to cover the expected fluorescence spectrum.

  • Temperature Series Measurement:

    • Set the sample holder to the starting temperature (e.g., 20°C) and allow the sample to equilibrate for several minutes.

    • Record the fluorescence emission spectrum.

    • Increase the temperature in defined increments (e.g., 5°C) and repeat the equilibration and measurement steps at each temperature.[21]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of temperature.

    • Analyze any shifts in the emission wavelength maximum with temperature.

Visualizations

G Troubleshooting Workflow for Low Fluorescence Signal start Low or No Fluorescence Signal check_settings Verify Instrument Settings (λex, λem, Slits) start->check_settings check_concentration Is Concentration in Linear Range? check_settings->check_concentration Settings OK dilute Dilute Sample and Remeasure check_concentration->dilute No/Unknown check_temp Is Temperature Stable and Controlled? check_concentration->check_temp Yes dilute->check_concentration use_temp_control Use Temperature-Controlled Cuvette Holder check_temp->use_temp_control No check_degradation Check for Photobleaching or Thermal Degradation check_temp->check_degradation Yes use_temp_control->check_temp reduce_exposure Reduce Excitation Intensity or Exposure Time check_degradation->reduce_exposure Degradation Suspected check_purity Check Sample Purity and Solvent check_degradation->check_purity No Degradation end_ok Signal Restored reduce_exposure->end_ok purify Use Fresh/Pure Sample and High-Purity Solvent check_purity->purify Impurity Suspected check_purity->end_ok Purity OK purify->end_ok

Caption: Troubleshooting workflow for low fluorescence signal.

G General Workflow for Thermal Stability Analysis (TGA) start Start prep_sample Prepare & Weigh Sample (5-10 mg) start->prep_sample setup_tga Set TGA Parameters (Atmosphere, Flow Rate) prep_sample->setup_tga temp_program Define Temperature Program (e.g., Ramp 10°C/min to 600°C) setup_tga->temp_program run_exp Run Experiment temp_program->run_exp acquire_data Acquire Mass vs. Temperature Data run_exp->acquire_data analyze Analyze TGA Curve acquire_data->analyze determine_stability Determine Onset of Decomposition & Mass Loss % analyze->determine_stability end End determine_stability->end

Caption: General workflow for Thermal Stability Analysis (TGA).

G Temperature Effects on Reaction Kinetics temp Temperature increase_temp Increase Temperature temp->increase_temp decrease_temp Decrease Temperature temp->decrease_temp rate Reaction Rate increase_temp->rate Increases stability Compound Stability increase_temp->stability Decreases side_reactions Side Reactions increase_temp->side_reactions May Increase solubility Reactant Solubility increase_temp->solubility Usually Increases decrease_temp->rate Decreases decrease_temp->stability Increases decrease_temp->side_reactions May Decrease decrease_temp->solubility Usually Decreases

Caption: Logical relationships of temperature effects on reactions.

References

selecting appropriate solvents for 7-Aminoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information on selecting appropriate solvents for 7-Aminoquinolin-6-ol. Due to the limited availability of specific experimental data for this particular isomer, the recommendations provided are based on the known physicochemical properties of structurally similar compounds, such as other aminoquinolinol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic compound containing both a basic amino group and an acidic hydroxyl group, making it an amphiprotic and polar molecule. Its solubility is expected to be highest in polar organic solvents and aqueous solutions with adjusted pH. It is anticipated to have low solubility in non-polar solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: For most applications, polar aprotic solvents are a good starting point. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing stock solutions due to their high solvating power for polar compounds. For applications requiring more volatile solvents, polar protic solvents like methanol, ethanol, and isopropanol are suitable alternatives, although heating may be necessary to achieve higher concentrations.

Q3: Can this compound be dissolved in water?

A3: The solubility of this compound in neutral water is expected to be low. However, its amphiprotic nature allows for significantly increased solubility in acidic or basic aqueous solutions. In acidic conditions (pH < 4), the amino group is protonated, forming a more soluble salt. In basic conditions (pH > 10), the hydroxyl group is deprotonated, also leading to increased solubility.

Q4: Are there any solvents that should be avoided?

A4: Non-polar solvents such as hexane, toluene, and chloroform are generally poor choices for dissolving this compound and should be avoided. Strong oxidizing agents and strong acids should also be used with caution as they may react with the compound.

Troubleshooting Guide

Issue Possible Cause Solution
Compound will not dissolve The chosen solvent is not polar enough.Switch to a more polar solvent. For example, if the compound is not dissolving in ethanol, try DMSO or DMF.
The concentration is too high for the selected solvent.Try gentle heating or sonication to aid dissolution. If the compound still does not dissolve, reduce the concentration.
Compound precipitates out of solution The solution is supersaturated or the temperature has decreased.Re-dissolve the precipitate by gentle warming and sonication. For long-term storage, consider using a solvent in which the compound has higher solubility, such as DMSO.
The pH of the aqueous solution has shifted towards the isoelectric point of the compound.Adjust the pH of the solution to be either more acidic or more basic to increase solubility.
Solution color changes over time The compound may be degrading.This compound is sensitive to air and light.[1] Prepare fresh solutions and store them protected from light and under an inert atmosphere (e.g., nitrogen or argon).[1]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Solvent Solvent Type Estimated Solubility Notes
Water (neutral)Polar ProticLowSolubility is pH-dependent.
Aqueous Acid (e.g., 0.1 M HCl)Polar ProticHighForms a soluble salt.
Aqueous Base (e.g., 0.1 M NaOH)Polar ProticHighForms a soluble salt.
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecommended for stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHighGood alternative to DMSO.
MethanolPolar ProticModerateHeating may be required for higher concentrations.
EthanolPolar ProticModerateHeating may be required for higher concentrations.
ChloroformNon-polarLow / InsolubleNot recommended.
TolueneNon-polarLow / InsolubleNot recommended.
HexaneNon-polarLow / InsolubleNot recommended.

Disclaimer: The solubility data presented in this table is estimated based on the chemical structure of this compound and data from structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial. For example, for 1 mL of a 10 mM solution, weigh 1.602 mg of the compound (Molecular Weight: 160.17 g/mol ).

  • Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial for 1-2 minutes. If necessary, gently warm the solution in a water bath (30-40°C) and sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.

Visualizations

Solvent_Selection_Workflow A Start: Need to dissolve this compound B What is the intended application? A->B C Stock Solution (High Concentration) B->C Storage D Aqueous Assay Buffer B->D Biological E Organic Reaction B->E Synthetic F Use DMSO or DMF C->F G Is the compound soluble in neutral water? D->G K Choose a polar solvent compatible with reactants E->K H Likely low solubility G->H I Adjust pH H->I J Acidic pH (<4) or Basic pH (>10) I->J L Consider Methanol, Ethanol, or DMF K->L Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage & Handling A Weigh this compound B Add appropriate solvent (e.g., DMSO) A->B C Vortex / Sonicate / Gentle Warming B->C D Visually confirm complete dissolution C->D E Aliquot into smaller volumes D->E For stock solutions F Store at -20°C or -80°C E->F G Protect from light and air E->G

References

calibration and standardization of 7-Aminoquinolin-6-ol measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the calibration and standardization of 7-Aminoquinolin-6-ol measurements. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first steps for developing a quantitative assay for this compound?

A1: The initial steps involve characterizing the spectroscopic properties of this compound, selecting an appropriate analytical technique (e.g., fluorescence spectroscopy or LC-MS), and developing a robust calibration and standardization protocol. It is crucial to determine the optimal excitation and emission wavelengths if using a fluorescence-based method.[1] For LC-MS, developing a suitable separation method and optimizing mass spectrometry parameters are key.[2][3]

Q2: How do I prepare accurate standard solutions of this compound?

A2: Accurate standard solutions are fundamental for calibration.[4][5][6] Start by using a high-purity standard of this compound. Use a precision analytical balance to weigh the compound and dissolve it in a suitable, high-purity solvent in a Class A volumetric flask.[5] For a range of concentrations, it is best to prepare a concentrated stock solution and then perform serial dilutions.[7]

Q3: What are the key considerations for storing this compound solutions?

A3: The stability of this compound solutions is critical for reliable measurements. Like other aminoquinolines, it may be susceptible to degradation from light, pH changes, and oxidation.[8] It is recommended to store stock solutions in amber vials or wrapped in foil to protect from light, at a low temperature (e.g., -20°C), and under an inert atmosphere if sensitivity to oxygen is observed.[8]

Q4: What is a matrix effect and how can it affect my measurements?

A4: A matrix effect is the alteration of an analyte's signal by other components in the sample matrix.[9] This can lead to either suppression or enhancement of the signal, causing inaccurate quantification.[9][10] Matrix effects are a significant concern in bioanalytical methods, such as LC-MS/MS, and can be caused by endogenous substances like phospholipids or salts.[10]

Q5: How can I minimize matrix effects in my LC-MS analysis?

A5: Several strategies can be employed to mitigate matrix effects. These include optimizing sample preparation to remove interfering substances (e.g., through solid-phase extraction), improving chromatographic separation to isolate the analyte from matrix components, and using an appropriate internal standard, preferably a stable isotope-labeled version of the analyte.[10] Matrix-matched calibration curves can also help to compensate for these effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of this compound.

Fluorescence-Based Assays
Problem Possible Cause Suggested Solution
No or Low Fluorescence Signal Incorrect excitation/emission wavelengths.Determine the optimal excitation and emission maxima for this compound in your experimental buffer.
Low concentration of the analyte.Concentrate the sample or adjust the calibration curve to lower concentrations.
Photobleaching.[11][12]Reduce exposure time to the excitation light. Use an anti-fade reagent if applicable. Store samples in the dark.
Quenching of fluorescence.Investigate potential quenching agents in your sample matrix. Purify the sample if necessary.
High Background Fluorescence Autofluorescence from the sample matrix or plate.Use a blank sample (matrix without the analyte) to subtract the background. Use specialized low-autofluorescence microplates.
Impure reagents or solvents.Use high-purity solvents and reagents.
Inconsistent Readings Pipetting errors.Ensure pipettes are calibrated and use proper pipetting techniques.
Temperature fluctuations.Allow all reagents and samples to reach thermal equilibrium before measurement.
Instability of this compound.[8]Prepare fresh solutions for each experiment and store them properly.
LC-MS Based Assays
Problem Possible Cause Suggested Solution
Poor Peak Shape or Resolution Inappropriate mobile phase or gradient.Optimize the mobile phase composition (solvents, additives, pH) and the gradient elution program.
Column degradation.Use a guard column and ensure the mobile phase is filtered. Replace the analytical column if necessary.
Signal Suppression or Enhancement (Matrix Effect) [10]Co-eluting matrix components.Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Inadequate chromatographic separation.Modify the LC method to better separate the analyte from interfering matrix components.
Use a stable isotope-labeled internal standard to compensate for signal variability.
Low Sensitivity Suboptimal MS parameters.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy).
Poor ionization of this compound.Adjust the mobile phase pH or add modifiers to enhance ionization.
Carryover Adsorption of the analyte to the LC system.Implement a robust needle and column wash procedure between injections.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Materials:

    • High-purity this compound standard

    • High-purity solvent (e.g., DMSO, methanol, or an appropriate buffer)

    • Calibrated analytical balance

    • Class A volumetric flasks and pipettes

  • Procedure for 1 mM Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 1.602 mg for a 10 mL solution, based on a molecular weight of 160.17 g/mol ).

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of solvent to dissolve the compound completely.

    • Once dissolved, add the solvent up to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Procedure for Calibration Standards:

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards at the desired concentrations.[7]

    • For example, to prepare a 100 µM standard, pipette 1 mL of the 1 mM stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

Protocol 2: Generation of a Calibration Curve for Fluorescence Measurements
  • Instrumentation:

    • Calibrated fluorescence spectrophotometer or plate reader.

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound with known concentrations, spanning the expected concentration range of the unknown samples.[13]

    • Prepare a blank sample containing only the solvent or matrix.

    • Set the excitation and emission wavelengths on the instrument to the determined optima for this compound.

    • Measure the fluorescence intensity of the blank and each calibration standard in triplicate.

    • Subtract the average fluorescence intensity of the blank from the average intensity of each standard.

    • Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding concentration of this compound (x-axis).

    • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_validation Validation & Troubleshooting prep_standards Prepare Standard Solutions measurement Measure Instrument Response (Fluorescence or MS Signal) prep_standards->measurement prep_samples Prepare Unknown Samples prep_samples->measurement cal_curve Generate Calibration Curve measurement->cal_curve troubleshoot Troubleshoot Issues (e.g., Matrix Effects, Signal Instability) measurement->troubleshoot quantify Quantify Analyte in Samples cal_curve->quantify cal_curve->troubleshoot quantify->troubleshoot validate Validate Method quantify->validate

Caption: Workflow for Calibration and Measurement of this compound.

troubleshooting_logic cluster_fluorescence Fluorescence Assay cluster_lcms LC-MS Assay start Inaccurate Measurement f_signal Low/No Signal start->f_signal f_background High Background start->f_background f_inconsistent Inconsistent Readings start->f_inconsistent lcms_peak Poor Peak Shape start->lcms_peak lcms_matrix Matrix Effects start->lcms_matrix lcms_sensitivity Low Sensitivity start->lcms_sensitivity

Caption: Troubleshooting Logic for this compound Assays.

References

Validation & Comparative

A Comparative Guide to 7-Aminoquinolin-6-ol and Other Leading Fluorescent Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biological research and drug development, fluorescent dyes are indispensable tools for visualizing and quantifying cellular processes. The selection of an appropriate fluorophore is critical for the success of fluorescence-based assays. This guide provides a comprehensive comparison of 7-Aminoquinolin-6-ol, a member of the quinoline family of fluorophores, with other widely used classes of fluorescent dyes: fluoresceins, rhodamines, BODIPY, and cyanines.

While this compound itself is not as extensively characterized as other dyes, this guide extrapolates its potential properties based on the known characteristics of the quinoline scaffold and compares them against established data for other popular dyes. This comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Overview of Photophysical Properties

The effectiveness of a fluorescent dye is determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), the Stokes shift (the difference between the maximum excitation and emission wavelengths), and photostability.

Quinoline-based dyes are known for their environmental sensitivity, making them useful as probes for local environmental changes such as polarity and pH.[1][2] Their fluorescence properties can be significantly modulated by the introduction of various functional groups.[3] For this compound, the presence of an electron-donating amino group and a hydroxyl group is expected to result in fluorescence in the visible spectrum.

Table 1: Comparative Photophysical Data of Selected Fluorescent Dyes

Dye ClassExample DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
Quinoline This compound ~350-400 (Estimated)~450-550 (Estimated)VariableModerate (Solvent Dependent)Moderate
FluoresceinFluorescein~494~518~70,000~0.9Low
RhodamineRhodamine B~555~580~105,000~0.3-0.7Moderate to High
BODIPYBODIPY FL~503~512~80,000>0.9High
CyanineCy3~550~570~150,000~0.15Moderate
CyanineCy5~649~670~250,000~0.27Moderate

Note: The data for this compound are estimations based on the general properties of 7-aminoquinoline and 8-hydroxyquinoline derivatives.[3][4] Actual values may vary depending on the solvent and other experimental conditions. Data for other dyes are representative values and can vary with conjugation and environment.

Key Strengths and Weaknesses of Different Dye Classes

Dye ClassStrengthsWeaknesses
Quinoline Environmentally sensitive (polarity, pH), large Stokes shifts possible, good for sensing applications.[1][5]Generally lower quantum yields and brightness compared to other classes, less characterized.
Fluorescein High quantum yield, bright emission, widely available and inexpensive.Prone to photobleaching, pH sensitive, relatively small Stokes shift.[2]
Rhodamine Good photostability, high brightness, available in a range of colors.[6]Can exhibit self-quenching at high concentrations.
BODIPY High quantum yields, narrow emission peaks, photostable, insensitive to pH and solvent polarity.[7]Can be less soluble in aqueous solutions, smaller Stokes shifts.
Cyanine High molar extinction coefficients, available in a wide range of wavelengths (including near-infrared), good for multiplexing.[8][9]Can have lower quantum yields, moderate photostability.

Experimental Protocols

Accurate comparison of fluorescent dyes requires standardized experimental procedures. Below are detailed protocols for key experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a dilution series: Create a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the solvent as a blank.

  • Plot data: Plot the absorbance values against the corresponding concentrations.

  • Calculate ε: The molar extinction coefficient (ε) is the slope of the resulting linear regression line (assuming a path length of 1 cm).

Measurement of Fluorescence Quantum Yield (Φ) (Relative Method)

The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield.

Protocol:

  • Select a standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes, fluorescein in 0.1 M NaOH for green-emitting dyes).

  • Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Measure absorbance and fluorescence:

    • Record the UV-Vis absorption spectra of both the sample and the standard and note the absorbance at the excitation wavelength.

    • Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Assessment of Photostability

Photostability is assessed by measuring the rate of fluorescence decay upon continuous illumination.

Protocol:

  • Prepare sample: Prepare a solution of the dye at a suitable concentration for fluorescence measurement.

  • Mount sample: Place the sample in a fluorometer or on a fluorescence microscope.

  • Continuous illumination: Expose the sample to continuous excitation light of a constant intensity.

  • Record fluorescence: Record the fluorescence intensity at regular time intervals until the intensity has significantly decreased.

  • Analyze data: Plot the normalized fluorescence intensity as a function of time. The rate of decay provides a measure of the dye's photostability. For comparison, different dyes should be tested under identical illumination conditions.

Cellular Staining Protocol

This protocol provides a general workflow for staining cells with fluorescent dyes.

Protocol:

  • Cell Culture: Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Dye Loading: Prepare a working solution of the fluorescent dye in a suitable buffer or cell culture medium (e.g., 1-10 µM).

  • Incubation: Remove the culture medium from the cells and add the dye solution. Incubate for a specific period (e.g., 15-60 minutes) at 37°C.

  • Washing: Remove the dye solution and wash the cells two to three times with a pre-warmed buffer (e.g., PBS) to remove excess dye.

  • Imaging: Mount the coverslips on a microscope slide or image the cells directly in the imaging dish using a fluorescence microscope with the appropriate filter set.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Fluorescent Dye Comparison

G cluster_prep Sample Preparation cluster_char Photophysical Characterization cluster_app Application Testing cluster_analysis Data Analysis & Comparison A Synthesize/Obtain Dyes B Prepare Stock Solutions A->B C Create Dilution Series B->C D Measure Absorbance (UV-Vis) C->D E Measure Fluorescence Spectra C->E I Cell Culture C->I F Determine Molar Extinction Coefficient D->F G Determine Quantum Yield E->G H Assess Photostability E->H L Compile Data in Tables F->L G->L H->L J Cell Staining I->J K Fluorescence Microscopy J->K K->L M Generate Comparative Plots L->M N Draw Conclusions M->N

Caption: Experimental workflow for comparing fluorescent dyes.

Logical Flow for Fluorescent Dye Selection

G Start Define Application Requirements Wavelength Required Excitation/Emission Wavelengths? Start->Wavelength Brightness High Brightness Needed? Wavelength->Brightness Yes Cyanine Consider Cyanine Dyes (NIR) Wavelength->Cyanine NIR Photostability Long-term Imaging? Brightness->Photostability Yes BODIPY_Rhoda Consider BODIPY or Rhodamine Brightness->BODIPY_Rhoda No Environment Sensing Environmental Changes? Photostability->Environment No Photostability->Environment Yes Photostability->BODIPY_Rhoda Yes Fluorescein Consider Fluorescein (if photobleaching is acceptable) Photostability->Fluorescein No Quinoline Consider Quinoline Dyes Environment->Quinoline Yes Select Select Optimal Dye Environment->Select No Cyanine->Select BODIPY_Rhoda->Photostability BODIPY_Rhoda->Select Fluorescein->Select Quinoline->Select

Caption: Decision tree for selecting a suitable fluorescent dye.

Example Signaling Pathway: Calcium Imaging

Fluorescent dyes are instrumental in monitoring intracellular signaling pathways. For instance, calcium (Ca²⁺) signaling, a ubiquitous cellular process, is often visualized using fluorescent indicators.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor GPCR / RTK PLC PLC Receptor->PLC Channel Ca²⁺ Channel IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3R IP₃ Receptor IP3->IP3R PKC PKC DAG->PKC CaM Calmodulin CaMK CaMK CaM->CaMK Ca_Probe Ca²⁺ Probe (e.g., Quinoline-based sensor) Fluorescence Fluorescence Signal Ca_Probe->Fluorescence emits Ca_Store Ca²⁺ Store IP3R->Ca_Store Ca²⁺ release Ca_Store->PKC activates Ca_Store->CaM binds Ca_Store->Ca_Probe Ligand Extracellular Signal Ligand->Receptor

Caption: Simplified calcium signaling pathway visualized with a fluorescent probe.

References

Validating Assay Results: A Comparative Guide to Quinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of assay results is paramount. This guide provides a comprehensive comparison of a representative quinoline-based fluorescent probe, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), with other common derivatization reagents for the quantitative analysis of amino acids by high-performance liquid chromatography (HPLC).

Performance Comparison of Amino Acid Derivatization Reagents

The choice of derivatization reagent is critical for achieving sensitive and reliable quantification of amino acids. The following table summarizes the performance characteristics of AQC in comparison to other widely used reagents.

Feature6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)o-Phthalaldehyde (OPA)Phenylisothiocyanate (PITC)Ninhydrin
Reaction Principle Forms stable, highly fluorescent derivatives with primary and secondary amines.Reacts with primary amines in the presence of a thiol to form fluorescent isoindoles.Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives.Reacts with primary amino groups to form a colored product (Ruhemann's purple).[1][2]
Detection Method Fluorescence (Excitation: 250 nm, Emission: 395 nm) or UV (254 nm).[3][4]Fluorescence (Excitation: ~340 nm, Emission: ~450 nm).[5][6]UV (254 nm).[7][8]Colorimetric (570 nm).[1][2]
Linearity Range 0.0025 - 0.2 mM.[3]Typically in the picomole to nanomole range.Picomole quantities are detectable.[8]Proportional to amino acid concentration under appropriate conditions.[2]
Limit of Detection (LOD) 0.016 - 0.367 µM.[3]25 - 40 pmol/mL.[5][6]Picomole range.Microgram amounts are detectable.[2]
Limit of Quantification (LOQ) 0.044 - 1.073 µM.[3]100 pmoles.[5]Not explicitly stated, but in the picomole range.Not explicitly stated.
Precision (RSD%) 0.2 - 3.5%.[3]Generally good, but derivatives can be unstable.Good, with stable derivatives.Dependent on reaction conditions.
Accuracy (Recovery %) 86 - 118.2%.[3]72 - 98%.[6]Generally good.Dependent on reaction conditions.
Analysis Time Derivatization is rapid; HPLC run times can be under 10 minutes.Derivatization is fast; analysis time is typically 35-56 minutes.[5][6]Derivatization is slower; analysis can take over 30 minutes.[8]Reaction requires heating for about 45 minutes.[1]
Advantages Reacts with both primary and secondary amines, derivatives are very stable.High sensitivity.Stable derivatives, reacts with secondary amines.[8]Simple and widely used method.[1]
Disadvantages Requires removal of excess reagent for some applications.Does not react with secondary amines (e.g., proline), derivatives can be unstable.Volatile and requires careful handling, longer derivatization time.[8]Less sensitive than fluorescence methods, requires heating.[1]

Experimental Protocols

Protocol for Amino Acid Derivatization with AQC and HPLC Analysis

This protocol outlines the steps for the pre-column derivatization of amino acids with AQC followed by separation and detection using reverse-phase HPLC.

1. Sample Preparation:

  • For protein or peptide samples, perform acid hydrolysis to release individual amino acids.

  • Neutralize the hydrolyzed sample.

  • Dilute the sample to a concentration within the linear range of the assay.

2. Derivatization Procedure: [4]

  • To 10 µL of the amino acid sample or standard, add 70 µL of 0.2 M borate buffer (pH 8.8).

  • Add 20 µL of the AQC derivatizing reagent (dissolved in acetonitrile).

  • Vortex the mixture immediately and thoroughly.

  • Heat the reaction mixture at 55°C for 10 minutes to ensure complete derivatization of all amino acids, including tyrosine.

  • The derivatized sample is now ready for HPLC analysis. The derivatives are stable for several days at room temperature.

3. HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase A: An aqueous buffer, such as acetate-phosphate buffer.

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and isopropanol.

  • Gradient: A gradient elution is employed to separate the derivatized amino acids.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • Fluorescence Detector: Excitation wavelength of 250 nm and an emission wavelength of 395 nm.[3]

    • UV Detector: 254 nm.[4]

4. Quantification:

  • A standard curve is generated using known concentrations of amino acid standards that have been derivatized in the same manner as the samples.

  • The concentration of each amino acid in the sample is determined by comparing its peak area to the standard curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for AQC-based amino acid analysis and a key signaling pathway where amino acid concentrations are critical.

G Experimental Workflow for AQC-Based Amino Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein_Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis Protein_Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Dilution Dilution Neutralization->Dilution Mix Mix with Borate Buffer and AQC Reagent Dilution->Mix Heat Incubate at 55°C for 10 min Mix->Heat HPLC RP-HPLC Separation Heat->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: Workflow of amino acid analysis using AQC derivatization and HPLC.

G Amino Acid Sensing by the mTORC1 Signaling Pathway Amino_Acids Amino Acids (e.g., Leucine, Arginine) Ragulator Ragulator Amino_Acids->Ragulator activates Rag_GTPases Rag GTPases (RagA/B, RagC/D) Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome & activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes

Caption: The mTORC1 pathway is a key sensor of amino acid availability.[1][5]

References

A Comparative Guide to 7-Aminoquinoline Dyes and Fluorescein for Cellular Staining

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular imaging, the selection of an appropriate fluorescent probe is paramount to generating clear, reliable, and quantifiable data. For researchers, scientists, and drug development professionals, the choice between different fluorophores can significantly impact experimental outcomes. This guide provides an objective comparison between the well-established dye, fluorescein, and the emerging class of 7-aminoquinoline-based dyes, with a focus on their performance in cell staining applications.

This comparison synthesizes available experimental data on their photophysical properties, cellular applications, and potential cytotoxicity. We also provide standardized protocols for the evaluation of fluorescent dyes and visual diagrams to illustrate key concepts and workflows.

Overview of the Fluorophores

Fluorescein is one of the most widely used fluorescent dyes in biological research.[1] Its derivatives, such as Fluorescein Isothiocyanate (FITC), are routinely conjugated to antibodies and other molecules for immunofluorescence and flow cytometry.[1] Key characteristics of fluorescein include its bright green fluorescence, high quantum yield, and excellent water solubility.[1] However, its utility can be limited by its well-documented pH sensitivity and susceptibility to photobleaching.[2][3]

7-Aminoquinoline derivatives represent a versatile class of fluorophores that are gaining attention for their unique optical properties. These compounds are characterized by strong intramolecular charge-transfer (ICT) fluorescence, which results in large Stokes shifts and environmental sensitivity.[4][5] This solvatochromism, where the emission spectrum shifts based on the polarity of the local environment, makes them promising probes for specific cellular compartments and microenvironments.[6] Certain derivatives have shown high specificity for organelles like the Golgi apparatus.[4][5]

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness, stability, and environmental sensitivity. The following tables summarize the key photophysical and cytotoxic properties of 7-aminoquinoline derivatives and fluorescein based on available data.

Table 1: Comparison of Photophysical Properties

Property7-Aminoquinoline DerivativesFluoresceinKey Considerations
Excitation Max (λex) ~365 - 400 nm (Near UV to Blue)[5]~490 - 498 nm (Blue-Green)[1][7]Compatibility with available light sources and filter sets is a primary concern. 7-Aminoquinolines require different hardware than the standard FITC channels used for fluorescein.
Emission Max (λem) ~480 - 600 nm (Highly variable)[8]~515 - 521 nm (Green)[1][6]The emission of 7-aminoquinolines is highly sensitive to solvent polarity (solvatochromic), which can be leveraged to probe different cellular environments.[6]
Quantum Yield (Φ) Variable; can be high (e.g., up to 0.54 for some derivatives in specific environments)[9]High (typically > 0.9 in aqueous buffer)[10]Fluorescein is known for its intrinsic brightness in aqueous solutions. The brightness of 7-aminoquinolines is highly dependent on their specific structure and local environment.
Photostability Generally considered more photostable than fluorescein.Prone to photobleaching upon prolonged illumination.[3][11]For time-lapse imaging or experiments requiring intense illumination, higher photostability is crucial to prevent signal loss.
pH Sensitivity Generally less sensitive in the physiological range, but can be pH-sensitive depending on the derivative.[8]Highly sensitive; fluorescence decreases significantly in acidic environments (pKa ~6.4).[2][12]Fluorescein's pH sensitivity can be a major drawback for quantitative studies in acidic organelles like lysosomes, but it can also be exploited to measure pH.[12]
Stokes Shift Large[4][5]~20-30 nm[1]A larger Stokes shift minimizes self-quenching and bleed-through between excitation and emission channels, improving signal-to-noise.

Table 2: Comparison of Cytotoxicity

Cell LineCompoundAssayEndpointResult (IC50 / Effect)
HepG2 (Human Liver Cancer)Fluorescein (with irradiation)Viability AssayCell ViabilitySignificant decrease to ~30% viability (at 75–2400 μM)[13]
HepG2 (Human Liver Cancer)Fluorescein (no irradiation)Viability AssayCell ViabilityNo significant cytotoxicity observed[13]
HCT 116 (Human Colon Cancer)8-Aminoquinoline Glycoconjugate (Cmpd 17)Proliferation AssayIC50116.4 ± 5.9 µM[14]
MCF-7 (Human Breast Cancer)8-Aminoquinoline Glycoconjugate (Cmpd 17)Proliferation AssayIC5078.1 ± 9.3 µM[14]

Note: The cytotoxicity of fluorescent dyes can be highly dependent on the specific derivative, concentration, cell type, and experimental conditions (e.g., presence of light). The data presented is illustrative and not from a direct head-to-head comparative study.

Experimental Protocols

A standardized protocol is essential for the objective comparison of fluorescent dyes in a specific cellular context. The following method outlines a general workflow for evaluating the performance of a novel dye (e.g., a 7-aminoquinoline derivative) against a standard dye (e.g., fluorescein).

Protocol: Comparative Evaluation of Fluorescent Dyes for Live-Cell Imaging

1. Reagent Preparation:

  • Dye Stock Solutions: Prepare 1 mM stock solutions of both the 7-aminoquinoline dye and fluorescein diacetate (FDA) in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light. FDA is a cell-permeable precursor that is cleaved by intracellular esterases to yield fluorescent fluorescein.[2][12]

  • Working Solutions: On the day of the experiment, dilute the stock solutions in a pre-warmed, serum-free, phenol red-free imaging medium (e.g., Hanks' Balanced Salt Solution, HBSS) to a range of final concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the optimal staining concentration.

2. Cell Culture and Staining:

  • Seed adherent cells (e.g., HeLa or U2OS) onto glass-bottom imaging dishes or chamber slides 24-48 hours prior to the experiment to achieve 60-70% confluency.

  • Aspirate the culture medium and wash the cells once with pre-warmed PBS.

  • Add the dye working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[15]

  • Aspirate the staining solution and wash the cells twice with pre-warmed imaging medium to remove unbound dye.[15]

  • Add fresh, pre-warmed imaging medium to the cells for imaging.

3. Fluorescence Microscopy and Data Acquisition:

  • Place the imaging dish on the stage of a fluorescence microscope equipped with appropriate filter sets for both dyes (e.g., DAPI/blue channel for 7-aminoquinoline, FITC/green channel for fluorescein) and an environmental chamber to maintain 37°C and 5% CO2.

  • Image Acquisition: For each dye and concentration, acquire images using identical settings (e.g., exposure time, laser power, camera gain) to allow for direct comparison of signal intensity.

  • Photostability Test: To compare photostability, focus on a field of stained cells and acquire images continuously (e.g., one frame every 10 seconds for 5 minutes) using a constant illumination intensity.

  • Co-localization (Optional): If a 7-aminoquinoline derivative is reported to stain a specific organelle (e.g., the Golgi), co-stain with a known marker for that organelle (e.g., BODIPY TR Ceramide for the Golgi) to confirm specificity.[4]

4. Data Analysis:

  • Signal-to-Noise Ratio (SNR): Quantify the average fluorescence intensity of the stained structure and an adjacent background region. Calculate the SNR by dividing the structure's intensity by the background intensity.

  • Photobleaching Rate: Measure the decrease in fluorescence intensity of the stained cells over the time-lapse acquisition period. Plot the normalized intensity against time and fit the data to an exponential decay curve to determine the photobleaching half-life for each dye.

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language help illustrate the decision-making process and mechanisms of action for these dyes.

G cluster_workflow Workflow for Fluorescent Dye Comparison A Cell Seeding (Glass-bottom dish) B Prepare Dye Working Solutions (7-AQ vs. Fluorescein) A->B 24-48h C Incubate Cells with Dyes (15-30 min, 37°C) B->C D Wash to Remove Unbound Dye C->D E Live-Cell Imaging D->E F Quantitative Analysis E->F G Signal Intensity (SNR) F->G H Photostability (Bleaching Rate) F->H I Cytotoxicity (Viability Assay) F->I

Caption: A generalized workflow for the comparative evaluation of fluorescent dyes.

G cluster_fluorescein Fluorescein Mechanism cluster_7aq 7-Aminoquinoline Mechanism F_H Protonated Fluorescein (Low Fluorescence) F_neg Deprotonated Fluorescein (High Fluorescence) F_H->F_neg - H+ pH_high Neutral/Alkaline pH (e.g., Cytosol) F_neg->pH_high Favored pH_low Acidic pH (e.g., Lysosome) pH_low->F_H H+ AQ_NP Non-Polar Environment (e.g., Lipid Droplet) AQ_dye 7-AQ Dye AQ_NP->AQ_dye AQ_P Polar Environment (e.g., Cytosol) AQ_P->AQ_dye em_shift Emission Spectrum Shift (Solvatochromism) AQ_dye->em_shift

Caption: Contrasting mechanisms of environmental sensitivity for the two dye classes.

Conclusion

The choice between 7-aminoquinoline dyes and fluorescein is highly dependent on the specific experimental requirements.

  • Fluorescein remains an excellent choice for general-purpose staining applications where its high brightness and compatibility with standard filter sets are advantageous. It is particularly useful for endpoint assays and qualitative imaging. However, its pH sensitivity and poor photostability make it less suitable for quantitative imaging in variable pH environments or for long-term time-lapse studies.

  • 7-Aminoquinoline derivatives offer a compelling alternative for more specialized applications. Their key advantages include greater photostability and a large Stokes shift. Their inherent environmental sensitivity can be powerfully exploited to specifically visualize non-polar compartments like lipid droplets or to target specific organelles such as the Golgi apparatus.[4][6] This makes them valuable tools for studying cellular microenvironments and dynamics, particularly in applications where fluorescein's limitations are prohibitive.

Ultimately, researchers should select their fluorescent probe based on a careful consideration of the target structure, the required imaging duration, the capabilities of the imaging system, and the quantitative nature of the study. For demanding applications, the superior photostability and unique environmental sensitivity of 7-aminoquinoline dyes may provide significant advantages over traditional fluorophores like fluorescein.

References

Comparative Analysis of Experimental Reproducibility for Aminoquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data for 7-Aminoquinolin-6-ol Warrants a Comparative Approach with Related Isomers

A comprehensive review of scientific literature reveals a notable absence of specific, reproducible experimental data for this compound. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of experimentally well-documented isomers and derivatives of aminoquinoline. This approach allows for an objective comparison of methodologies and findings, which can inform future research on the broader class of aminoquinolines, including any prospective studies on this compound.

This guide focuses on the following key compounds for which robust experimental data is available:

  • 4-Aminoquinoline Derivatives: Extensively studied for their potent antimalarial and emerging anticancer activities.

  • 6-Aminoquinoline: A structurally related isomer with established synthesis protocols.

  • 8-Aminoquinoline Derivatives: Investigated for their therapeutic potential in neurodegenerative diseases and as antioxidants.

By examining the experimental protocols and data for these compounds, this guide aims to highlight the critical factors influencing reproducibility in the synthesis and biological evaluation of aminoquinolines.

Synthesis and Characterization: A Comparative Overview

The synthesis of aminoquinoline derivatives is well-established, with various methodologies available. The reproducibility of these synthetic routes is often dependent on precise control of reaction conditions and effective purification techniques.

Synthesis of 4-Aminoquinoline Derivatives

A prevalent method for synthesizing 4-aminoquinoline derivatives is through the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with a selected amine.

Experimental Protocol: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [1]

  • A reaction mixture of 4,7-dichloroquinoline and an excess of N,N-dimethylethane-1,2-diamine is prepared.

  • The mixture is heated, with the temperature gradually raised to and maintained at 130°C for several hours under constant stirring.

  • Reaction completion is monitored using thin-layer chromatography (TLC).

  • Post-reaction, the mixture is cooled and subjected to a standard work-up procedure, which includes pouring it into water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is subsequently washed, dried, and concentrated under reduced pressure.

  • The final product is purified from the crude residue using column chromatography.

Synthesis of 6-Aminoquinolines

The synthesis of 6-aminoquinolines is commonly achieved via the chemical reduction of the corresponding 6-nitroquinoline.

Experimental Protocol: Reduction of 6-Nitroquinoline

  • The 6-nitroquinoline starting material is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

  • A reducing agent, for instance, sodium dithionite or stannous chloride (SnCl₂), is added portion-wise to the heated solution.

  • The progress of the reaction is monitored to ensure the complete consumption of the starting material.

  • Upon completion, the 6-aminoquinoline product is isolated and purified.

The general experimental workflow for the synthesis of these derivatives is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Substituted Quinoline Substituted Quinoline Reaction Vessel Reaction Vessel Substituted Quinoline->Reaction Vessel Amine Amine Amine->Reaction Vessel Extraction Extraction Reaction Vessel->Extraction Chromatography Chromatography Extraction->Chromatography Aminoquinoline Derivative Aminoquinoline Derivative Chromatography->Aminoquinoline Derivative

General workflow for the synthesis of aminoquinoline derivatives.

Comparative Biological Activity and In Vitro Assays

The biological activities of aminoquinoline derivatives are diverse, necessitating a range of standardized in vitro assays for reproducible evaluation.

Anticancer Activity of 4-Aminoquinoline Derivatives

The cytotoxic potential of 4-aminoquinoline derivatives has been assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment [2]

  • Human cancer cell lines, such as MCF-7 (breast cancer) and A2780 (ovarian cancer), are seeded into 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized aminoquinoline compounds.

  • Following a defined incubation period (typically 48 to 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated further to permit the enzymatic conversion of MTT to formazan crystals by viable cells.

  • The resulting formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • The absorbance of the solution is quantified at a specific wavelength using a microplate reader.

  • The 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Table 1: Comparative Cytotoxicity of 4-Aminoquinoline Derivatives against Human Cancer Cell Lines

CompoundCell LineGI₅₀ / IC₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[1]
Compound 7e (a 5,6,7-trimethoxy quinoline derivative)A27805.02[2]
Compound 7f (a 5,6,7-trimethoxy quinoline derivative)A27806.15[2]
Antioxidant Properties of 8-Aminoquinoline Derivatives

Derivatives of 8-aminoquinoline have been characterized for their antioxidant capabilities, including metal ion chelation and free radical scavenging.

Experimental Protocol: DPPH Free Radical Scavenging Assay [3]

  • A series of solutions of the 8-aminoquinoline derivative are prepared at different concentrations.

  • A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

  • The test compound solutions are mixed with the DPPH solution.

  • The reaction mixtures are incubated in the dark for a predetermined period to allow for the scavenging reaction to occur.

  • The absorbance of the solutions is measured at a characteristic wavelength for DPPH.

  • The percentage of radical scavenging activity is calculated relative to a control, and the IC₅₀ value is determined.

Table 2: Antioxidant Activity Profile of 8-Aminoquinoline Derivatives

CompoundAssayResultReference
8-Aminoquinoline-caffeic acid derivative (Compound 4)DPPH radical scavengingDemonstrated dose-dependent activity[3]
8-Aminoquinoline-caffeic acid derivative (Compound 5)DPPH radical scavengingDemonstrated dose-dependent activity[3]

The proposed mechanism of action for the antioxidant effects of these compounds is illustrated below.

G cluster_stress Oxidative Stress cluster_compound 8-Aminoquinoline Derivative cluster_effect Cellular Protection ROS Reactive Oxygen Species (ROS) AQD 8-AQ Derivative ROS->AQD Radical Scavenging Metals Metal Ions (e.g., Cu2+) Metals->AQD Chelation Protection Reduced Oxidative Damage AQD->Protection

Antioxidant mechanism of 8-aminoquinoline derivatives.

Factors Influencing Experimental Reproducibility

Based on the available data for these aminoquinoline isomers, several critical factors have been identified that significantly influence the reproducibility of experimental results:

  • Purity of Starting Materials and Reagents: The use of high-purity starting materials and reagents is fundamental to achieving consistent yields and minimizing side reactions in synthesis.

  • Rigorous Adherence to Experimental Protocols: Minor deviations in reaction parameters such as temperature, reaction time, and stoichiometry can lead to significant variations in product yield and purity. In biological assays, maintaining consistency in cell culture conditions, reagent concentrations, and incubation times is equally crucial.

  • Comprehensive Physicochemical Characterization: Thorough characterization of synthesized compounds using techniques like NMR and mass spectrometry is essential to confirm their identity and purity, which is a prerequisite for obtaining reliable biological data.

  • Standardization of Biological Assays: The implementation of well-established and standardized protocols for in vitro assays, including the use of appropriate positive and negative controls, is vital for generating data that is both reliable and comparable across different studies.

References

Designing Control Experiments for 7-Aminoquinolin-6-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing robust control experiments to elucidate the biological activities of 7-Aminoquinolin-6-ol. Given the limited specific data on this compound, we will draw comparisons from the broader family of quinoline derivatives to propose potential mechanisms and outline a comprehensive experimental strategy. This approach will enable researchers to systematically characterize the compound's performance and potential as a therapeutic agent.

Introduction to this compound and the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds known for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The biological effects of these molecules are often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase and DNA gyrase, or modulate signaling pathways.[3][4][5] Structurally similar compounds to this compound, such as other aminoquinolines and hydroxyquinolines, have demonstrated diverse mechanisms of action, including the inhibition of the PI3K/Akt/mTOR pathway and disruption of the signal recognition particle complex.

This guide will detail the necessary control experiments to investigate the potential cytotoxic, antimicrobial, and antioxidant activities of this compound. We will provide detailed protocols, data presentation formats, and visualizations to support a thorough investigation.

Experimental Workflow for Characterizing this compound

A systematic approach is crucial for characterizing a novel compound. The following workflow outlines a logical progression of experiments, from initial screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Model Validation A Cytotoxicity Screening (e.g., MTT Assay) D Apoptosis vs. Necrosis Assay A->D If cytotoxic E Cell Cycle Analysis A->E If cytotoxic B Antimicrobial Screening (e.g., MIC Assay) F Enzyme Inhibition Assays (e.g., Topoisomerase, DNA Gyrase) B->F If antimicrobial C Antioxidant Screening (e.g., DPPH Assay) G Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) D->G H Xenograft Tumor Model D->H If apoptotic I Bacterial Infection Model F->I If active

Caption: A logical workflow for the experimental characterization of this compound.

Key Experiments and Protocols

Here, we detail the methodologies for foundational experiments to assess the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of the compound on cell viability.

Experimental Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT 116) in 96-well plates and incubate for 24 hours.

  • Treatment: Treat cells with a range of concentrations of this compound and control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Control Compounds:

  • Positive Control: Doxorubicin (a known cytotoxic agent).

  • Negative Control: Vehicle (e.g., DMSO).

  • Structurally Related Control: Chloroquine or 8-Hydroxyquinoline to compare potency.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundMCF-7Experimental Value
HCT 116Experimental Value
DoxorubicinMCF-7Literature Value
HCT 116Literature Value
ChloroquineMCF-7Literature Value
HCT 116Literature Value
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound and control compounds in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Control Compounds:

  • Positive Control: Ciprofloxacin or Amoxiclav.[6]

  • Negative Control: Vehicle (e.g., DMSO).

  • Growth Control: Bacteria with no compound.

  • Sterility Control: Broth with no bacteria.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundExperimental ValueExperimental Value
CiprofloxacinLiterature ValueLiterature Value
AmoxiclavLiterature ValueLiterature Value
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.

Experimental Protocol:

  • Sample Preparation: Prepare different concentrations of this compound and control compounds.

  • DPPH Reaction: Add a methanolic solution of DPPH to each sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Control Compounds:

  • Positive Control: Ascorbic acid or Trolox.

  • Negative Control: Methanol (or the solvent used to dissolve the compound).

Data Presentation:

CompoundDPPH Scavenging IC50 (µM)
This compoundExperimental Value
Ascorbic AcidLiterature Value
TroloxLiterature Value

Potential Signaling Pathway Involvement

Based on the activities of related aminoquinolines, this compound might exert its effects by modulating key cellular signaling pathways. For instance, many quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation 7_AQ_6_ol This compound 7_AQ_6_ol->PI3K Inhibition? 7_AQ_6_ol->Akt Inhibition?

Caption: A potential mechanism of action for this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.

To investigate this, a Western blot analysis could be performed to measure the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) in cells treated with this compound.

By following this structured approach and utilizing the appropriate controls, researchers can effectively characterize the biological activities of this compound and compare its performance against established compounds, thereby providing valuable data for further drug development.

References

A Spectroscopic Showdown: Unveiling the Photophysical and Structural Nuances of Quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the nuanced spectroscopic characteristics of quinolinol derivatives are of paramount importance. These heterocycles form the backbone of numerous therapeutic agents and functional materials, and understanding their electronic and structural properties is key to optimizing their performance. This guide provides a comparative analysis of the spectroscopic behavior of key quinolinol derivatives, supported by experimental data and detailed protocols, to aid in the rational design and application of these versatile compounds.

This publication delves into the UV-Vis absorption, fluorescence, and nuclear magnetic resonance (NMR) spectroscopic properties of 8-hydroxyquinoline and its derivatives. By presenting quantitative data in accessible tables and offering detailed experimental methodologies, this guide serves as a practical resource for the laboratory. Furthermore, a visualization of the Chelation-Enhanced Fluorescence (CHEF) mechanism, a critical signaling pathway for many quinolinol-based sensors, is provided to illustrate the structure-property relationships that govern their function.

Comparative Spectroscopic Data

The photophysical and structural characteristics of quinolinol derivatives are highly sensitive to substitution on the quinoline ring and the surrounding solvent environment. The following tables summarize key spectroscopic parameters for 8-hydroxyquinoline and several of its derivatives to facilitate a direct comparison.

UV-Vis Absorption and Fluorescence Data

The position of substituents on the quinolinol core significantly influences the intramolecular charge transfer (ICT) character, which in turn dictates the absorption and emission maxima.[1] The solvent polarity also plays a crucial role in the photophysical properties of these derivatives.[2]

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)
8-HydroxyquinolineMethanol242, 308, 318485-
8-HydroxyquinolineAcetonitrile243, 306, 3163500.003
8-HydroxyquinolineChloroform244, 310, 3203550.004
8-MethoxyquinolineMethanol238, 305, 316348-
8-MethoxyquinolineAcetonitrile238, 304, 315345-
8-MethoxyquinolineChloroform240, 308, 318347-
8-OctyloxyquinolineMethanol239, 306, 317348-
8-OctyloxyquinolineAcetonitrile239, 305, 316346-
8-OctyloxyquinolineChloroform241, 309, 319347-
5,7-dichloro-8-hydroxyquinoline----
5,7-dibromo-8-hydroxyquinoline----
5,7-diiodo-8-hydroxyquinoline---~0.002

Note: Data compiled from multiple sources.[2][3] "-" indicates data not available in the cited sources.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy provides invaluable insights into the electronic structure and substitution patterns of quinolinol derivatives. The chemical shifts are sensitive to the electron-donating or electron-withdrawing nature of the substituents.

¹H NMR Chemical Shifts (δ, ppm) of 8-Hydroxyquinoline in CDCl₃ [4]

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H-28.783ddJ(A,C)=1.6, J(A,E)=4.1
H-38.148ddJ(A,C)=1.6, J(C,E)=8.3
H-47.426ddJ(A,E)=4.1, J(C,E)=8.3
H-57.330tJ(D,F)=8.3, J(D,G)=7.6
H-67.191ddJ(D,F)=8.3, J(F,G)=1.2
H-77.453ddJ(D,G)=7.6, J(F,G)=1.2

Note: Assignment based on provided spectrum data.[4]

¹³C NMR Chemical Shifts (δ, ppm) of Representative Quinolinol Derivatives

Carbon8-Hydroxyquinoline5,7-Disubstituted Derivatives
C-2~148Varies with substituent
C-3~122Varies with substituent
C-4~136Varies with substituent
C-4a~128Varies with substituent
C-5~118Varies with substituent
C-6~129Varies with substituent
C-7~112Varies with substituent
C-8~152Varies with substituent
C-8a~139Varies with substituent

Note: Approximate chemical shifts based on general knowledge and available data. Specific shifts for 5,7-disubstituted derivatives are highly dependent on the nature of the substituents.[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible spectroscopic data. The following sections outline the methodologies for the key experiments cited in this guide.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the quinolinol derivative in a spectroscopic grade solvent (e.g., methanol, acetonitrile, chloroform) at a concentration of approximately 1 mM. From the stock solution, prepare a working solution with a concentration that results in an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a reference in the reference cuvette.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the quinolinol derivative in a spectroscopic grade solvent to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from UV-Vis spectroscopy) and scan the emission wavelengths.

  • Data Analysis: Identify the wavelengths of maximum excitation and emission.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard with a known quantum yield.[6][7]

  • Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.[8]

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.[6]

  • Measurement:

    • Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.

    • Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the linear fits for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solvents.[6]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinolinol derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C nuclei based on chemical shift theory, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Visualizing Molecular Mechanisms

Understanding the underlying mechanisms that govern the spectroscopic properties of quinolinol derivatives is crucial for their application. The following diagrams, generated using Graphviz, illustrate key concepts.

Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway

Many quinolinol derivatives exhibit weak fluorescence in their free state but show a significant enhancement upon binding to metal ions. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is often attributed to the inhibition of photoinduced electron transfer (PET) and increased structural rigidity upon chelation.[9][10][11]

CHEF_Mechanism cluster_free Free Ligand State cluster_bound Chelated State cluster_chelation FreeLigand Quinolinol Derivative (Low Fluorescence) ExcitedState_Free Excited State (S1) FreeLigand->ExcitedState_Free Excitation (hν) Chelation Chelation ExcitedState_Free->FreeLigand Weak Fluorescence PET Photoinduced Electron Transfer (PET) ExcitedState_Free->PET Dominant Pathway NonRadiative Non-Radiative Decay (Quenching) PET->NonRadiative Metal Metal Ion (e.g., Zn²⁺) ChelatedComplex Chelated Complex (High Fluorescence) ExcitedState_Bound Excited State (S1) ChelatedComplex->ExcitedState_Bound Excitation (hν) Fluorescence Fluorescence Emission ExcitedState_Bound->Fluorescence PET Blocked Fluorescence->ChelatedComplex Chelation->ChelatedComplex Spectroscopic_Workflow Synthesis Synthesis of Quinolinol Derivative Purification Purification and Characterization Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy Purification->NMR DataAnalysis Data Analysis and Comparison UVVis->DataAnalysis QuantumYield Quantum Yield Determination Fluorescence->QuantumYield Fluorescence->DataAnalysis NMR->DataAnalysis QuantumYield->DataAnalysis Publication Publication/Report DataAnalysis->Publication

References

7-Aminoquinolin-6-ol: A Comparative Performance Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo performance of 7-Aminoquinolin-6-ol. Due to the limited publicly available data for this specific compound, this guide draws upon the broader class of aminoquinolines and its derivatives to infer potential performance and establish a framework for its evaluation.

The aminoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antimalarial properties. These compounds are known to exert their effects through various mechanisms, such as DNA intercalation, inhibition of cellular enzymes, and disruption of key signaling pathways. This guide will delve into the typical performance of aminoquinoline derivatives, providing a comparative context for the potential evaluation of this compound.

In Vitro Performance of Aminoquinoline Derivatives

A series of 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468.[1] The results, summarized in the table below, demonstrate that structural modifications to the aminoquinoline core significantly impact cytotoxic activity. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a particularly potent compound against MDA-MB 468 cells when compared to established drugs like chloroquine and amodiaquine.[1][2]

Compound/Cell LineGI50 (μM) - MDA-MB468GI50 (μM) - MCF-7
Chloroquine 24.3620.72
Amodiaquine 10.8511.52
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine 8.7314.47
butyl-(7-fluoro-quinolin-4-yl)-amine 13.728.22

Data synthesized from a study on 4-aminoquinoline derivatives and their cytotoxic effects.[1]

In another study, a series of 6-amino-11H-indolo[3,2-c]quinoline derivatives were tested against human leukemia (MV4-11), non-small cell lung cancer (A549), and colon cancer (HCT116) cell lines. One compound, in particular, exhibited an IC50 value of 0.052 μM against the MV4-11 cell line, showcasing the potent anticancer activity that can be achieved with this scaffold.[3]

In Vivo Performance of Aminoquinoline Derivatives

In vivo studies are essential to evaluate the therapeutic potential and safety profile of drug candidates in a whole-organism context. Research on various aminoquinoline derivatives in animal models has provided valuable data on their efficacy and pharmacokinetics.

For instance, a novel 4-aminoquinoline derivative, when administered orally to P. berghei-infected mice at a dose of 5 mg/kg, resulted in a 47% reduction in parasitemia by day 7.[4] However, this compound also exhibited a moderate half-life of 4-6 hours and low oral bioavailability, highlighting the importance of pharmacokinetic assessments.[4]

In a separate study, enantiomerically pure amino-alcohol quinolines demonstrated in vivo anti-malarial activity in a Plasmodium berghei mouse model, with survival rates similar to mefloquine at a lower dose.[5] This underscores the potential for developing highly efficacious aminoquinoline-based drugs with improved safety profiles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate aminoquinoline derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF7, MDA-MB468) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

In Vivo Antimalarial Efficacy in a Mouse Model

This protocol outlines a typical procedure for evaluating the in vivo antimalarial activity of a test compound.

  • Infection: Infect mice with a suitable Plasmodium species, such as Plasmodium berghei.

  • Compound Administration: Administer the test compound orally or via another appropriate route at various doses for a specified number of days.

  • Parasitemia Monitoring: Monitor the percentage of parasitized red blood cells by examining thin blood smears under a microscope at regular intervals.

  • Data Analysis: Compare the parasitemia levels and survival rates of the treated groups with an untreated control group to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the overall evaluation strategy for novel compounds.

G Hypothesized Signaling Pathway for Aminoquinoline-Induced Cytotoxicity Aminoquinoline Aminoquinoline ROS Production ROS Production Aminoquinoline->ROS Production DNA Damage DNA Damage Aminoquinoline->DNA Damage ROS Production->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathway for aminoquinoline-induced cytotoxicity.

G General Experimental Workflow for Compound Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays (e.g., MTT)->Mechanism of Action Studies Target Identification Target Identification Mechanism of Action Studies->Target Identification Pharmacokinetic Profiling Pharmacokinetic Profiling Target Identification->Pharmacokinetic Profiling Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetic Profiling->Efficacy in Disease Models Toxicology Studies Toxicology Studies Efficacy in Disease Models->Toxicology Studies Lead Optimization Lead Optimization Toxicology Studies->Lead Optimization Compound Synthesis and Characterization Compound Synthesis and Characterization Compound Synthesis and Characterization->Cytotoxicity Assays (e.g., MTT) Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: General experimental workflow for the evaluation of a novel compound.

References

A Comparative Guide to Quantitative Amino Acid Analysis: AQC vs. OPA/FMOC Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly for crucial biomolecules like amino acids, the choice of derivatization agent is paramount to achieving accurate and reliable results. While the user's initial query focused on 7-Aminoquinolin-6-ol, a comprehensive search of scientific literature and chemical databases revealed no established use of this compound as a derivatization reagent for quantitative analysis. It is likely that this was a misnomer for a more common and validated aminoquinoline-based reagent.

This guide, therefore, pivots to a detailed comparison of the widely-used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) with the popular o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC) derivatization methods for the quantitative analysis of amino acids by High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Derivatization Reagents

The selection of a derivatization strategy is a critical step in the development of a robust quantitative amino acid analysis method. The ideal reagent should offer rapid and complete reaction, stable derivatives, and high sensitivity. Below is a comparative summary of the performance characteristics of AQC, OPA, and FMOC.

Parameter6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)o-Phthalaldehyde (OPA)9-Fluorenylmethyloxycarbonyl Chloride (FMOC)
Specificity Reacts with both primary and secondary amines.Reacts only with primary amines in the presence of a thiol.Reacts with both primary and secondary amines.
Derivative Stability Highly stable derivatives (stable for over a week at room temperature).[1]Derivatives are unstable and require immediate analysis or automation.Derivatives are relatively stable.
Detection Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (248 nm).[2]Fluorescence (Ex: 340 nm, Em: 450 nm).Fluorescence (Ex: 266 nm, Em: 305 nm).
Linearity (Typical Range) 2.5 to 100 pmol/µL.[3]5 to 1000 µmol/L.[4]Wide linear range, often in the pmol to nmol range.
Correlation Coefficient (r²) > 0.998.[3]Typically > 0.99.Typically > 0.99.
Limit of Detection (LOD) 0.016 - 0.367 µM.Average of 1.3 µmole/L.[5]Low fmol range.[6]
Limit of Quantification (LOQ) 0.044 - 1.073 µM.Typically in the low pmol range.1-10 pmol.[7]
Accuracy (% Recovery) 95% to 106%.[3]91% to 108%.[4]Generally high, but can be matrix-dependent.
Precision (% RSD) < 3.30% (Intra-day).[3]1-7% (Intra-assay), 2-12% (Inter-assay).[4]2.4% to 6.4% (Between-analyses).[6]
Advantages Derivatizes both primary and secondary amines in a single step, produces highly stable derivatives.[1]Rapid reaction, suitable for automation.Derivatizes both primary and secondary amines, high sensitivity.
Disadvantages Reagent can have interfering side-products.[8]Does not react with secondary amines (e.g., proline), unstable derivatives.Slower reaction than OPA, can produce interfering by-products.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible quantitative analysis. Below are step-by-step protocols for amino acid derivatization using AQC, OPA, and a combined OPA/FMOC method for the comprehensive analysis of all amino acids.

AQC Derivatization Protocol

This protocol is adapted from established methods for the pre-column derivatization of amino acids using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.[1][3]

Reagents:

  • Borate Buffer: 0.2 M Borate buffer, pH 8.8.

  • AQC Reagent Solution: Dissolve AQC in acetonitrile to a final concentration of 3 mg/mL. This solution should be prepared fresh.

  • Amino Acid Standard Solution or Sample.

Procedure:

  • Sample Preparation: Ensure the amino acid sample or standard is in an aqueous solution. If the sample is from a protein hydrolysate, neutralize the acidic solution with an appropriate base.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 10 µL of the amino acid sample/standard with 70 µL of the borate buffer.

    • Add 20 µL of the AQC reagent solution to the mixture.

    • Vortex the mixture immediately for 1 minute.

  • Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization and stabilization of the tyrosine derivative.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the HPLC system.

OPA/FMOC Derivatization Protocol (for Primary and Secondary Amino Acids)

This protocol allows for the derivatization of both primary and secondary amino acids in a two-step automated or manual process.[9][10][11]

Reagents:

  • Borate Buffer: 0.4 M Borate buffer, pH 10.2.

  • OPA Reagent: Dissolve o-phthalaldehyde in borate buffer containing a thiol (e.g., 3-mercaptopropionic acid).

  • FMOC Reagent: Dissolve 9-fluorenylmethyloxycarbonyl chloride in acetonitrile.

  • Quenching Solution: An acidic solution (e.g., phosphoric acid) to stop the reaction.

Procedure:

  • Derivatization of Primary Amino Acids:

    • Mix the amino acid sample/standard with the OPA reagent in the borate buffer.

    • Allow the reaction to proceed for a short, precisely controlled time (typically 1-2 minutes) at room temperature.

  • Derivatization of Secondary Amino Acids:

    • Immediately add the FMOC reagent to the reaction mixture.

    • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

  • Quenching: Add the quenching solution to stop the derivatization reactions.

  • Analysis: The sample is now ready for HPLC analysis.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the biological relevance of amino acid analysis, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Protein_Hydrolysis Protein Hydrolysis (if necessary) Neutralization Neutralization Protein_Hydrolysis->Neutralization Dilution Dilution Neutralization->Dilution Add_Buffer Add Borate Buffer Dilution->Add_Buffer Add_Reagent Add Derivatizing Reagent (AQC or OPA/FMOC) Add_Buffer->Add_Reagent Incubate Incubate Add_Reagent->Incubate Injection Injection Incubate->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (Fluorescence/UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for quantitative amino acid analysis.

G Amino_Acids Amino Acids (e.g., Leucine) mTORC1 mTORC1 Amino_Acids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

A Comparative Analysis of Aminoquinoline Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "7-Aminoquinolin-6-ol" is not extensively documented in current scientific literature. This guide therefore focuses on the benchmarking of closely related and well-researched aminoquinoline derivatives, such as 7-aminoquinolines and 8-aminoquinolin-6-ol, against existing methods in their prominent applications.

This guide provides an objective comparison of the performance of aminoquinoline derivatives against established alternatives for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Part 1: Benchmarking Aminoquinoline Derivatives in Oncology

Quinoline and its derivatives are a significant class of heterocyclic compounds being investigated for their therapeutic potential, particularly in oncology. Numerous quinoline-based compounds have demonstrated potent anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the disruption of tubulin polymerization. These actions can induce cell cycle arrest and apoptosis (programmed cell death), making them a promising area of cancer research.

Data Presentation: Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic activity of various quinoline derivatives against several human cancer cell lines, offering a comparative perspective on their potency.

Compound/DerivativeCancer Cell LineIC50 / Growth Inhibition (%)Reference Compound
7-aminoquinoline derivatives (1a, 1b) HeLa, U2OS, 4T1Effective for Golgi apparatus imaging with good brightness and photostabilityBODIPY TR Ceramide
6-Bromo-5-nitroquinoline HT29 (Colon Adenocarcinoma)High antiproliferative activity5-Fluorouracil (5-FU)
6,8-diphenylquinoline C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)High antiproliferative activity5-Fluorouracil (5-FU)
Pyrazolo[3,4-g]isoquinoline (Compound 1b) Haspin KinaseIC50: 57 nM-
Pyrazolo[3,4-g]isoquinoline (Compound 1c) Haspin KinaseIC50: 66 nM-
Experimental Protocols: Key Methodologies

1. Synthesis of 7-Aminoquinoline Derivatives (Golgi-Localized Probes)

This protocol describes a catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines.

  • Reaction: A condensation reaction of m-phenylenediamine with unsymmetric 1,3-diketones containing a trifluoromethyl group.

  • Procedure:

    • The reaction involves a nucleophilic addition between an amine group of m-phenylenediamine and the ketone group adjacent to the trifluoromethyl group.[1]

    • This is followed by a second condensation of the other ketone group with the aromatic ring at the 6-position.[1]

    • The introduction of the trifluoromethyl group avoids the need for a strong acid catalyst and high temperatures, which are typically required for quinoline synthesis.[1]

2. In Vitro Cytotoxicity Screening (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the quinoline derivative for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Data Analysis: The formazan is solubilized, and the absorbance is measured. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mandatory Visualization: Signaling Pathway

GHS_1 cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activates pi3k PI3K receptor->pi3k Activates growth_factor Growth Factor growth_factor->receptor aminoquinoline Aminoquinoline Derivative aminoquinoline->receptor Inhibits aminoquinoline->pi3k Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt akt->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Inhibition of RTK signaling by an aminoquinoline.

Part 2: Benchmarking 7-Aminoquinolines as Fluorescent Probes

Certain 7-aminoquinoline derivatives have been identified as effective fluorescent probes for live-cell imaging, demonstrating high specificity for organelles like the Golgi apparatus.[1] Their photophysical properties make them a compelling alternative to some commercially available dyes.

Data Presentation: Comparative Photophysical Properties

The following table compares the optical properties of novel 7-aminoquinoline derivatives with a standard commercial fluorescent probe.

PropertyTrifluoromethyl-substituted 7-aminoquinolines (1a-1d)7-methoxyquinoline (2)7-amino-2,4-dimethylquinoline (ADMQ)Commercial Probe (BODIPY TR Ceramide)
Absorption Max (λabs) in n-hexane 365-368 nm316 nm352 nm~589 nm
Emission Max (λem) in n-hexane 436-444 nm350 nm390 nm~617 nm
Stokes Shift in n-hexane 70-76 nm34 nm38 nm~28 nm
Quantum Yield (Φ) in n-hexane 0.88-0.950.120.52High
Fluorescence Lifetime (τ) in n-hexane 4.96-5.41 ns2.51 ns6.22 nsVaries

Data compiled from a study on Golgi-localized probes.[1]

Experimental Protocols: Key Methodologies

1. Live-Cell Imaging with 7-Aminoquinoline Probes

This protocol outlines the procedure for using 7-aminoquinoline derivatives for fluorescent imaging of the Golgi apparatus in live cells.

  • Cell Culture: U2OS cells are grown at 37 °C in a 5% CO2 incubator.[1]

  • Staining: The 7-aminoquinoline probes (e.g., 1a, 1b) are added to the cells in a buffer solution at a concentration of 2 µg/mL.[1]

  • Incubation: The cells are incubated for 30 minutes.[1]

  • Imaging: Live cells are imaged using a fluorescence microscope. For co-localization studies, a commercial Golgi marker like BODIPY TR Ceramide is used.[1]

  • Microscopy: Both one-photon and two-photon fluorescence microscopy can be utilized for imaging.[1]

Mandatory Visualization: Experimental Workflow

GHS_2 start Start cell_culture Culture U2OS cells start->cell_culture add_probe Add 7-aminoquinoline probe (2 µg/mL) cell_culture->add_probe incubate Incubate for 30 min at 37°C add_probe->incubate co_stain Co-stain with BODIPY (Optional for validation) incubate->co_stain image Image with Fluorescence Microscope incubate->image co_stain->image analyze Analyze co-localization and signal intensity image->analyze end End analyze->end

References

Navigating the Selectivity Landscape of Aminoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among these, aminoquinolines have emerged as a critical class of therapeutics, most notably in the treatment of malaria. However, their clinical utility can be hampered by off-target effects, necessitating a thorough understanding of their cross-reactivity profiles. This guide provides a comparative analysis of the well-characterized 4-aminoquinoline, chloroquine, as a representative of this class, alongside data for other relevant aminoquinolines to illustrate the broader selectivity landscape.

It is important to note that the initially requested compound, 7-Aminoquinolin-6-ol, is not extensively documented in scientific literature, suggesting a potential variation in nomenclature or a less-common isomer. This guide will therefore focus on widely studied aminoquinolines for which robust cross-reactivity data is available.

Comparative Analysis of Aminoquinoline Activity

The primary therapeutic action of many aminoquinolines, including chloroquine, in malaria is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. However, these compounds can also interact with various host targets, leading to a range of physiological effects. The following table summarizes the known activities of chloroquine and provides context with other aminoquinolines.

CompoundPrimary Target/ActionOff-Target(s)IC50/Ki (Primary Target)IC50/Ki (Off-Target)Reference
Chloroquine Inhibition of hemozoin biocrystallizationhERG potassium channelNot directly applicable~2.5 µM[1]
Various human kinases (e.g., PIKfyve)Sub-micromolar to low micromolar range
Hydroxychloroquine Inhibition of hemozoin biocrystallizationhERG potassium channelNot directly applicableGenerally higher than chloroquine[1]
Primaquine Not fully elucidated; involves generation of reactive oxygen speciesMonoamine Oxidase A (MAO-A)Not directly applicableModerate inhibition[2]
Monoamine Oxidase B (MAO-B)Moderate inhibition[2]

Experimental Protocols

A comprehensive assessment of a compound's cross-reactivity involves a battery of in vitro assays. Below are detailed methodologies for key experiments typically employed in selectivity profiling.

hERG Channel Patch-Clamp Assay

This electrophysiological assay directly measures the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. Cells are perfused with an extracellular solution, and the intracellular solution is delivered via the patch pipette.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG channel currents. Typically, cells are held at a holding potential of -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the tail current.

  • Compound Application: The test compound is perfused at various concentrations, and the effect on the hERG tail current is measured.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated.

Kinase Profiling Assay (KinomeScan™)

This competition binding assay provides a broad overview of a compound's interaction with a large panel of human kinases.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Assay Procedure:

    • Kinases are tagged with a unique DNA barcode.

    • The test compound is mixed with the DNA-tagged kinases and the immobilized ligand in a multi-well plate.

    • After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of remaining kinase bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase. This data can be used to generate a "kinome map" illustrating the compound's selectivity.

Visualizing Cross-Reactivity Assessment

The following diagrams illustrate key concepts and workflows in the study of compound cross-reactivity.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling start Test Compound primary_assay Primary Target Assay (e.g., Hemozoin Inhibition) start->primary_assay secondary_assays Secondary Assays (Selectivity Profiling) primary_assay->secondary_assays herg_assay hERG Patch-Clamp secondary_assays->herg_assay kinase_assay Kinase Panel Screen secondary_assays->kinase_assay receptor_assay Receptor Binding Panel secondary_assays->receptor_assay data_analysis Data Analysis & Selectivity Assessment herg_assay->data_analysis kinase_assay->data_analysis receptor_assay->data_analysis end Selectivity Profile data_analysis->end

Caption: Workflow for assessing the cross-reactivity of a test compound.

G cluster_pathway Simplified Chloroquine Off-Target Pathway (Cardiotoxicity) chloroquine Chloroquine herg_channel hERG K+ Channel (IKr current) chloroquine->herg_channel Inhibition repolarization Ventricular Repolarization herg_channel->repolarization Delayed qt_prolongation QT Interval Prolongation repolarization->qt_prolongation arrhythmia Torsades de Pointes (Ventricular Arrhythmia) qt_prolongation->arrhythmia Increased Risk

Caption: Chloroquine's off-target effect on the hERG channel and cardiac repolarization.

References

A Comparative Guide to the Photostability of 7-Aminoquinolin-6-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the photostability of novel 7-Aminoquinolin-6-ol analogs, a critical step in the drug development process. Ensuring that a drug candidate maintains its integrity, efficacy, and safety upon exposure to light is a mandatory regulatory requirement and fundamental to developing a stable pharmaceutical product. This document outlines the standardized methodologies for photostability testing, presents templates for data comparison, and illustrates the experimental workflows. The protocols described herein are based on the International Council for Harmonisation (ICH) Q1B guidelines, which represent the global standard for photostability testing of new active substances and medicinal products.[1][2][3][4]

While specific photostability data for this compound analogs is not extensively available in published literature, this guide equips researchers with the necessary protocols and data presentation formats to conduct a thorough and compliant evaluation of their proprietary compounds.

Experimental Protocols

A systematic approach to photostability testing involves both forced degradation and confirmatory studies.[1][2]

Forced Degradation Studies

The primary purpose of forced degradation studies is to deliberately degrade the sample to understand its inherent photosensitivity, identify potential photodegradants, and establish stability-indicating analytical methods.[5][6] These studies are typically performed in the early stages of drug development.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the this compound analog in a chemically inert and transparent solvent (e.g., water, methanol, or acetonitrile) at a known concentration.

    • Prepare a solid sample of the analog by spreading a thin layer of the powder in a chemically inert and transparent container.[3]

    • For each condition, prepare a "dark control" sample, which is protected from light (e.g., by wrapping in aluminum foil) but stored under the same temperature and humidity conditions as the exposed samples.[7]

  • Exposure Conditions:

    • Expose the samples to a light source capable of emitting both visible and ultraviolet (UV) light. The conditions can be more extreme than those for confirmatory studies to ensure degradation occurs.[6][8]

    • A common approach is to expose the samples until significant degradation (e.g., 5-20%) is observed or for a justified duration.[9]

  • Analysis:

    • At appropriate time points, analyze the exposed and dark control samples.

    • Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and quantify the parent compound and any degradation products.[10][11]

    • Characterize the structure of significant degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Confirmatory Studies

Confirmatory studies are performed under standardized conditions to establish the photostability characteristics of the drug substance and to determine if light-resistant packaging is required.[1][12]

Methodology:

  • Sample Preparation:

    • Prepare samples of the this compound analog as described for forced degradation studies, including dark controls.[2][7] One batch is typically sufficient unless the results are equivocal.[2]

  • Light Source and Exposure Levels:

    • Expose the samples to a light source that meets the ICH Q1B requirements. This can be achieved using one of two options[1][2]:

      • Option 1: A xenon arc lamp or a metal halide lamp that provides a spectral distribution similar to the D65/ID65 emission standard.

      • Option 2: A combination of a cool white fluorescent lamp for visible light and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.[1][2]

    • The total exposure should be not less than 1.2 million lux hours for visible light and not less than 200 watt hours per square meter for near-UV light.[1][2][8]

    • The light exposure can be monitored using a calibrated radiometer/lux meter or a validated chemical actinometric system.[2]

  • Analysis:

    • After the exposure period, the samples should be analyzed for any changes in physical properties (e.g., appearance, color).[13]

    • Perform a quantitative analysis for the assay of the parent compound and the determination of related substances (photodegradants) using a validated stability-indicating HPLC method.[13]

Data Presentation

The quantitative data from photostability studies should be summarized in clear and well-structured tables to facilitate comparison between different analogs or conditions.

Table 1: Illustrative Photostability Data for this compound Analogs in Solution

AnalogInitial Assay (%)Final Assay (%) (Exposed)Final Assay (%) (Dark Control)% DegradationTotal Photodegradants (%)
Analog A100.295.5100.14.74.6
Analog B99.885.399.714.514.2
Analog C100.199.5100.00.60.5

Table 2: Illustrative Photostability Data for this compound Analogs in Solid State

AnalogInitial Assay (%)Final Assay (%) (Exposed)Final Assay (%) (Dark Control)% DegradationTotal Photodegradants (%)Appearance Change
Analog A99.998.799.81.21.1Slight yellowing
Analog B100.092.199.97.97.8Browning
Analog C100.199.8100.00.30.3No change

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the photostability evaluation process.

PhotostabilityWorkflow cluster_forced Forced Degradation Study cluster_confirmatory Confirmatory Study (ICH Q1B) F_Prep Sample Preparation (Solid & Solution) F_Exp Light Exposure (Intense Conditions) F_Prep->F_Exp F_Ana Analysis (HPLC, LC-MS) F_Exp->F_Ana F_Id Identify Degradation Pathways F_Ana->F_Id C_Prep Sample Preparation (Solid & Solution + Dark Control) C_Exp Light Exposure (≥1.2M lux·h, ≥200 W·h/m²) C_Prep->C_Exp C_Ana Analysis (Physical & Chemical) C_Exp->C_Ana C_Rep Report Photostability Profile C_Ana->C_Rep

Caption: Workflow for forced and confirmatory photostability studies.

DecisionTree Start Start: Test Drug Substance Change Significant Change? Start->Change Stable Substance is Photostable Change->Stable No Unstable Substance is Photolabile Change->Unstable Yes Package Test in Immediate Packaging Unstable->Package Pack_Change Significant Change? Package->Pack_Change Protected Packaging is Protective Pack_Change->Protected No Reform Reformulate or Use Light-Resistant Packaging Pack_Change->Reform Yes

Caption: Decision tree for photostability assessment.

Quantum Yield of Photodegradation

For a more fundamental understanding of a compound's photoreactivity, the quantum yield (Φ) of photodegradation can be determined. The quantum yield is the ratio of the number of molecules degraded to the number of photons absorbed.[14] It is a crucial parameter for predicting the environmental fate of a compound and for comparing the intrinsic photostability of different analogs.[15][16] Determining the quantum yield requires a more specialized experimental setup, often involving a monochromatic light source and a chemical actinometer to measure the photon flux.[16][17] While not a routine part of regulatory photostability testing, it provides invaluable data for lead optimization in drug discovery.

By following these standardized protocols and data presentation formats, researchers can effectively evaluate and compare the photostability of this compound analogs, ensuring the development of safe, effective, and stable drug products.

References

Unlocking Novel Therapeutics: A Comparative Guide to Molecular Docking of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinoline derivatives in molecular docking studies against key protein targets implicated in cancer, neurodegenerative diseases, and viral infections. The information presented is based on supporting experimental data from recent scientific literature.

Quinoline and its derivatives are a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1] Molecular docking, a powerful computational technique, is instrumental in the rational design of new quinoline-based therapeutic agents. This method predicts the binding affinity and interaction patterns of these small molecules with their biological targets, thereby guiding the synthesis and development of more potent and selective drugs.[1][2] This guide summarizes key findings from several comparative docking studies to provide a valuable resource for researchers in the field.

Comparative Docking Performance of Quinoline Derivatives

Molecular docking studies are pivotal in predicting the binding interactions and affinities of quinoline derivatives with various protein targets. The following tables summarize quantitative data from several computational analyses, offering a comparative overview of their performance. A more negative docking score generally indicates a higher predicted binding affinity.[1]

Table 1: Docking Performance of Quinoline Derivatives Against Cancer-Related Targets

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)In Vitro Activity (IC50)Reference
Pyrano[3,2-c]quinoline analogue (2a)Topoisomerase-II-DNA complex---7.46-[3]
Pyrano[3,2-c]quinoline analogue (2b)Topoisomerase-II-DNA complex---7.64-[3]
Pyrano[3,2-c]quinoline analogue (2c)Topoisomerase-II-DNA complex---8.2710.7 µM (72 hr)[3]
6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid (M1)----88.6 µg/mL (HepG2), 62.5 µg/mL (HCT-116)[4]
2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3)----43.62 µg/mL (HepG2), 15.3 µg/mL (HCT-116)[4]
Quinoline-amidrazone derivative (10d)c-Abl kinase1IEPLibDock169.76 (Libdock score)43.1 µM (A549), 59.1 µM (MCF-7)[5]
Substituted Quinoline Derivative (4f)EGFR---0.015 ± 0.001 µM[6]

Note: Docking scores from different studies and software may not be directly comparable due to variations in scoring functions and algorithms.[2]

Table 2: Docking Performance of Quinoline Derivatives Against Neurological and Viral Targets

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
2,3-dihydroxy-quinoline-4-carbaldehyde (dq815)Acetylcholinesterase (AChE)4BTLCADMA-Chem-9.1[1]
2,3-dihydroxy-quinoline-8-carboxylic acid methane ester (dq829)Acetylcholinesterase (AChE)4BTLCADMA-Chem-8.7[1]
3,4-dihydroxy-quinoline-6-carbaldehyde (dq1356)Acetylcholinesterase (AChE)4BTLCADMA-Chem-7.9[1]
Pyrimidine containing quinoline derivative (Compound 4)HIV Reverse Transcriptase4I2PMaestro (Schrödinger)-10.67[7]
Pyrimidine containing quinoline derivative (Compound 5)HIV Reverse Transcriptase4I2PMaestro (Schrödinger)-10.38[7]
Pyrimidine containing quinoline derivative (Compound 7)HIV Reverse Transcriptase4I2PMaestro (Schrödinger)-10.23[7]

Experimental Protocols for Molecular Docking

The methodologies for receptor-ligand docking generally adhere to a standardized workflow.[2]

Ligand and Receptor Preparation
  • Ligand Preparation: The two-dimensional (2D) structures of the quinoline derivatives are typically drawn using chemical drawing software like ChemDraw. These are then converted to three-dimensional (3D) structures and subjected to energy minimization using a suitable force field, such as MMFF94.[1] Finally, the structures are saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina), which usually involves adding polar hydrogens and assigning appropriate charges.[1]

  • Receptor Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1] Non-essential molecules like water and co-crystallized ligands are generally removed. Polar hydrogens and Gasteiger charges are then added to the protein structure, which is also saved in the PDBQT format for docking.[1]

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Execution: The docking simulation is performed using software such as AutoDock Vina or Maestro (Schrödinger).[1][7] The software explores various conformations and orientations of the ligand within the defined grid and calculates the binding affinity for each pose.[1] The "exhaustiveness" parameter, which dictates the thoroughness of the conformational search, is typically set to a value between 8 and 32.[1]

  • Analysis: The results are analyzed to identify the best binding poses based on the docking scores. The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[7]

Visualizing Docking Workflows and Signaling Pathways

To better illustrate the processes involved in comparative docking studies and the biological context of quinoline derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (from PDB, Add Hydrogens) receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Interaction Visualization pose_analysis->interaction_analysis

A generalized workflow for in-silico comparative docking studies.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Quinoline_Inhibitor Quinoline Derivative (Inhibitor) Quinoline_Inhibitor->EGFR

Simplified EGFR signaling pathway targeted by quinoline-based inhibitors.

References

Navigating the Therapeutic Potential of 7-Aminoquinolin-6-ol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationship (SAR) of 7-Aminoquinolin-6-ol derivatives, a promising scaffold in medicinal chemistry. Due to the limited availability of comprehensive studies on this specific scaffold, this guide draws upon experimental data from structurally related quinoline analogs to provide valuable insights into their therapeutic potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Deciphering the Quinoline Core: A Foundation for Diverse Biological Activities

The quinoline ring system is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous synthetic and natural bioactive compounds. Its versatility allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities. This guide will delve into the impact of various substitutions on the quinoline core, with a particular focus on the interplay between the amino group at position 7 and the hydroxyl group at position 6, by examining the biological data of closely related analogs.

Comparative Analysis of Biological Activity: A Tabular Overview

To facilitate a clear comparison of the therapeutic potential of different substitution patterns on the quinoline scaffold, the following tables summarize the quantitative biological data for various 6-aminoquinoline and 7-substituted quinoline derivatives. It is important to note that these compounds are analogs, and the data should be interpreted as indicative of the potential activity of this compound derivatives.

Table 1: Anticancer Activity of Substituted Quinoline Analogs
Compound IDScaffoldR1 (Position 4)R2 (Position 6/7)Target Cell LineIC50 (µM)Reference
Analog 1 4-Aminoquinoline-NH-(CH2)2-N(C2H5)27-ClP. falciparum (K1, resistant)0.006 - 0.114
Analog 2 6-Amino-8-methylquinolone-7-(1,2,3,4-tetrahydroisoquinolinyl)S. aureus (ciprofloxacin-resistant)MIC < 0.015
Compound 7f 5,6,7-trimethoxy quinolineN-(4-phenoxyphenyl)-A2780/RCIS (resistant)Not specified[1]
Compound 7e 5,6,7-trimethoxy quinolineN-(4-benzoyl phenyl)-MCF-7/MX (resistant)Not specified[1]
Compound 9 7-Chloroquinoline-1,2,4-triazole derivativeHCT-11621.41[2]
Compound 3 7-Chloroquinoline-o-phenylenediamine derivativeHCT-11623.39[2]
Compound 14 4-AminoquinolineBenzo[d]thiazol-5-amine6-(pyridin-4-yl)RIPK20.0051[3][4]

Inference for this compound: The data from these analogs suggest that substitutions at various positions of the quinoline ring can significantly influence anticancer and antimicrobial activity. For a hypothetical this compound derivative, modifications at the 4-position, or further substitution on the amino group at position 7, could be key areas for optimization to enhance potency and selectivity against cancer cell lines or microbial strains. The presence of both an amino and a hydroxyl group on the benzene ring of the quinoline scaffold could potentially contribute to enhanced binding to biological targets through hydrogen bonding.

Key Structure-Activity Relationship Insights from Analogs

Based on the available data for related quinoline derivatives, several key SAR trends can be inferred:

  • Substitution at Position 4: The nature of the substituent at the 4-position of the quinoline ring is critical for antimalarial and kinase inhibitory activity. As seen with 4-aminoquinoline derivatives, bulky and aromatic substituents can enhance potency.[3][4][5]

  • Substitution at Position 7: Modifications at the 7-position, often with heterocyclic rings or substituted amines, have been shown to be crucial for antibacterial and anticancer activities.[2] The presence of a chlorine atom at this position is a common feature in many active compounds.

  • Substitution at Position 6: While less explored in the context of a 7-amino substituent, the nature of the group at position 6 can influence activity. In 6-aminoquinolones, the combination of a C6-amino group with a C8-methyl group enhanced activity against Gram-positive bacteria.

  • The Role of Amino and Hydroxyl Groups: The presence of amino and hydroxyl groups on the quinoline ring, as in the this compound scaffold, offers opportunities for hydrogen bonding interactions with target enzymes or receptors, which can contribute to binding affinity and biological activity.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are standardized methodologies for key assays used in the evaluation of quinoline derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Derivatives of this compound are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature for a defined period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.

Visualizing Molecular Interactions and Pathways

To better understand the potential mechanisms of action of this compound derivatives, graphical representations of relevant signaling pathways and experimental workflows are provided below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Anticancer Screening (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) purification->antimicrobial kinase Kinase Inhibition Assay purification->kinase sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar kinase->sar lead_opt Lead Optimization sar->lead_opt kinase_pathway cluster_kinase Kinase Activity compound This compound Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->receptor adp ADP substrate Substrate Protein receptor->substrate phosphorylates inhibition Inhibition receptor->inhibition atp ATP p_substrate Phosphorylated Substrate Protein substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibition->substrate

References

Safety Operating Guide

Safe Disposal of 7-Aminoquinolin-6-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 7-Aminoquinolin-6-ol, intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for laboratory safety and environmental protection.

Hazard and Precautionary Summary

Proper handling and disposal of this compound are critical to mitigate potential health risks and prevent environmental contamination. The compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[2][3] It is also suspected of causing genetic defects.[2]

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity (Oral) Category 4P264: Wash skin thoroughly after handling.[4]
P270: Do not eat, drink or smoke when using this product.[4]
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
Skin Corrosion/Irritation Category 2P280: Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Category 2P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Germ Cell Mutagenicity Category 2P201: Obtain special instructions before use.
P202: Do not handle until all safety precautions have been read and understood.
P308 + P313: IF exposed or concerned: Get medical advice/attention.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols: Disposal Procedures

The following step-by-step procedures ensure the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Preparation:

  • Always handle this compound within a designated area, such as a chemical fume hood, to prevent cross-contamination.[1]

  • Wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves, and eye protection (safety glasses or goggles).[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[1]

    • Avoid generating dust when handling the solid powder; use a spatula for transfers rather than pouring.[1]

  • Liquid Waste:

    • Collect unused solutions and rinseates in a separate, sealed, and clearly labeled hazardous waste container.[1] Differentiate between halogenated and non-halogenated waste streams where applicable.

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.[1]

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard warnings (e.g., Toxic, Irritant).[1]

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]

4. Decontamination:

  • After handling, decontaminate the work area with a suitable solvent followed by a cleaning solution.[1]

  • Remove PPE in the correct order to prevent self-contamination: gloves first, followed by the lab coat, and then eye protection.[1]

  • Wash hands thoroughly with soap and water after removing PPE.[1]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through an approved waste disposal plant or your institution's environmental health and safety office.[4] All disposal activities must be in accordance with local, state, and federal regulations.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Collection cluster_containment Containment & Storage cluster_final Final Steps prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) segregate Segregate Waste Types prep_ppe->segregate prep_area Designate Handling Area (Chemical Fume Hood) prep_area->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste Solids liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste Liquids sharps_waste Sharps Waste (Needles, Syringes) segregate->sharps_waste Sharps label_container Label Waste Containers ('Hazardous Waste', Chemical Name) solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste decontaminate Decontaminate Work Area & Remove PPE store_waste->decontaminate final_disposal Arrange for Professional Disposal (Approved Waste Facility) decontaminate->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Aminoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Aminoquinolin-6-ol. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related aminoquinolines, this compound is anticipated to be a hazardous substance. Key potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) are essential. Gloves must be inspected for tears or punctures before use and replaced immediately if compromised.
Body Protection A flame-resistant lab coat must be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection When handling the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is required.

Operational Plan: Step-by-Step Handling Protocol

A strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All weighing and solution preparation steps must be conducted in a calibrated chemical fume hood to minimize inhalation exposure[3].

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed[3].

  • Designate a specific area for handling this compound to prevent cross-contamination[3].

2. Weighing and Transfer:

  • Handle this compound as a solid powder.

  • Use a spatula for transfers to minimize dust creation; avoid pouring the powder[3].

  • Keep the container tightly closed when not in use to prevent spillage and exposure[3].

3. Solution Preparation:

  • Slowly add the solid to the solvent to avoid splashing[3].

  • If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of vapors[3].

4. Post-Handling:

  • Decontaminate the work area with an appropriate solvent followed by a cleaning solution[3].

  • Remove PPE in the correct order to avoid self-contamination: gloves first, then the lab coat, and finally eye protection[3].

  • Wash hands thoroughly with soap and water after removing PPE[3].

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance[1].

Table 2: Waste Segregation and Collection

Waste TypeCollection Container
Solid Waste All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container[3].
Liquid Waste Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate[3].
Sharps Waste Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container[3].

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., Toxic, Irritant)[3].

  • Store waste containers in a designated satellite accumulation area.

  • Dispose of all waste through your institution's hazardous waste management program. Do not empty into drains[1][4].

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood & Work Area prep_ppe->prep_setup handle_weigh Weigh Solid in Fume Hood prep_setup->handle_weigh handle_transfer Transfer Solid to Solvent handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_waste Segregate & Store Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Procedural workflow for safely handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。